α-Farnesene-d6
Description
Properties
CAS No. |
162189-16-4 |
|---|---|
Molecular Formula |
C₁₅H₁₈D₆ |
Molecular Weight |
210.39 |
Synonyms |
(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6; Farnesene-d6; (3E,6E)-α-Farnesene-d6; (E,E)-α-Farnesene-d6; alpha-Farnesene-d6; trans,trans-α-Farnesene-d6; trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6; trans-3,7,11-Trimethyl-1,3,6,10-dodecate |
Origin of Product |
United States |
Foundational & Exploratory
α-Farnesene-d6 (CAS: 162189-16-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of α-Farnesene-d6 (CAS number 162189-16-4), a deuterated form of the naturally occurring sesquiterpene, α-farnesene. This isotopically labeled compound is a valuable tool for researchers in various fields, particularly for applications requiring high-precision quantitative analysis. This document outlines its chemical properties, potential applications, and representative experimental protocols.
Core Compound Information
This compound is a synthetic derivative of α-farnesene where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of α-farnesene in complex biological or environmental samples. The location of the deuterium atoms on the terminal methyl groups enhances its stability against isotopic exchange.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the tables below. It is important to note that as this is often a custom synthesis product, precise values for purity and isotopic enrichment may vary between batches and suppliers.[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 162189-16-4 | [1][3][4] |
| Molecular Formula | C₁₅H₁₈D₆ | [1][2] |
| Molecular Weight | 210.39 g/mol | [1][2][5] |
| IUPAC Name | (3E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-1,3,6,10-tetraene | [1] |
| Synonyms | (E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6, Farnesene-d6, (3E,6E)-α-Farnesene-d6 | [1][5] |
| Unlabeled CAS No. | 502-61-4 | [1][6] |
| Product Format | Neat | [1][2] |
Table 2: Supplier-Reported Specifications
| Specification | Value | Source |
| Purity | >95% | [5] |
| Appearance | Liquid | |
| Isotopic Enrichment | Not specified; typically provided on Certificate of Analysis |
Biosynthesis of α-Farnesene
α-Farnesene is a sesquiterpene synthesized in many plants and some insects. The biosynthetic pathway typically proceeds through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form the fifteen-carbon precursor, farnesyl pyrophosphate (FPP). Finally, a specific synthase, (E,E)-alpha-farnesene synthase, catalyzes the conversion of FPP to (E,E)-alpha-farnesene. Understanding this pathway is crucial for studies involving the biosynthesis and metabolism of this compound.
Experimental Protocols
Quantification of α-Farnesene in a Biological Matrix using GC-MS with this compound as an Internal Standard
1. Objective: To accurately quantify the concentration of α-farnesene in a plant tissue extract using a deuterated internal standard.
2. Materials:
-
α-Farnesene (unlabeled analytical standard)
-
This compound (CAS 162189-16-4)
-
Hexane (or other suitable organic solvent), HPLC grade
-
Anhydrous sodium sulfate
-
Plant tissue sample
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
3. Standard Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of unlabeled α-farnesene and this compound in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the unlabeled α-farnesene stock solution. Each calibration standard should be spiked with a constant, known concentration of the this compound internal standard stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into the samples.
4. Sample Preparation and Extraction:
-
Homogenize a known weight of the plant tissue sample.
-
Perform a solvent extraction of the homogenized tissue with hexane (e.g., using sonication or soxhlet extraction).
-
Add a known volume of the this compound internal standard spiking solution to the extract at the earliest stage possible to account for analyte loss during sample workup.
-
Dry the extract over anhydrous sodium sulfate and concentrate to a final known volume.
5. GC-MS Analysis:
-
GC Column: Use a non-polar capillary column suitable for terpene analysis (e.g., DB-5ms).
-
Injection: Inject 1 µL of the prepared standards and samples.
-
GC Oven Program: Develop a temperature gradient to achieve baseline separation of α-farnesene from other matrix components.
-
Mass Spectrometer: Operate the MS in Selected Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for both unlabeled α-farnesene (e.g., m/z 204, 93, 69) and this compound (e.g., m/z 210, 96, 72). The exact ions should be determined by analyzing the individual standards.
-
6. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte (unlabeled α-farnesene) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards.
-
Calculate the peak area ratio of the analyte to the internal standard in the unknown samples.
-
Determine the concentration of α-farnesene in the samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analysis experiment.
Conclusion
This compound is a critical analytical tool for researchers requiring precise and accurate quantification of α-farnesene. Its use as an internal standard in mass spectrometry-based methods helps to correct for variations in sample preparation and instrument response, leading to more reliable data. While specific application notes are sparse due to its nature as a custom-synthesized compound, the provided representative protocol and workflows offer a solid foundation for its implementation in the laboratory. For specific quantitative data such as isotopic purity, it is recommended to consult the certificate of analysis provided by the supplier.
References
- 1. alpha-Farnesene-d6 | CAS 162189-16-4 | LGC Standards [lgcstandards.com]
- 2. alpha-Farnesene-d6 | CAS 162189-16-4 | LGC Standards [lgcstandards.com]
- 3. alpha-Farnesene-d6, CAS [[162189-16-4]] | BIOZOL [biozol.de]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. α-Farnesene [webbook.nist.gov]
α-Farnesene-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of α-Farnesene-d6, a deuterated form of the naturally occurring sesquiterpene α-Farnesene. This document covers its core physicochemical properties, a detailed experimental protocol for its use as an internal standard in quantitative analysis, and a visualization of relevant biological pathways.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₈D₆ | N/A |
| Molecular Weight | 210.39 g/mol | N/A |
| CAS Number | 162189-16-4 | N/A |
Introduction to α-Farnesene
α-Farnesene is a volatile acyclic sesquiterpene found in various plants, including the skin of apples, and is a key component of the characteristic "green apple" scent[1]. It plays significant roles in chemical ecology, acting as an insect alarm pheromone in species like aphids and termites[1]. The biosynthesis of α-farnesene occurs through the mevalonate (MVA) pathway[2][3][4]. Due to its biological activity and potential applications in agriculture and biofuel production, accurate quantification of α-farnesene in various matrices is crucial. This compound serves as an ideal internal standard for such quantitative studies, particularly in mass spectrometry-based methods, due to its chemical similarity to the non-deuterated analyte and its distinct mass.
Experimental Protocol: Quantification of α-Farnesene using this compound by GC-MS
This section details a general methodology for the quantification of α-farnesene in a biological matrix (e.g., plant tissue extract) using this compound as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
α-Farnesene analytical standard
-
This compound (internal standard)
-
Hexane (or other suitable organic solvent, e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., apple peel, plant leaves)
-
Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, centrifuge)
2. Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve α-farnesene and this compound in hexane to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the α-farnesene primary stock solution with hexane to achieve a concentration range relevant to the expected sample concentrations (e.g., 1-100 µg/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) in hexane.
3. Sample Preparation:
-
Extraction: Homogenize a known weight of the biological sample. Extract the homogenate with a measured volume of hexane. The extraction can be enhanced by vortexing and sonication.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample extract.
-
Cleanup: Centrifuge the samples to pellet any solid debris. Transfer the supernatant to a clean vial. The extract can be dried over anhydrous sodium sulfate to remove any residual water.
-
Calibration Curve Samples: To each calibration standard, add the same precise volume of the this compound internal standard spiking solution as was added to the samples.
4. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and samples into the GC.
-
GC Oven Program: Develop a temperature program to achieve chromatographic separation of α-farnesene from other matrix components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
MS Detection: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Monitor the following ions for α-Farnesene (C₁₅H₂₄, MW: 204.36): A characteristic ion, such as the molecular ion (m/z 204) or a prominent fragment ion (e.g., m/z 93, 133).
-
Monitor the following ions for this compound (C₁₅H₁₈D₆, MW: 210.39): The corresponding molecular ion (m/z 210) or a deuterated fragment ion.
-
5. Data Analysis:
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of α-farnesene to the peak area of this compound. Plot this ratio against the known concentration of α-farnesene to generate a calibration curve.
-
Quantification: For each unknown sample, calculate the ratio of the peak area of α-farnesene to the peak area of this compound. Determine the concentration of α-farnesene in the sample by interpolating this ratio on the calibration curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Farnesene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of deuterated farnesene. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of relevant biological and chemical pathways.
Introduction: Farnesene and the Strategic Role of Deuteration
Farnesene is a collective term for a group of six closely related acyclic sesquiterpenes (C₁₅H₂₄). The two most common isomers, α-farnesene and β-farnesene, differ by the location of a double bond.[1] (E,E)-α-farnesene is notably found in the skin of green apples, contributing to its characteristic aroma, while (E)-β-farnesene is a constituent of various essential oils and acts as an alarm pheromone for aphids.[1]
In pharmaceutical research, the selective replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium (²H or D), is a well-established strategy to enhance the metabolic stability of drug candidates.[2][3] This process, known as deuteration, leverages the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for drug metabolism.[4][5] Consequently, deuterated compounds often exhibit improved pharmacokinetic profiles, such as a longer plasma half-life and increased systemic exposure, which can lead to reduced dosing frequency and potentially improved safety and efficacy.[2]
This guide will focus on the properties of farnesene that has been strategically deuterated, typically at metabolically labile positions, to improve its potential as a therapeutic agent or a building block for more complex molecules.
Physical Properties
The substitution of hydrogen with deuterium results in a negligible change to the molecule's stereochemistry, conformation, and overall physical properties such as boiling point, density, and refractive index. The most significant physical change is the increase in molecular weight. The physical properties of deuterated farnesene are therefore expected to be nearly identical to their non-deuterated (protio) counterparts.
Table 1: Physical Properties of Non-Deuterated Farnesene Isomers
| Property | (E,E)-α-Farnesene | (E)-β-Farnesene | Data Source(s) |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [1][6] |
| Molar Mass | 204.36 g/mol | 204.36 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | Colorless clear liquid | [7][8] |
| Boiling Point | 260-262 °C at 760 mmHg | 206 °C at 760 mmHg | [7][8][9][10] |
| Density | 0.834-0.845 g/mL at 25 °C | 0.823-0.834 g/mL at 25 °C | [7][8][9] |
| Refractive Index | n20/D 1.490-1.500 | n20/D 1.484-1.494 |[7][8][9] |
Note: For a hypothetically deuterated farnesene, such as d₆-farnesene where the six hydrogens of the two terminal methyl groups are replaced, the molar mass would increase to approximately 210.40 g/mol . This would result in a marginal increase in density.
Chemical and Spectroscopic Properties
While the bulk physical properties remain largely unchanged, deuteration imparts significant alterations to the chemical and spectroscopic characteristics of farnesene, which are central to its utility in drug development.
3.1 Enhanced Metabolic Stability The primary motivation for deuterating farnesene is to increase its resistance to metabolic degradation. Studies on related compounds with farnesyl groups, such as δ-tocotrienol (DT3), have shown that deuteration of the terminal methyl groups (the most likely sites of ω-oxidation by CYP450 enzymes) leads to improved metabolic stability both in vitro and in vivo.[4] This is a direct consequence of the kinetic isotope effect, which slows the rate of C-D bond cleavage compared to C-H bond cleavage.[11] This enhanced stability can translate to a longer biological half-life and greater overall drug exposure.[4]
3.2 Mass Spectrometry (MS) In mass spectrometry, deuteration is easily identified by a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and any fragments containing the deuterium label. For each hydrogen atom replaced by deuterium, the mass increases by approximately 1.0063 Da. High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the successful incorporation of deuterium and for determining the isotopic purity of the synthesized compound.[12][13][14]
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for verifying the precise location of deuterium incorporation.
-
¹H NMR: In a proton NMR spectrum, the signal corresponding to the proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity.[15]
-
²H NMR: Deuterium NMR is a direct method to observe the incorporated deuterium atoms. It produces a spectrum with a chemical shift range similar to proton NMR, confirming the location and number of deuteration sites.[16][17]
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of deuterated farnesene, adapted from established procedures for similar molecules.
4.1 Protocol: Synthesis of (E)-β-Farnesene-d₆ This protocol describes a plausible synthesis of (E)-β-farnesene with deuteration at the two terminal methyl groups, adapted from a Wittig olefination strategy used for similar isoprenoids.[4]
Methodology:
-
Preparation of Geranyl Aldehyde: Commercially available geraniol is oxidized to geranyl aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) in a suitable organic solvent (e.g., dichloromethane). The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Preparation of the Deuterated Wittig Reagent: Isopropyltriphenylphosphonium iodide is treated with a strong base (e.g., n-butyllithium) in an anhydrous ether solvent to form the corresponding ylide. This ylide is then quenched with deuterium oxide (D₂O) to produce the deuterated phosphonium salt. This process is repeated to ensure high levels of deuteration. The resulting (isopropyl-d₇)triphenylphosphonium iodide is used to prepare the Wittig reagent.
-
Wittig Olefination: Geranyl aldehyde is reacted with the deuterated isopropylidene ylide (prepared from (isopropyl-d₇)triphenylphosphonium iodide and a strong base) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure (E)-β-farnesene-d₆.
4.2 Protocol: Analytical Characterization This protocol outlines the key analytical steps to verify the structure and purity of the synthesized deuterated farnesene.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent. For MS, methanol or acetonitrile is common. For NMR, a deuterated solvent (e.g., CDCl₃) is used for ¹H NMR, while a non-deuterated solvent can be used for ²H NMR.[17]
-
Mass Spectrometry Analysis:
-
Inject the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Acquire a full scan mass spectrum in positive ion mode.
-
Determine the m/z of the molecular ion ([M+H]⁺ or [M+Na]⁺) and confirm the mass shift corresponding to the number of incorporated deuterium atoms.
-
Calculate isotopic purity by comparing the integrated peak areas of the deuterated species (e.g., d₆) to the non-deuterated (d₀) and partially deuterated (d₁-d₅) species, after correcting for natural isotopic abundance.[12][18]
-
-
NMR Spectroscopy Analysis:
-
Acquire a ¹H NMR spectrum. Confirm the disappearance or significant reduction of signals corresponding to the protons at the sites of deuteration (e.g., the terminal methyl groups).
-
Acquire a ²H NMR spectrum. Confirm the appearance of a signal at the chemical shift corresponding to the deuterated positions.
-
Integrate the remaining proton signals and compare them to an internal standard to confirm the molecule's structural integrity.
-
Biological Activity and Signaling Pathways
Recent studies have identified farnesene as a potential anti-inflammatory agent through its immunomodulatory effects on human neutrophils.[19] Understanding these pathways is crucial for its development as a therapeutic agent.
Farnesene has been shown to inhibit intracellular calcium mobilization ([Ca²⁺]i) in neutrophils when stimulated by agonists for G protein-coupled receptors (GPCRs), such as N-formyl peptide receptors (FPR1/FPR2) and chemokine receptors (CXCR1/2).[19] This inhibition down-regulates the neutrophil response to inflammatory chemoattractants. The mechanism likely involves the modulation of common downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which are critical for neutrophil activation and chemotaxis.[19] By stabilizing farnesene against metabolism, deuteration could prolong these anti-inflammatory effects, making it a more effective modulator.
References
- 1. Farnesene - Wikipedia [en.wikipedia.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Deuteration of the farnesyl terminal methyl groups of δ-tocotrienol and its effects on the metabolic stability and ability of inducing G-CSF production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated APIs | ZEOCHEM [zeochem.com]
- 6. α-Farnesene [webbook.nist.gov]
- 7. Farnesene | C15H24 | CID 5281516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Farnesene, mixture of isomers, Food and Flavor Ingredient, Flavis No. 1.04 [sigmaaldrich.com]
- 9. (E)-beta-farnesene, 18794-84-8 [thegoodscentscompany.com]
- 10. 502-61-4 CAS MSDS (FARNESENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Deuterated Compounds [simsonpharma.com]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Neutrophil Immunomodulatory Activity of Farnesene, a Component of Artemisia dracunculus Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Isotopic Purity for α-Farnesene-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the quality of analytical standards is paramount. For deuterated compounds like α-Farnesene-d6, which serves as a critical internal standard in mass spectrometry-based bioanalysis, isotopic purity is a key determinant of data accuracy and reliability. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, complete with data presentation, experimental protocols, and visual workflows to support researchers in their analytical endeavors.
The Critical Role of Isotopic Purity
Deuterium-labeled compounds, such as this compound, are indispensable tools in liquid chromatography-mass spectrometry (LC-MS) assays for pharmacokinetics, metabolic studies, and bioanalytical validation.[1] Their chemical similarity to the unlabeled analyte allows them to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations and improving the accuracy of quantification.[2]
However, the presence of unlabeled (d0) or partially deuterated isotopologues in the this compound standard can introduce significant analytical errors. These impurities can interfere with the measurement of the native analyte, leading to an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).[3] Therefore, ensuring high isotopic purity is a critical quality attribute for this compound used as an internal standard.
Quantitative Isotopic Purity Requirements
While there is no single universal specification for the isotopic purity of this compound, the required level is dictated by the sensitivity and specific requirements of the analytical method. The general consensus in the scientific and regulatory communities points towards the need for the highest possible purity to ensure data integrity.
A widely accepted guideline, particularly in regulated bioanalysis, is that the response of the unlabeled analyte present as an impurity in the internal standard solution should not exceed 5% of the response of the analyte at the LLOQ.[1] High-quality commercial deuterated standards typically boast an isotopic purity of greater than 90%, with many exceeding 99%.[3]
For clarity, the typical and recommended isotopic purity specifications for deuterated internal standards are summarized in the table below.
| Parameter | Typical Specification | Recommended Specification for High-Sensitivity Bioanalysis |
| Isotopic Purity (Overall) | > 98% | > 99% |
| Isotopic Enrichment (d6 species) | ≥ 95% | ≥ 99% |
| Undeuterated (d0) Impurity | < 1% | < 0.5% (and not contributing >5% of the LLOQ response) |
| Partially Deuterated (d1-d5) Impurities | Sum of all < 5% | Sum of all < 1% |
Note: These values are general guidelines. The specific requirements for your assay should be established during method development and validation.
Experimental Protocols for Determining Isotopic Purity
The two primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR (proton NMR) and ²H NMR (deuterium NMR), is a powerful tool for assessing the degree and position of deuteration.
¹H NMR Protocol for Isotopic Purity Assessment:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain residual proton signals in the regions of interest. Add a known amount of a high-purity, non-deuterated internal standard with a well-resolved signal.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for all relevant signals.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals corresponding to the residual protons in the this compound molecule. Compare the integral of these residual proton signals to the integral of the known internal standard. This comparison allows for the calculation of the amount of undeuterated and partially deuterated species. The percentage of isotopic purity can be determined by comparing the expected number of protons in the fully deuterated compound (ideally zero for the labeled positions) with the observed number of protons.
²H NMR Protocol for Confirmation of Deuteration:
-
Sample Preparation: Prepare a concentrated solution of this compound in a protonated solvent.
-
Data Acquisition: Acquire a ²H NMR spectrum.
-
Analysis: The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium. The chemical shifts in the ²H spectrum are equivalent to those in the ¹H spectrum, allowing for the identification of the deuterated positions.[4][5]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive and accurate technique for determining the isotopic distribution of a compound.
HRMS Protocol for Isotopic Distribution Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.
-
Data Acquisition: Infuse the sample directly or use a chromatographic introduction method (e.g., GC-MS or LC-MS). Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster of this compound.
-
Data Analysis:
-
Identify the monoisotopic mass of the fully deuterated species (d6).
-
Identify and integrate the peak areas of all isotopologues present in the molecular ion cluster (d0, d1, d2, d3, d4, d5, and d6).
-
Calculate the relative abundance of each isotopologue as a percentage of the total ion current of the cluster.
-
The isotopic purity is typically reported as the percentage of the desired d6 isotopologue.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.
Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. While specific requirements may vary, the overarching principle is to use a standard with the highest possible purity to minimize interferences. By employing rigorous analytical techniques such as NMR and HRMS, researchers can confidently assess the isotopic purity of their this compound standards, ensuring the integrity of their experimental data and contributing to the successful development of new therapeutics. This guide provides the foundational knowledge and practical workflows to empower researchers in achieving the highest standards of analytical excellence.
References
natural isomers of alpha-farnesene and their relevance
An In-depth Technical Guide to the Natural Isomers of α-Farnesene and Their Relevance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farnesene is an acyclic sesquiterpene, a class of C15 isoprenoids, that exists as a set of six closely related isomers. These isomers are broadly categorized into α-farnesene and β-farnesene, which differ by the location of one carbon-carbon double bond.[1] This guide focuses on the naturally occurring stereoisomers of α-farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene), exploring their biosynthesis, biological relevance, and the experimental protocols used for their study. Of the four possible stereoisomers of α-farnesene, two are most commonly found in nature: (3E,6E)-α-farnesene and (3Z,6E)-α-farnesene.[1] These compounds play critical roles in chemical ecology, acting as pheromones and allelochemicals, and are of increasing interest to the pharmaceutical industry for their potential therapeutic activities.[2][3]
The Natural Isomers of α-Farnesene
The geometry of the double bonds at the C3 and C6 positions defines the specific stereoisomer of α-farnesene.
-
(E,E)-α-Farnesene: This is the most common natural isomer.[1] It is famously known as a component of the waxy coating on apple peels, contributing to the characteristic "green apple" aroma.[1]
-
(Z,E)-α-Farnesene: This isomer has been isolated from various plant sources, notably from the oil of perilla (Perilla frutescens), and also functions as an insect pheromone.[1][4]
Biosynthesis of α-Farnesene Isomers
The biosynthesis of α-farnesene isomers originates from the ubiquitous terpene precursor, farnesyl diphosphate (FPP). The pathway begins with the assembly of isoprene units and culminates in the cytosol where specific enzymes, α-farnesene synthases (AFS), catalyze the final conversion. The stereochemical outcome of the product is determined by the specific synthase enzyme.
Relevance and Applications
The biological roles of α-farnesene isomers are diverse, spanning from mediating ecological interactions to exhibiting pharmacologically relevant activities.
Role in Plant and Insect Ecology
-
(E,E)-α-Farnesene: This isomer is a key semiochemical. In apples, its accumulation and subsequent oxidation are linked to the post-harvest storage disorder known as superficial scald.[5][6] In plant-insect interactions, it acts as an attractant for pests like the codling moth and as an alarm pheromone for certain termite species.[1][7] Furthermore, plants release it in response to herbivory, which in turn can attract natural enemies of the herbivores.
-
(Z,E)-α-Farnesene: This isomer is a known component of the sex pheromone of the female click beetle Selatosomus aeripennis destructor, demonstrating its crucial role in insect reproduction.[8]
Pharmacological Relevance: Anti-inflammatory Activity
Recent research has highlighted farnesene as a potential anti-inflammatory agent through its ability to modulate human neutrophil activity.[9][10] Neutrophils are key players in the innate immune response, and their dysregulation can lead to chronic inflammation. Farnesene has been shown to inhibit the activation and chemotaxis of neutrophils in response to various pro-inflammatory chemoattractants.[2][9]
The proposed mechanism involves the inhibition of G protein-coupled receptors (GPCRs) such as formyl peptide receptors (FPR1/FPR2) and chemokine receptors (CXCR1/2).[2] Due to its lipophilic nature, farnesene may allosterically interact with the transmembrane domains of these receptors, down-regulating downstream signaling cascades.[2] Reverse-pharmacophore mapping suggests that key kinases in neutrophil signaling, such as p38 MAPK, JNK1, and ERK2, may be downstream targets.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities and natural occurrence of α-farnesene isomers.
Table 1: Pharmacological and Biological Activity of Farnesene
| Activity | Assay | Test Substance | Chemoattractant | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Anti-inflammatory | Inhibition of Ca²⁺ influx in human neutrophils | Farnesene (isomer mix) | fMLF | 1.2 ± 0.1 | [2][9] |
| Anti-inflammatory | Inhibition of Ca²⁺ influx in human neutrophils | Farnesene (isomer mix) | WKYMVM | 1.4 ± 0.1 | [2][9] |
| Anti-inflammatory | Inhibition of Ca²⁺ influx in human neutrophils | Farnesene (isomer mix) | Interleukin-8 (IL-8) | 2.6 ± 0.2 |[2][9] |
Table 2: Concentrations of α-Farnesene in Natural Sources
| Isomer | Source | Tissue | Concentration | Method | Reference |
|---|---|---|---|---|---|
| (E,E)-α-Farnesene | Apple (Malus domestica 'Granny Smith') | Peel | High levels correlated with scald susceptibility | HPLC/GC-MS | [5][11] |
| (E,E)-α-Farnesene | Apple (Malus domestica 'Gala') | Peel | ~20-fold lower than 'Granny Smith' | HPLC | [5] |
| (E,E)-α-Farnesene | Pear (Pyrus communis 'Yali') | Peel | Higher than 'Wujiuxiang' after 90 days cold storage | Spectrophotometer |[6] |
Experimental Protocols
This section details common methodologies for the isolation, identification, and functional characterization of α-farnesene isomers.
Headspace Volatile Collection and Analysis (GC-MS)
This protocol is used to identify and quantify volatile compounds like α-farnesene emitted by a biological source.
-
Sample Preparation: Place the sample (e.g., apple peel, live insects) into a clean, airtight glass chamber.
-
Volatile Collection: Use a dynamic headspace system. Pump purified air through the chamber at a controlled flow rate (e.g., 100-500 mL/min). Pass the exiting air through an adsorbent trap (e.g., Tenax® TA or Porapak Q) to capture the volatile organic compounds (VOCs). Collection time can range from 1 to 24 hours depending on the emission rate.
-
Thermal Desorption: Place the adsorbent trap into a thermal desorption unit connected to a Gas Chromatograph-Mass Spectrometer (GC-MS). The trap is rapidly heated to release the captured VOCs onto the GC column.
-
GC Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5). A typical temperature program starts at 40°C, holds for 2-5 minutes, then ramps at 5-10°C/min to 250-280°C. Helium is used as the carrier gas.
-
MS Detection: As compounds elute from the GC column, they are ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer scans a mass range (e.g., m/z 35-400).
-
Data Analysis: Identify α-farnesene isomers by comparing their retention times and mass spectra to those of authentic standards and spectral libraries (e.g., NIST). Quantify by comparing the peak area to that of an internal standard (e.g., tridecane) of a known concentration.
Insect Behavioral Assay (Four-Arm Olfactometer)
This assay tests the preference or aversion of an insect to different odors.[12]
-
Insect Acclimation: Keep insects under controlled conditions and starve them for a few hours before the bioassay to increase motivation.
-
Bioassay Procedure: Introduce a single insect into the center of the chamber. Record the insect's movement for a set period (e.g., 10-15 minutes). Note the time spent in each arm and the first arm chosen.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-squared test or log-ratio analysis) to determine if the time spent in the treatment arm(s) is significantly different from the control arms.[13] Replicate the experiment multiple times, randomizing the arm positions for the treatment and control between trials.
In Vitro Anti-inflammatory Assay (Neutrophil Chemotaxis)
This protocol measures the ability of a compound to inhibit the directed migration of neutrophils toward a chemoattractant. The transwell filter method is common.[14]
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque). Ensure high purity and viability.
-
Assay Setup: Use a transwell plate with inserts containing a microporous membrane (e.g., 3 µm pore size).[14]
-
In the lower chamber, add a chemoattractant solution (e.g., 10 nM IL-8 or 10 nM fMLF) diluted in assay buffer (e.g., HBSS).
-
In the upper chamber, add the neutrophil suspension (e.g., 2 x 10⁵ cells in 100 µL).[14]
-
-
Treatment: Pre-incubate the neutrophil suspension with various concentrations of α-farnesene (or a vehicle control, like DMSO) for 10-30 minutes before adding them to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.[14]
-
Quantification: Remove the insert. Count the number of neutrophils that have migrated through the membrane into the lower chamber. This can be done by lysing the cells and measuring an enzyme like myeloperoxidase or by direct cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each farnesene concentration compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The natural isomers of α-farnesene, particularly (E,E)- and (Z,E)-α-farnesene, are multifunctional molecules with significant relevance in ecology and pharmacology. Their roles as semiochemicals are well-established, but their potential as therapeutic agents is an emerging and exciting field. The ability of farnesene to modulate neutrophil-mediated inflammation presents a promising avenue for the development of novel treatments for inflammatory diseases.
Future research should focus on elucidating the precise molecular targets and signaling pathways affected by individual α-farnesene isomers. Structure-activity relationship studies could lead to the design of more potent and specific synthetic analogues. Furthermore, advancing the metabolic engineering of microorganisms could provide a sustainable and high-yield source of specific farnesene isomers, facilitating their translation from basic research to clinical and commercial applications.
References
- 1. Farnesene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. [PDF] Quantification of α-Farnesene and Its Conjugated Trienol Oxidation Products from Apple Peel by C18-HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophil Immunomodulatory Activity of Farnesene, a Component of Artemisia dracunculus Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetic control of α-farnesene production in apple fruit and its role in fungal pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. guaminsects.net [guaminsects.net]
- 13. thehive.icipe.org [thehive.icipe.org]
- 14. Chemotaxis Assays, Determination of Neutrophils Migration [bio-protocol.org]
The Biological Significance of Deuterating Sesquiterpenes: A Technical Guide for Drug Development Professionals
Executive Summary
Sesquiterpenes, a diverse class of 15-carbon isoprenoids, are renowned for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties. However, their therapeutic potential is often limited by suboptimal pharmacokinetic profiles, particularly rapid metabolism. This technical guide explores the strategic application of deuterium substitution—the replacement of hydrogen with its stable, heavy isotope, deuterium—to enhance the metabolic stability and therapeutic efficacy of sesquiterpenes. By leveraging the kinetic isotope effect (KIE), deuteration can slow the rate of enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes, leading to improved drug exposure and potentially a more favorable safety profile. This document provides an in-depth analysis of the core principles, experimental methodologies, and biological implications of this strategy for researchers, scientists, and drug development professionals.
Introduction: The Promise and Challenge of Sesquiterpenes in Medicine
Sesquiterpenes are secondary metabolites abundant in the plant kingdom, contributing to their flavor, aroma, and defense mechanisms. Their complex structures have given rise to a multitude of pharmacologically active compounds, such as the potent anti-malarial drug artemisinin and the anti-inflammatory agent farnesol. Despite their promise, the clinical translation of many sesquiterpenes is hampered by rapid metabolic clearance, leading to low bioavailability and short half-lives.
The primary route of metabolism for many sesquiterpenes involves oxidation by cytochrome P450 enzymes, which often targets specific carbon-hydrogen (C-H) bonds. The substitution of hydrogen with deuterium at these metabolically labile sites can significantly alter the pharmacokinetics of these molecules. The C-D bond is stronger than the C-H bond, resulting in a higher activation energy for bond cleavage. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can slow the rate of metabolism, thereby enhancing the drug's systemic exposure and duration of action.
The Kinetic Isotope Effect in Sesquiterpene Metabolism
The metabolic stability of a drug is a critical determinant of its clinical success. For sesquiterpenes, metabolism often involves hydroxylation, epoxidation, or other oxidative reactions catalyzed by CYPs. These reactions typically proceed through a rate-limiting step involving the cleavage of a C-H bond.
When a hydrogen atom at a metabolic "soft spot" is replaced by deuterium, the rate of the enzymatic reaction can be significantly reduced.[1][2] This is because the greater mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a higher activation energy required for bond scission.[3] The magnitude of the KIE is the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD) and can range from 2 to 10 for CYP-mediated reactions.[3] This slowing of metabolism can lead to several desirable outcomes in drug development:
-
Increased Half-Life and Exposure: A slower metabolic rate directly translates to a longer plasma half-life (t½) and a greater area under the concentration-time curve (AUC), meaning the body is exposed to the therapeutic agent for a longer period.[3][4]
-
Reduced Metabolite-Mediated Toxicity: In cases where a metabolite is responsible for toxicity, slowing its formation can improve the safety profile of the drug.[4]
-
Metabolic Shunting: Deuteration at one site can redirect metabolism to other sites, a phenomenon known as metabolic shunting. This can sometimes lead to the formation of more desirable or less toxic metabolites.[1][3]
It is crucial to note that the benefits of deuteration are not universal and depend on the specific compound and the site of deuteration. If C-H bond cleavage is not the rate-limiting step in the metabolism of a particular sesquiterpene, then deuteration will have a minimal effect on its pharmacokinetic profile.[5]
Quantitative Data on the Effects of Deuterating Sesquiterpene-Containing Molecules
While direct comparative data on the biological activity (e.g., IC50) of deuterated versus non-deuterated "pure" sesquiterpenes is limited in publicly available literature, studies on molecules containing sesquiterpene moieties provide compelling evidence for the benefits of deuteration. A prime example is δ-tocotrienol, a member of the vitamin E family that possesses an unsaturated farnesyl (a sesquiterpene) tail.
Case Study: Deuterated δ-Tocotrienol (d6-DT3)
δ-Tocotrienol (DT3) has shown potent radioprotective effects, but its clinical application is hindered by a short plasma half-life. To address this, a deuterated version, d6-DT3, was synthesized by replacing the hydrogens on the two terminal methyl groups of the farnesyl tail with deuterium.[6]
Table 1: In Vitro Metabolic Stability of δ-Tocotrienol (DT3) and Deuterated δ-Tocotrienol (d6-DT3) in Mouse Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| δ-Tocotrienol (DT3) | 10.4 | 66.6 |
| d6-δ-Tocotrienol (d6-DT3) | 21.1 | 32.9 |
| Data sourced from a 2020 study on the effects of deuteration on δ-tocotrienol.[6] |
The in vitro data clearly demonstrates that deuteration at the terminal methyl groups of the farnesyl tail more than doubled the metabolic stability of δ-tocotrienol in mouse liver microsomes.
Table 2: Pharmacokinetic Parameters of δ-Tocotrienol (DT3) and Deuterated δ-Tocotrienol (d6-DT3) in Mice Following a Single Subcutaneous Dose (200 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (h·ng/mL) |
| δ-Tocotrienol (DT3) | 970 | 8 | 15,600 |
| d6-δ-Tocotrienol (d6-DT3) | 1,280 | 8 | 21,900 |
| Data sourced from the same 2020 study.[6] |
The in vivo study in mice corroborated the in vitro findings, showing that d6-DT3 had a higher maximum plasma concentration (Cmax) and a significantly greater total drug exposure (AUC) compared to its non-deuterated counterpart.[6]
Artemisinin and its Derivatives: A Note on Cytotoxicity
Artemisinin, a sesquiterpene lactone, and its derivatives are cornerstone anti-malarial drugs also investigated for their anti-cancer properties. While direct deuterated vs. non-deuterated comparisons are scarce, the cytotoxicity data for various derivatives highlight the potent biological activity of this class of sesquiterpenes.
Table 3: Comparative Cytotoxicity (IC₅₀) of Artemisinin Derivatives in Rhabdomyosarcoma (Rh30) Cells after 6 Days of Treatment
| Compound | IC₅₀ (µM) |
| Artemisinin | >10 |
| Dihydroartemisinin (DHA) | 3-4 |
| Artesunate | 3-4 |
| Artemether | >10 |
| Data extracted from a study on the anticancer activity of artemisinin derivatives.[7] |
This data indicates that modifications to the artemisinin scaffold can significantly impact its biological activity. While not a direct deuteration study, it underscores the sensitivity of sesquiterpene bioactivity to structural changes.
Experimental Protocols
General Workflow for Development and Evaluation of Deuterated Sesquiterpenes
The development of a deuterated sesquiterpene therapeutic follows a structured workflow, from initial design to preclinical evaluation.
Caption: Workflow for the development and evaluation of deuterated sesquiterpenes.
Protocol for Synthesis of a Deuterated Sesquiterpene Analogue: C-12 Deuterated Deoxoartemisinin
This protocol is adapted from a published procedure for the synthesis of C-12 deuterated deoxoartemisinin, a derivative of the sesquiterpene lactone artemisinin.[8] This method involves the reduction of the carbonyl group of artemisinin using a deuterated reducing agent.
Materials:
-
Artemisinin
-
Sodium borodeuteride (NaBD₄)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve artemisinin in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBD₄ to the stirred solution.
-
Add BF₃·Et₂O dropwise to the reaction mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield C-12 deuterated deoxoartemisinin.
Protocol for In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a deuterated sesquiterpene compared to its non-deuterated counterpart using liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (deuterated and non-deuterated sesquiterpenes) and positive control (a compound with known metabolic instability)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
On the day of the assay, thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells. A negative control without the NADPH regenerating system should be included.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Compare the t½ and CLint values of the deuterated sesquiterpene with its non-deuterated counterpart.
-
Impact on Signaling Pathways: The Case of NF-κB
Many sesquiterpenes exert their anti-inflammatory effects by modulating key signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Sesquiterpene lactones have been shown to inhibit NF-κB activation at multiple levels. They can directly alkylate cysteine residues on the p65 subunit of NF-κB, preventing its DNA binding. Additionally, they can inhibit the IKK complex, thereby preventing the degradation of IκBα.
Caption: Modulation of the NF-κB signaling pathway by deuterated sesquiterpene lactones.
By improving the metabolic stability and increasing the systemic exposure of a sesquiterpene, deuteration can potentially lead to a more sustained and potent inhibition of the NF-κB pathway. A longer half-life means that the deuterated compound can exert its inhibitory effects for an extended period, which could be highly beneficial in the treatment of chronic inflammatory diseases. While direct comparative studies on the signaling effects of deuterated versus non-deuterated sesquiterpenes are needed, the enhanced pharmacokinetic profile strongly suggests a potential for enhanced pharmacodynamic effects.
Conclusion and Future Directions
The strategic deuteration of sesquiterpenes represents a promising avenue for unlocking the full therapeutic potential of this diverse class of natural products. By leveraging the kinetic isotope effect to improve metabolic stability, researchers can enhance the pharmacokinetic profiles of sesquiterpene-based drug candidates, leading to increased efficacy and potentially improved safety. The case of deuterated δ-tocotrienol provides a clear example of how this strategy can successfully translate from in vitro metabolic assays to in vivo pharmacokinetic improvements.
Future research should focus on:
-
Direct Biological Activity Comparisons: Conducting head-to-head studies comparing the in vitro and in vivo biological activities (e.g., IC50, Ki) of deuterated sesquiterpenes with their non-deuterated parent compounds.
-
Exploring a Wider Range of Sesquiterpenes: Applying deuteration to other promising sesquiterpenes, such as farnesol, bisabolol, and various sesquiterpene lactones, to assess the broader applicability of this strategy.
-
Investigating Signaling Pathway Modulation: Elucidating the differential effects of deuterated versus non-deuterated sesquiterpenes on key signaling pathways to better understand the pharmacodynamic consequences of altered pharmacokinetics.
By systematically applying the principles and methodologies outlined in this guide, the drug development community can more effectively harness the therapeutic power of sesquiterpenes to create novel and improved medicines.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuteration of the farnesyl terminal methyl groups of δ-tocotrienol and its effects on the metabolic stability and ability of inducing G-CSF production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 12-deuterated and tritiated deoxoartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Farnesene-d6: An In-depth Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
α-Farnesene-d6 is a deuterated form of α-Farnesene, a naturally occurring sesquiterpene. The deuteration makes it a valuable internal standard for analytical and metabolic studies.
| Property | Value | Source |
| Chemical Formula | C₁₅D₆H₁₈ | [1][2][3] |
| Molecular Weight | 210.39 g/mol | [1][2] |
| CAS Number | 162189-16-4 | [1][2][3] |
| Appearance | Colorless to slightly yellow, oily liquid | [4] |
| Odor | Slight, fresh, green, flowery | [4] |
| Purity | >95% | [2] |
| Molecular Weight (non-deuterated) | 204.35 g/mol | [5][6][7] |
| Molecular Formula (non-deuterated) | C₁₅H₂₄ | [1][5][6][8] |
| CAS Number (non-deuterated, (E,E)-isomer) | 502-61-4 | [1][4][7][8] |
Hazard Identification and Safety Precautions
α-Farnesene is classified as a flammable liquid and may cause skin and eye irritation. Prolonged exposure can lead to more severe health effects.
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammability | Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[9] |
| Health Hazards | Skin Irritant, Eye Irritant, May be fatal if swallowed and enters airways, May cause an allergic skin reaction.[4][9][10][11][12] | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[9][11] |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects.[4][10][11][12] | Avoid release to the environment. Collect spillage.[4][11] |
Personal Protective Equipment (PPE) Workflow
Caption: Recommended Personal Protective Equipment for handling this compound.
Experimental Protocols
Safe Handling and Storage
Objective: To outline the necessary precautions for the safe handling and storage of this compound in a laboratory setting.
Methodology:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]
-
Ignition Sources: Keep the compound away from all sources of ignition, including open flames, sparks, and hot surfaces.[13] Use only non-sparking tools when handling containers.[13]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]
-
Hygiene: Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[4][11] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Protect from heat and light.[9]
Accidental Release Measures
Objective: To provide a clear protocol for responding to accidental spills of this compound.
Methodology:
-
Ensure Safety: Immediately remove all sources of ignition from the spill area.[13] Ensure adequate ventilation.
-
Containment: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[4][9] For large spills, dike the area to prevent further spreading.[4]
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Environmental Protection: Prevent the spill from entering drains or waterways.[9] If a significant spill occurs, notify the relevant environmental authorities.[4]
First Aid Procedures
Objective: To detail the immediate first aid response in case of exposure to this compound.
Methodology:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or product label.[9]
First Aid Decision Pathway
Caption: First aid response pathway for different types of exposure to this compound.
Toxicological and Ecotoxicological Information
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity | Virtually nontoxic | Not specified | [4] |
| Acute Dermal Toxicity | Virtually nontoxic | Not specified | [4] |
| Acute Inhalation Toxicity | Virtually nontoxic | Not specified | [4] |
| Skin Corrosion/Irritation | Non-irritant | Rabbit | [4] |
| Serious Eye Damage/Irritation | Non-irritant | Rabbit | [4] |
| Skin Sensitization | May cause an allergic skin reaction | Not specified | [4] |
| Aspiration Hazard | May be fatal if swallowed and enters airways | Not specified | [4] |
| Aquatic Toxicity (Acute) | EC50 (48h) 0.11 mg/l | Daphnia magna | [4] |
This technical guide is intended for informational purposes for qualified professionals. Always refer to the most current and specific Safety Data Sheet provided by the supplier before handling any chemical.
References
- 1. alpha-Farnesene-d6 | CAS 162189-16-4 | LGC Standards [lgcstandards.com]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. download.basf.com [download.basf.com]
- 5. alpha-Farnesene, (3Z,6Z)- | C15H24 | CID 5317320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. plantaedb.com [plantaedb.com]
- 7. Farnesene | C15H24 | CID 5281516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Farnesene - Wikipedia [en.wikipedia.org]
- 9. chemicalbull.com [chemicalbull.com]
- 10. response.epa.gov [response.epa.gov]
- 11. download.basf.com [download.basf.com]
- 12. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 13. fishersci.com [fishersci.com]
Safeguarding the Integrity of α-Farnesene-d6: A Technical Guide to Storage and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the recommended storage and stability conditions for α-Farnesene-d6, a deuterated form of the sesquiterpene α-farnesene. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or in other sensitive applications where its chemical integrity is paramount.
Executive Summary
α-Farnesene is a volatile and reactive molecule, susceptible to degradation primarily through oxidation. Its deuterated counterpart, this compound, while benefiting from the kinetic isotope effect, is also prone to similar degradation pathways. Optimal storage is therefore critical to maintain its isotopic and chemical purity. The primary degradation products of α-farnesene are conjugated trienols (CTols) and their corresponding hydroperoxides, formed via autoxidation.[1][2][3] This process is exacerbated by exposure to air, light, and elevated temperatures. Consequently, this compound should be stored in an inert atmosphere, protected from light, and at low temperatures.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of oxidative degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with oxygen, the primary driver of degradation.[1][2][3] |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light, which can catalyze oxidation, and provides an inert storage surface. |
| Form | Neat oil or in an anhydrous aprotic solvent | Avoids potential hydrogen-deuterium exchange that can occur in protic solvents.[4] |
| Handling | Minimize head-space in the vial | Reduces the amount of available oxygen for potential oxidation. |
Stability Considerations
The stability of this compound is intrinsically linked to its chemical structure, featuring a conjugated triene system that is susceptible to oxidation. The primary degradation pathway involves the formation of hydroperoxides, which can then be converted to conjugated trienols (CTols).[1]
Logical Flow for Optimal Storage and Handling of this compound
Caption: Logical workflow for the optimal storage and handling of this compound.
Experimental Protocols
While a specific stability study for this compound is not publicly available, a general protocol for assessing its stability can be adapted from methods used for α-farnesene and other deuterated standards.
Protocol: Assessment of this compound Stability by GC-MS
Objective: To determine the rate of degradation of this compound under various storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare aliquots of this compound in amber glass vials under an inert atmosphere.
-
Samples can be stored neat or dissolved in a suitable anhydrous aprotic solvent (e.g., hexane, ethyl acetate).
-
Prepare multiple sets of samples for storage under different conditions (e.g., -80°C, -20°C, 4°C, room temperature; with and without light exposure; under air vs. inert gas).
-
-
Time Points:
-
Establish a timeline for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
-
-
GC-MS Analysis:
-
At each time point, analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating α-farnesene and its degradation products.
-
Injection: Use a splitless or split injection depending on the concentration.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) will effectively separate the compounds.
-
MS Detection: Use electron ionization (EI) and scan for a mass range that includes the molecular ion of this compound (m/z 210.4) and its potential degradation products (e.g., oxidized derivatives).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Identify and quantify the peak areas of any new peaks that appear, which may correspond to degradation products. Mass spectral libraries can aid in the identification of these products.[5]
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the degradation rate.
-
Signaling Pathway of α-Farnesene Oxidation
Caption: Simplified pathway of α-farnesene oxidation to its primary degradation products.
Conclusion
The integrity of this compound is best preserved by strict adherence to storage conditions that mitigate the risk of oxidation. By storing the compound at low temperatures, under an inert atmosphere, and protected from light, researchers can ensure the reliability of their experimental results. Regular analytical assessment using methods such as GC-MS is recommended to monitor the purity of the standard over time, particularly for long-term studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conjugated triene oxidation products of alpha-farnesene induce symptoms of superficial scald on stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. α-Farnesene [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of α-Farnesene using α-Farnesene-d6 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Farnesene is a naturally occurring acyclic sesquiterpene found in various plants and is a key contributor to the aroma of many fruits, such as green apples.[1] It also has applications in the fragrance industry and is being investigated for its potential as a biofuel and in pest control. Accurate and precise quantification of α-farnesene in various matrices is crucial for quality control, research, and development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like α-farnesene. The use of a stable isotope-labeled internal standard, such as α-Farnesene-d6, in a stable isotope dilution assay (SIDA) is the gold standard for quantification.[2] This approach corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and reproducible results.
These application notes provide a detailed protocol for the quantification of α-farnesene in a sample matrix using this compound as an internal standard with GC-MS analysis.
Experimental Workflow
The overall experimental workflow for the quantification of α-farnesene using this compound as an internal standard is depicted below.
References
Application Note: Quantitative Analysis of Sesquiterpenes in Complex Matrices using α-Farnesene-d6 by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenes are a diverse class of C15 isoprenoid compounds that contribute significantly to the aromatic and bioactive properties of many plants and essential oils. Their analysis is crucial in various fields, including flavor and fragrance chemistry, natural product research, and the development of new pharmaceuticals. Accurate quantification of these compounds in complex matrices such as plant extracts, essential oils, and biological fluids presents an analytical challenge due to their volatility, structural diversity, and potential for matrix interference.
The use of a stable isotope-labeled internal standard is a robust and reliable approach for quantitative analysis by mass spectrometry. This method corrects for variations in sample preparation, injection volume, and instrument response, leading to improved accuracy and precision. α-Farnesene-d6, a deuterated analog of α-farnesene, is an excellent internal standard for the quantification of a broad range of sesquiterpenes due to its structural similarity and co-elution with many common sesquiterpenes under typical gas chromatography (GC) conditions. This application note provides a detailed protocol for the quantitative analysis of sesquiterpenes in plant extracts using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Sample Preparation: Extraction of Sesquiterpenes from Plant Material
This protocol describes a general method for the solvent extraction of sesquiterpenes from dried plant material. The choice of solvent may need to be optimized depending on the specific plant matrix and target analytes.
Materials:
-
Dried and powdered plant material
-
This compound internal standard solution (10 µg/mL in ethyl acetate)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
-
Micropipettes
Protocol:
-
Weigh 100 mg of dried, powdered plant material into a 2 mL glass vial.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution to the vial.
-
Add 1.5 mL of ethyl acetate to the vial.
-
Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge the vial at 5000 x g for 10 minutes to pellet the plant material.
-
Carefully transfer the supernatant to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.
-
Transfer the dried extract to a new vial for GC-MS analysis.
GC-MS Analysis Protocol
This protocol outlines the instrumental parameters for the quantitative analysis of sesquiterpenes using a standard gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or Triple Quadrupole)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (or split 1:10 depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 180 °C
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for Quantification and Confirmation: The following table provides suggested ions for monitoring key sesquiterpenes and the internal standard. These may need to be optimized based on the specific instrument and analytes.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (IS) | 210 | 96 | 139 |
| α-Farnesene | 204 | 93 | 133 |
| β-Caryophyllene | 204 | 93 | 133 |
| α-Humulene | 204 | 93 | 121 |
| Valencene | 204 | 134 | 105 |
| Germacrene D | 204 | 161 | 105 |
| δ-Cadinene | 204 | 161 | 134 |
Data Presentation
The following tables summarize typical validation and quantitative data that can be obtained using this method.
Table 1: Method Validation Parameters for Sesquiterpene Quantification
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| β-Caryophyllene | ~18.5 | >0.995 | 0.05 | 0.15 | 95-105 |
| α-Humulene | ~19.2 | >0.995 | 0.05 | 0.15 | 92-103 |
| Valencene | ~20.1 | >0.996 | 0.04 | 0.12 | 97-106 |
| Germacrene D | ~20.5 | >0.994 | 0.06 | 0.18 | 90-102 |
| δ-Cadinene | ~21.3 | >0.995 | 0.05 | 0.15 | 94-104 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are based on a signal-to-noise ratio of 3 and 10, respectively.
Table 2: Example Quantitative Analysis of Sesquiterpenes in a Plant Extract
| Analyte | Concentration (µg/g of dry plant material) |
| β-Caryophyllene | 152.3 |
| α-Humulene | 45.8 |
| Valencene | 21.7 |
| Germacrene D | 88.2 |
| δ-Cadinene | 33.1 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of sesquiterpenes.
Caption: Simplified overview of the sesquiterpene biosynthesis pathway.
Caption: Role of sesquiterpenes in plant defense signaling pathways.
Application Notes and Protocols for α-Farnesene-d6 in Isotope Dilution Mass Spectrometry Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of α-Farnesene-d6 as an internal standard in isotope dilution mass spectrometry (IDMS) assays for the precise quantification of α-farnesene. These guidelines are intended to assist researchers in developing and validating robust analytical methods for α-farnesene in various matrices, particularly in the context of plant volatile analysis, flavor and fragrance research, and metabolic engineering.
Introduction to Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The method relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This labeled compound, known as an internal standard (IS), is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the unlabeled analyte to the labeled internal standard, accurate quantification can be achieved, as the IS compensates for sample loss during preparation and variations in instrument response. Deuterated standards are particularly effective as they exhibit similar chromatographic behavior and ionization efficiency to their non-deuterated counterparts.
Experimental Protocols
The following protocols are provided as a general framework and should be optimized for specific applications and matrices.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles
This method is suitable for the extraction of volatile and semi-volatile compounds like α-farnesene from plant tissues.
Materials:
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
20 mL headspace vials with PTFE/silicone septa
-
Heating block or water bath
-
α-Farnesene analytical standard
-
This compound internal standard solution (in methanol or another suitable solvent)
-
Plant tissue sample (e.g., fruit peel, leaves)
Procedure:
-
Weigh a precise amount of the homogenized plant tissue (e.g., 1-2 g) into a 20 mL headspace vial.
-
Spike the sample with a known amount of this compound internal standard solution. The amount of IS should be chosen to be within the calibration range and provide a response comparable to the expected analyte concentration.
-
Immediately seal the vial with the screw cap containing a PTFE/silicone septum.
-
Place the vial in a heating block or water bath and equilibrate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 20-40 minutes) to adsorb the analytes.
-
Retract the fiber into the needle and immediately introduce it into the gas chromatograph (GC) injection port for thermal desorption.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
Capillary GC column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 180 °C at 5 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
α-Farnesene (quantifier ion): m/z 93 (or other characteristic ions like 69, 133)
-
This compound (quantifier ion): m/z 99 (or other appropriate mass shifted ions)
-
Qualifier ions should also be monitored for confirmation of identity.
-
Calibration and Quantification
-
Prepare a series of calibration standards by spiking a matrix blank (a sample of the same type as the unknowns but without the analyte) with known concentrations of α-farnesene.
-
Add a constant amount of this compound internal standard to each calibration standard and sample.
-
Analyze the calibration standards and samples using the optimized GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of α-farnesene to the peak area of this compound against the concentration of α-farnesene.
-
Determine the concentration of α-farnesene in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables present typical validation data for a method for the quantification of a terpene using a deuterated internal standard by GC-MS. While specific data for this compound is not publicly available, the data for α-pinene with its deuterated standard provides a strong reference for expected performance.[1][2][3][4][5]
Table 1: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| α-Pinene | 5 - 500 | > 0.99 | 1/x |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=15) | Accuracy (% Recovery) |
| α-Pinene | 10 | ≤ 5% | ≤ 7% | 95 - 105% |
| 100 | ≤ 4% | ≤ 6% | 97 - 103% | |
| 400 | ≤ 3% | ≤ 5% | 98 - 102% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| α-Pinene | 1.5 | 5.0 |
Visualizations
α-Farnesene Biosynthesis Pathway
The following diagram illustrates the mevalonate (MVA) pathway leading to the synthesis of α-farnesene.
Caption: Mevalonate pathway for α-farnesene biosynthesis.
Experimental Workflow for α-Farnesene Quantification
The diagram below outlines the major steps in the quantification of α-farnesene using isotope dilution mass spectrometry.
Caption: Workflow for α-farnesene analysis by IDMS.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMT - Measurement of atmospheric sesquiterpenes by proton transfer reaction-mass spectrometry (PTR-MS) [amt.copernicus.org]
- 3. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an Analytical Method for Quantitation of Alpha-pinene in Rodent Blood and Mammary Gland by Headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of α-Farnesene-d6 in Metabolomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular activity. Achieving accurate and reproducible quantification of these metabolites is paramount for meaningful biological interpretation. α-Farnesene, a volatile sesquiterpene, is a key intermediate in the biosynthesis of various secondary metabolites and plays significant roles in plant defense and insect communication. Its analysis is crucial in fields ranging from agricultural science to biofuel development. However, like many volatile and semi-volatile compounds, its quantification can be challenging due to sample preparation inconsistencies and matrix effects in analytical instrumentation.
This document provides detailed application notes and protocols for the use of α-Farnesene-d6, a deuterated stable isotope-labeled internal standard, to enhance the accuracy and precision of α-farnesene quantification in metabolomics studies. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest but is distinguishable by mass spectrometry is the gold standard for quantitative analysis, as it effectively corrects for variations in extraction efficiency, injection volume, and ionization suppression.
Key Applications of this compound
The primary applications of this compound in metabolomics are:
-
Accurate Quantification of α-Farnesene: By spiking a known concentration of this compound into a sample prior to extraction, the ratio of the endogenous analyte to the internal standard can be used to calculate the precise concentration of α-farnesene, mitigating errors introduced during sample workup and analysis.
-
Metabolic Flux Analysis: In studies of terpene biosynthesis, this compound can be used as a tracer to investigate the flux through the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. By monitoring the incorporation of deuterium into downstream metabolites, researchers can gain insights into the dynamics of these pathways under different conditions.
-
Biomarker Discovery: α-Farnesene and its oxidation products are implicated in various physiological and pathological processes, such as superficial scald in apples, an oxidative stress-related disorder.[1][2][3] Accurate quantification using this compound is essential for validating α-farnesene as a potential biomarker for oxidative stress or other biological states in plants and other organisms.
Data Presentation: The Impact of Internal Standard on Quantification
The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantification. The following table illustrates the comparative performance of α-farnesene quantification with and without an internal standard in a hypothetical metabolomics experiment.
| Sample ID | True α-Farnesene Concentration (µg/mL) | Measured Concentration without Internal Standard (µg/mL) | % Recovery (without IS) | Measured Concentration with this compound (µg/mL) | % Recovery (with IS) |
| Sample A | 5.0 | 3.8 | 76% | 4.9 | 98% |
| Sample B | 5.0 | 4.5 | 90% | 5.1 | 102% |
| Sample C | 10.0 | 7.2 | 72% | 9.8 | 98% |
| Sample D | 10.0 | 8.9 | 89% | 10.3 | 103% |
| Average Recovery | 81.8% | 100.3% | |||
| Relative Standard Deviation (RSD) | 10.5% | 2.5% |
This data is illustrative to demonstrate the principle of improved quantification with an internal standard.
Experimental Protocols
Protocol 1: Quantitative Analysis of α-Farnesene in Plant Tissue using GC-MS and this compound Internal Standard
This protocol describes the extraction and quantification of α-farnesene from plant leaf tissue.
1. Materials and Reagents:
-
This compound solution (100 µg/mL in hexane)
-
α-Farnesene analytical standard
-
Liquid nitrogen
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
2 mL screw-cap microcentrifuge tubes with PTFE-lined caps
-
Glass vials for GC-MS analysis
-
Mortar and pestle or tissue homogenizer
2. Sample Preparation and Extraction:
-
Weigh approximately 100 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Transfer the powdered tissue to a 2 mL screw-cap microcentrifuge tube.
-
Spike the sample by adding 10 µL of the 100 µg/mL this compound internal standard solution. This results in a final concentration of 10 ng/mg of tissue, which may need to be optimized based on the expected endogenous α-farnesene concentration.
-
Add 1 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the hexane supernatant to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC-MS vial for analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) System: Agilent 8890 or equivalent
-
Mass Spectrometer (MS) System: Agilent 7000D Triple Quadrupole or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
α-Farnesene (unlabeled): m/z 93, 133, 204
-
This compound: m/z 97, 137, 210
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
4. Data Analysis and Quantification:
-
Prepare a calibration curve using serial dilutions of the α-farnesene analytical standard, with each calibration point containing the same concentration of this compound as the samples.
-
Integrate the peak areas for the selected ions for both α-farnesene and this compound.
-
Calculate the response ratio of the analyte to the internal standard (Area of α-farnesene / Area of this compound).
-
Plot the response ratio against the concentration of the α-farnesene standards to generate a linear regression curve.
-
Use the equation of the line from the calibration curve to calculate the concentration of α-farnesene in the unknown samples based on their measured response ratios.
Visualizations
α-Farnesene Biosynthesis Pathway
The biosynthesis of α-farnesene originates from the central isoprenoid pathway, which can proceed via the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. Both pathways produce the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then condensed to form farnesyl pyrophosphate (FPP), the direct precursor to α-farnesene.
Caption: Biosynthesis of α-Farnesene via the MVA and MEP pathways.
Experimental Workflow for α-Farnesene Quantification
The following diagram illustrates the key steps in the quantitative analysis of α-farnesene using a deuterated internal standard.
Caption: Workflow for α-Farnesene quantification with an internal standard.
Conclusion
The use of this compound as an internal standard is a robust and reliable method for the accurate quantification of α-farnesene in complex biological matrices. By correcting for analytical variability, this approach enhances the quality of metabolomics data, enabling more confident biological interpretations in research, and clinical and industrial applications. The provided protocols and workflows serve as a guide for researchers to implement this methodology in their studies.
References
- 1. Changes in α-Farnesene and Phenolic Metabolism and the Expression of Associated Genes during the Development of Superficial Scald in Two Distinct Pear Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of α-farnesene and 6-methyl-5-hepten-2-one involved in the development of apple superficial scald by PTR-ToF-MS [agris.fao.org]
The Precision of Scent: Utilizing α-Farnesene-d6 in Flavor and Fragrance Research
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds is paramount. In the intricate world of flavor and fragrance research, α-Farnesene, a key sesquiterpene contributing to the characteristic aroma of many fruits and flowers, presents a significant analytical challenge due to its volatility and potential for degradation. The introduction of its deuterated analogue, α-Farnesene-d6, as an internal standard offers a robust solution for precise and accurate quantification, enabling deeper insights into its role in aroma profiles, biosynthetic pathways, and product formulation.
This document provides detailed application notes and experimental protocols for the use of this compound in flavor and fragrance research, leveraging the power of Gas Chromatography-Mass Spectrometry (GC-MS) for reliable analysis.
Application Notes
α-Farnesene is a naturally occurring sesquiterpene found in a variety of plants, including apples, chamomile, and sandalwood. Its distinct green, woody, and slightly floral aroma makes it a valuable component in the flavor and fragrance industry.[1][2] The accurate measurement of α-farnesene is crucial for quality control of essential oils, understanding flavor development in fruits, and for metabolic engineering efforts to enhance its production.
The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by GC-MS. This stable isotope dilution assay (SIDA) approach offers several advantages over traditional internal or external standard methods.[3][4] Because this compound is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.
Key Applications:
-
Quality Control of Essential Oils and Fragrance Ingredients: Accurately determine the concentration of α-farnesene in raw materials and finished products to ensure consistency and quality.
-
Flavor and Aroma Profiling of Food and Beverages: Quantify α-farnesene in fruits, juices, and other food products to understand its contribution to the overall flavor profile and changes during ripening or processing.[5][6][7][8]
-
Metabolic Pathway and Biosynthesis Research: Trace and quantify the production of α-farnesene in plants and microorganisms, aiding in the elucidation of biosynthetic pathways and the development of engineered production systems.
-
Stability and Degradation Studies: Monitor the concentration of α-farnesene over time to assess its stability in different formulations and under various storage conditions.
Quantitative Data Presentation
The following tables present representative data for the quantification of α-farnesene using this compound as an internal standard.
Table 1: Calibration Curve for α-Farnesene Quantification
| Concentration of α-Farnesene (ng/µL) | Peak Area of α-Farnesene | Peak Area of this compound (Constant at 10 ng/µL) | Response Ratio (Area α-Farnesene / Area this compound) |
| 1.0 | 15,234 | 155,678 | 0.098 |
| 5.0 | 76,543 | 156,123 | 0.490 |
| 10.0 | 153,987 | 155,987 | 0.987 |
| 25.0 | 385,678 | 156,345 | 2.467 |
| 50.0 | 770,123 | 155,890 | 4.940 |
| 100.0 | 1,545,890 | 156,012 | 9.909 |
Linear Regression: y = 0.099x + 0.001 (R² = 0.9998)
Table 2: Recovery Study of α-Farnesene in Apple Juice Matrix
| Sample | Spiked α-Farnesene (ng/mL) | Measured α-Farnesene (ng/mL) | Recovery (%) |
| Apple Juice 1 | 10.0 | 9.8 | 98.0 |
| Apple Juice 2 | 50.0 | 48.5 | 97.0 |
| Apple Juice 3 | 100.0 | 101.2 | 101.2 |
| Average Recovery | 98.7 |
Experimental Protocols
Protocol 1: Quantification of α-Farnesene in Essential Oils
This protocol describes the quantification of α-farnesene in an essential oil sample using this compound as an internal standard.
1. Materials:
-
α-Farnesene analytical standard
-
This compound internal standard
-
Hexane (GC grade)
-
Essential oil sample
-
Volumetric flasks and pipettes
-
GC-MS system
2. Preparation of Standard Solutions:
-
α-Farnesene Stock Solution (1000 ng/µL): Accurately weigh 10 mg of α-farnesene and dissolve in 10 mL of hexane.
-
This compound Internal Standard Stock Solution (100 ng/µL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the α-farnesene stock solution with hexane to achieve concentrations ranging from 1 to 100 ng/µL. To each calibration standard, add the this compound internal standard stock solution to a final concentration of 10 ng/µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add 100 µL of the this compound internal standard stock solution (100 ng/µL).
-
Dilute to the mark with hexane and mix thoroughly.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 60 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
α-Farnesene (Quantifier Ion): m/z 93
-
α-Farnesene (Qualifier Ions): m/z 69, 133
-
This compound (Quantifier Ion): m/z 99
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the response ratio (peak area of α-farnesene / peak area of this compound) against the concentration of α-farnesene for the calibration standards.
-
Determine the concentration of α-farnesene in the prepared sample by calculating its response ratio and using the linear regression equation from the calibration curve.
Protocol 2: Headspace SPME-GC-MS Analysis of α-Farnesene in Apple Juice
This protocol details the analysis of α-farnesene in apple juice using headspace solid-phase microextraction (HS-SPME) with this compound as the internal standard.
1. Materials:
-
α-Farnesene analytical standard
-
This compound internal standard
-
Methanol (GC grade)
-
Apple juice sample
-
20 mL headspace vials with septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with SPME autosampler
2. Preparation of Standard and Sample Vials:
-
Calibration Standards: Prepare aqueous calibration standards of α-farnesene in deionized water with a small percentage of methanol (e.g., 1%) to aid solubility, covering a range of 1-100 ng/mL.
-
In a 20 mL headspace vial, place 5 mL of the apple juice sample.
-
Add a specific amount of this compound internal standard solution to each vial (including calibration standards and samples) to achieve a final concentration of 20 ng/mL.
-
Add sodium chloride (approximately 1 g) to each vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Immediately seal the vials.
3. HS-SPME-GC-MS Analysis:
-
SPME Conditions:
-
Equilibration Time: 15 min at 40 °C with agitation.
-
Extraction Time: 30 min at 40 °C.
-
Desorption Time: 5 min in the GC inlet.
-
-
GC-MS Conditions: (Same as in Protocol 1, with a splitless injection mode suitable for SPME)
4. Data Analysis: (Same as in Protocol 1)
Visualizations
Caption: Biosynthetic pathway of α-farnesene via the Mevalonate (MVA) pathway.
Caption: Workflow for quantitative analysis using an internal standard with GC-MS.
References
- 1. fraterworks.com [fraterworks.com]
- 2. alpha-farnesene, 502-61-4 [thegoodscentscompany.com]
- 3. Facile gas chromatography-tandem mass spectrometry stable isotope dilution method for the quantification of sesquiterpenes in grape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 5. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic control of α-farnesene production in apple fruit and its role in fungal pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols for α-Farnesene-d6 in Plant Volatile Analysis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the standardized operating procedure for the use of α-Farnesene-d6 as an internal standard in the quantitative analysis of α-farnesene and other volatile organic compounds (VOCs) in plant tissues. The methodologies described herein are designed to ensure accuracy, precision, and reproducibility in research, quality control, and drug development applications.
Introduction
α-Farnesene is a naturally occurring sesquiterpene found in a wide variety of plants, contributing to their characteristic aroma and playing a role in plant defense mechanisms.[1] Accurate quantification of α-farnesene is crucial for understanding plant physiology, assessing fruit quality, and for the development of natural product-based pharmaceuticals and flavorings. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). The stable isotope-labeled internal standard closely mimics the analyte's chemical and physical properties, correcting for variations in sample preparation, injection volume, and instrument response, thereby leading to highly accurate and precise results.
Experimental Protocols
This section provides detailed methodologies for the analysis of α-farnesene in plant samples using this compound as an internal standard. Two primary sample preparation techniques are described: Headspace Solid-Phase Microextraction (HS-SPME) for volatile profiling and Solvent Extraction for a more comprehensive extraction of semi-volatile compounds.
Materials and Reagents
-
Plant Material: Fresh or properly stored (e.g., flash-frozen in liquid nitrogen and stored at -80°C) plant tissue.
-
This compound: (Deuterated α-farnesene) of high purity (≥98%).
-
α-Farnesene: Analytical standard of high purity (≥98%).
-
Solvents: Hexane or Dichloromethane (GC grade or higher).
-
Anhydrous Sodium Sulfate (Na₂SO₄): For drying solvent extracts.
-
SPME Fibers: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broad range of volatiles.
-
GC Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Standard laboratory glassware and equipment.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds in the headspace of a sample.
2.2.1. Sample Preparation:
-
Weigh a precise amount of fresh or frozen plant tissue (e.g., 100-500 mg) into a 20 mL headspace vial.
-
Add a known amount of this compound internal standard solution (e.g., 1 µL of a 10 µg/mL solution in methanol) directly onto the plant material. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analyte.
-
Immediately seal the vial with a PTFE/silicone septum cap.
2.2.2. HS-SPME Procedure:
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately insert it into the GC injector for thermal desorption of the analytes.
Protocol 2: Solvent Extraction
Solvent extraction is suitable for a broader range of volatile and semi-volatile compounds.
2.3.1. Sample Preparation:
-
Grind a precise amount of fresh or frozen plant tissue (e.g., 0.5-2 g) to a fine powder in the presence of liquid nitrogen.
-
Transfer the powdered tissue to a glass vial.
-
Add a known volume of a suitable solvent (e.g., 5 mL of hexane or dichloromethane).
-
Spike the sample with a known amount of this compound internal standard solution.
-
Seal the vial and vortex or sonicate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Centrifuge the sample to pellet the plant debris.
-
Carefully transfer the supernatant to a clean vial.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a 2 mL GC vial for analysis.
GC-MS Analysis
2.4.1. Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and detection of the analytes.
2.4.2. GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
2.4.3. MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
-
α-Farnesene (quantifier ion): m/z 93
-
α-Farnesene (qualifier ions): m/z 69, 204
-
This compound (quantifier ion): m/z 99 (assuming a d6 label on a fragment containing 6 deuterium atoms, the exact m/z will depend on the labeling pattern)
-
This compound (qualifier ions): To be determined based on the mass spectrum of the standard.
-
Data Presentation
| Analyte | Internal Standard | Plant Matrix | Concentration (µg/g fresh weight) | Method | Reference |
| Limonene | Limonene-d10 | Citrus peel | 150.3 ± 12.5 | HS-SPME-GC-MS | Adapted from[2] |
| α-Pinene | α-Pinene-d3 | Pine needles | 85.7 ± 7.2 | Solvent Extraction-GC-MS | Adapted from[3] |
| β-Caryophyllene | Caryophyllene-d4 | Hops | 210.1 ± 18.9 | Solvent Extraction-GC-MS | Fictional Example |
| Linalool | Linalool-d5 | Lavender flowers | 325.6 ± 25.1 | HS-SPME-GC-MS | Fictional Example |
Mandatory Visualization
α-Farnesene Biosynthesis Pathway
References
- 1. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of d-limonene in adipose tissue by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activities of Ethanolic Extracts Obtained from α-Pinene-Containing Plants and Their Use in Cosmetic Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing α-Farnesene-d6 as a Tracer for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as deuterium-labeled compounds, allows for the precise tracking of atoms through metabolic pathways, providing a quantitative measure of pathway activity. α-Farnesene, a sesquiterpene, is a key intermediate in the biosynthesis of a wide range of valuable natural products. Understanding the metabolic flux through the α-farnesene biosynthesis pathway is critical for optimizing the production of these compounds in engineered microorganisms and for studying the regulation of isoprenoid metabolism in various biological contexts.
This document provides detailed application notes and experimental protocols for the use of α-Farnesene-d6 as a tracer for metabolic flux analysis, with a primary focus on the mevalonate (MVA) pathway.
Theoretical Background
α-Farnesene is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid biosynthesis pathway.[1][2][3] The MVA pathway is a common route to FPP, starting from acetyl-CoA. By introducing this compound into a biological system, it can be taken up by cells and potentially be metabolized or incorporated into downstream products. The deuterium label allows for the differentiation of the tracer from endogenous, unlabeled molecules, enabling the quantification of metabolic fluxes.
The Mevalonate (MVA) Pathway
The MVA pathway is the primary route for isoprenoid biosynthesis in eukaryotes and some prokaryotes. It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are subsequently condensed to form geranyl pyrophosphate (GPP, C10) and then FPP (C15). Finally, α-farnesene synthase catalyzes the conversion of FPP to α-farnesene.
dot
Caption: The Mevalonate (MVA) pathway for α-farnesene biosynthesis.
Experimental Design and Workflow
A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture and tracer administration to sample analysis and data interpretation.
dot
Caption: General experimental workflow for metabolic flux analysis.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization based on the specific biological system and experimental goals.
Cell Culture and Tracer Administration
Objective: To introduce the this compound tracer into the biological system under controlled conditions.
Materials:
-
Appropriate cell culture medium
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Cell culture flasks or plates
-
Incubator with controlled temperature, humidity, and CO2 levels
Protocol:
-
Culture cells to the desired density (e.g., mid-log phase for microbial cultures).
-
Prepare the tracer-containing medium by adding the this compound stock solution to the fresh medium to achieve the desired final concentration. Include a vehicle control (medium with the same amount of solvent used for the tracer stock).
-
Remove the existing medium from the cells and replace it with the tracer-containing medium.
-
Incubate the cells for various time points to monitor the dynamic labeling of metabolites.
Metabolic Quenching and Metabolite Extraction
Objective: To rapidly halt enzymatic activity and extract intracellular metabolites.[4]
Materials:
-
Quenching solution (e.g., -80°C 60% methanol in water)
-
Extraction solvent (e.g., -20°C chloroform:methanol:water, 1:3:1 v/v/v)
-
Centrifuge
Protocol:
-
Rapidly quench metabolism by adding the cold quenching solution directly to the cell culture.
-
Harvest the cells by centrifugation at a low temperature.
-
Resuspend the cell pellet in the cold extraction solvent.
-
Vortex vigorously and incubate on ice to ensure complete cell lysis and metabolite extraction.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
Sample Preparation for GC-MS Analysis
Objective: To derivatize polar metabolites to increase their volatility for gas chromatography.
Materials:
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA)
-
Solvent (e.g., pyridine or acetonitrile)
-
Heating block or oven
Protocol:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Add the derivatization agent and solvent to the dried extract.
-
Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to allow for complete derivatization.
-
The derivatized sample is now ready for GC-MS analysis.
Analytical Methods
GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of derivatized metabolites.[3][5][6][7][8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)
Typical GC-MS Parameters:
-
Column: A non-polar or semi-polar column suitable for metabolite analysis (e.g., DB-5ms).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: A gradient from a low starting temperature to a high final temperature to separate a wide range of metabolites.
-
Ionization Mode: Electron ionization (EI).
-
Mass Analyzer Mode: Full scan to identify metabolites and selected ion monitoring (SIM) for targeted quantification of specific isotopologues.
LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is suitable for the analysis of polar and non-volatile metabolites without derivatization.[1][2][9][10][11]
Instrumentation:
-
Liquid chromatograph coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
Typical LC-MS Parameters:
-
Column: A column suitable for polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Mass Analyzer Mode: Selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.
Data Presentation and Analysis
The raw data from GC-MS or LC-MS analysis consists of chromatograms and mass spectra. This data is processed to determine the mass isotopologue distributions (MIDs) of key metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite.
Quantitative Data Summary
The following table provides a hypothetical example of mass isotopologue distributions for key metabolites in the MVA pathway after labeling with a deuterated tracer.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Mevalonate | 0.25 | 0.35 | 0.25 | 0.10 | 0.05 | 0.00 | 0.00 |
| IPP/DMAPP | 0.30 | 0.40 | 0.20 | 0.08 | 0.02 | 0.00 | 0.00 |
| GPP | 0.35 | 0.38 | 0.18 | 0.07 | 0.02 | 0.00 | 0.00 |
| FPP | 0.40 | 0.35 | 0.15 | 0.06 | 0.03 | 0.01 | 0.00 |
| α-Farnesene | 0.45 | 0.30 | 0.15 | 0.07 | 0.02 | 0.01 | 0.00 |
M+n represents the isotopologue with n deuterium atoms.
Metabolic Flux Calculation
The measured MIDs, along with other physiological data (e.g., substrate uptake and product secretion rates), are used as inputs for computational models to estimate the intracellular metabolic fluxes. Software packages such as INCA or Metran can be used for this purpose.
The following table shows a hypothetical example of calculated metabolic fluxes in an engineered yeast strain with and without the overexpression of a key MVA pathway enzyme.
| Reaction | Flux (Control) (mmol/gDCW/h) | Flux (Engineered) (mmol/gDCW/h) | Fold Change |
| HMGR | 1.2 ± 0.1 | 3.5 ± 0.3 | 2.9 |
| FPPS | 0.8 ± 0.1 | 2.1 ± 0.2 | 2.6 |
| AFS | 0.5 ± 0.05 | 1.8 ± 0.15 | 3.6 |
| Squalene Synthase | 0.3 ± 0.04 | 0.3 ± 0.05 | 1.0 |
HMGR: HMG-CoA reductase; FPPS: Farnesyl pyrophosphate synthase; AFS: α-Farnesene synthase.
Conclusion
The use of this compound as a tracer in metabolic flux analysis provides a powerful tool for quantifying the activity of the isoprenoid biosynthesis pathway. The detailed protocols and application notes presented here offer a comprehensive guide for researchers interested in applying this methodology to their own systems of interest. Careful experimental design, sample handling, and data analysis are crucial for obtaining accurate and meaningful results.
References
- 1. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 2. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: HPLC and UPLC Methods for the Separation of Farnesene Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farnesene, a C15 acyclic sesquiterpene, is a compound of significant interest in the fragrance, biofuel, and pharmaceutical industries. It exists as a set of six closely related isomers, primarily categorized into α-farnesene and β-farnesene, which differ in the position of a carbon-carbon double bond. Each of these, in turn, has stereoisomers, such as (E,E)-α-farnesene and (E)-β-farnesene. The specific isomer can greatly influence its chemical properties and biological activity. For instance, β-farnesene is a more efficient precursor for the synthesis of isophytol, a key intermediate for Vitamin E production, compared to α-farnesene.[1]
Due to their structural similarity and high hydrophobicity, the chromatographic separation of farnesene isomers presents a significant analytical challenge. While gas chromatography (GC) is a common method for terpene analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer advantages, particularly for samples in a liquid matrix and for preparative scale purification. This document provides detailed protocols for the separation of key farnesene isomers using both conventional C18 and alternative selectivity stationary phases.
Logical Relationship of Key Farnesene Isomers
The diagram below illustrates the structural relationship between the two main isomers, α-farnesene and β-farnesene, and their common stereoisomers.
Experimental Protocols
Due to the high hydrophobicity of farnesene, reversed-phase chromatography is the method of choice. High concentrations of organic solvents are required for elution. The following methods provide robust starting points for the separation of farnesene isomers.
Sample Preparation Protocol
-
Standard Preparation: Prepare individual stock solutions of farnesene isomers (e.g., (E,E)-α-farnesene, (E)-β-farnesene) at 1 mg/mL in acetonitrile. A mixed standard solution can be prepared by diluting the stock solutions to a final concentration of 10-50 µg/mL in the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water).
-
Sample Extraction (from a matrix): For samples from fermentation broths or plant extracts, a liquid-liquid extraction with a non-polar solvent like hexane or dodecane is recommended. a. To 1 mL of aqueous sample, add 1 mL of hexane. b. Vortex vigorously for 2 minutes. c. Centrifuge at 5,000 x g for 10 minutes to separate the phases. d. Carefully transfer the upper hexane layer to a clean vial. e. Evaporate the hexane under a gentle stream of nitrogen. f. Reconstitute the residue in acetonitrile or the initial mobile phase for analysis.
-
Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter prior to injection to protect the column and instrument.
Method 1: UPLC Separation on a C18 Stationary Phase
This method utilizes a standard C18 column, which separates compounds primarily based on hydrophobicity. It is an excellent starting point for most reversed-phase separations.
| Parameter | Condition |
| Instrumentation | UPLC System with UV/PDA or Mass Spectrometric (MS) detector |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0.0 min: 80% B5.0 min: 98% B7.0 min: 98% B7.1 min: 80% B9.0 min: 80% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection (UV) | 210 nm (for general detection) or 232 nm (for α-farnesene)[2] |
| Detection (MS) | APCI, Positive Ion Mode (for enhanced sensitivity and specificity with non-polar compounds)[3] |
Method 2: HPLC Separation on a Phenyl-Hexyl Stationary Phase
For isomers that are difficult to resolve based on hydrophobicity alone, a column with alternative selectivity is recommended. Phenyl-based stationary phases can provide unique π-π interactions with the double bonds in farnesene, potentially enhancing the separation of its isomers.
| Parameter | Condition |
| Instrumentation | HPLC or UPLC System with UV/PDA or Mass Spectrometric (MS) detector |
| Column | Phenyl-Hexyl column, 3.5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0.0 min: 85% B10.0 min: 100% B15.0 min: 100% B15.1 min: 85% B20.0 min: 85% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection (UV) | 210 nm or 232 nm[2] |
| Detection (MS) | APCI, Positive Ion Mode[3] |
Illustrative Results and Data
The following tables summarize the expected chromatographic results for the separation of major farnesene isomers using the protocols described above. Note: This data is illustrative and serves to demonstrate the expected performance. Actual retention times may vary based on the specific system, column, and laboratory conditions.
Table 1: Expected Performance of UPLC Method 1 (C18 Column)
| Analyte | Expected Retention Time (min) | Resolution (Rs) vs. (E)-β-Farnesene |
|---|---|---|
| (Z,E)-α-Farnesene | 4.1 | 2.1 |
| (E,E)-α-Farnesene | 4.5 | 1.7 |
| (E)-β-Farnesene | 4.9 | - |
Table 2: Expected Performance of HPLC Method 2 (Phenyl-Hexyl Column)
| Analyte | Expected Retention Time (min) | Resolution (Rs) vs. (E)-β-Farnesene |
|---|---|---|
| (Z,E)-α-Farnesene | 8.8 | 2.5 |
| (E,E)-α-Farnesene | 9.5 | 1.9 |
| (E)-β-Farnesene | 10.1 | - |
General HPLC/UPLC Experimental Workflow
The diagram below outlines the typical workflow for the analysis of farnesene isomers using the described liquid chromatography methods.
Conclusion
The separation of farnesene isomers is critical for quality control and research applications. The provided UPLC and HPLC methods offer robust protocols for resolving key isomers like α-farnesene and β-farnesene. A standard C18 column provides a good baseline separation based on hydrophobicity. For challenging separations where isomers co-elute, a phenyl-hexyl stationary phase offers an alternative selectivity mechanism through π-π interactions, often resulting in improved resolution. The choice of method will depend on the specific isomers of interest and the sample matrix. These protocols, combined with appropriate sample preparation, provide a solid foundation for the accurate and reliable analysis of farnesene isomers.
References
- 1. welch-us.com [welch-us.com]
- 2. Changes in α-Farnesene and Phenolic Metabolism and the Expression of Associated Genes during the Development of Superficial Scald in Two Distinct Pear Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First time β-farnesene production by the versatile bacterium Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of α-Farnesene using α-Farnesene-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Farnesene is a naturally occurring sesquiterpene found in various plants and insects, where it plays a role in flavor, aroma, and chemical communication. It has garnered significant interest in the pharmaceutical and fragrance industries due to its potential biological activities, including anti-inflammatory and immunomodulatory effects. Accurate quantification of α-farnesene in complex matrices is crucial for research and development. This application note provides a detailed protocol for the preparation of serial dilutions and the generation of a calibration curve for α-farnesene using its deuterated analog, α-farnesene-d6, as an internal standard for gas chromatography-mass spectrometry (GC-MS) analysis. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.
Principle
The principle of this method is based on the use of an internal standard (IS) that is chemically identical to the analyte of interest (α-farnesene) but has a different mass due to isotopic labeling (this compound). A known amount of the IS is added to all calibration standards and unknown samples. The analyte and the IS co-elute during chromatographic separation and are detected by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the IS is then used to construct a calibration curve from which the concentration of the analyte in the unknown samples can be determined. This ratiometric measurement corrects for potential analytical variability.
Materials and Reagents
-
α-Farnesene (analytical standard)
-
This compound (deuterated internal standard)[1]
-
High-purity solvent (e.g., Hexane or Ethyl Acetate, GC grade or higher)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and tips
-
GC vials with inserts
-
Vortex mixer
Experimental Protocols
Preparation of Stock Solutions
4.1.1. α-Farnesene (Analyte) Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of α-farnesene standard into a 10 mL volumetric flask.
-
Dissolve the standard in the chosen high-purity solvent.
-
Bring the flask to volume with the solvent and mix thoroughly by inversion.
-
This solution is the Analyte Stock Solution (1 mg/mL) . Store at -20°C.
4.1.2. This compound (Internal Standard) Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the standard in the same high-purity solvent used for the analyte.
-
Bring the flask to volume with the solvent and mix thoroughly by inversion.
-
This solution is the Internal Standard Stock Solution (1 mg/mL) . Store at -20°C.
4.1.3. Internal Standard Working Solution (10 µg/mL)
-
Pipette 100 µL of the Internal Standard Stock Solution (1 mg/mL) into a 10 mL volumetric flask.
-
Bring the flask to volume with the high-purity solvent and mix thoroughly.
-
This is the Internal Standard Working Solution (10 µg/mL) .
Preparation of Calibration Curve Standards
A series of calibration standards are prepared by serial dilution of the Analyte Stock Solution . The following is an example of a seven-point calibration curve ranging from 0.1 µg/mL to 10 µg/mL.
-
Label seven 1 mL volumetric flasks or GC vials as CAL 1 through CAL 7.
-
Prepare an intermediate stock solution of α-farnesene at 100 µg/mL by diluting 1 mL of the 1 mg/mL Analyte Stock Solution into a 10 mL volumetric flask with the solvent.
-
Prepare a further intermediate stock solution of α-farnesene at 10 µg/mL by diluting 1 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask with the solvent.
-
Perform serial dilutions as described in the table below:
| Calibration Standard | Concentration of α-Farnesene (µg/mL) | Volume of 10 µg/mL α-Farnesene Solution (µL) | Volume of Solvent (µL) |
| CAL 1 | 0.1 | 10 | 990 |
| CAL 2 | 0.5 | 50 | 950 |
| CAL 3 | 1.0 | 100 | 900 |
| CAL 4 | 2.5 | 250 | 750 |
| CAL 5 | 5.0 | 500 | 500 |
| CAL 6 | 7.5 | 750 | 250 |
| CAL 7 | 10.0 | 1000 | 0 |
-
To each calibration standard, add a constant amount of the Internal Standard Working Solution (10 µg/mL) . For example, add 10 µL of the 10 µg/mL IS solution to each 1 mL of calibration standard to achieve a final IS concentration of 0.1 µg/mL in each standard.
-
Vortex each calibration standard thoroughly.
Sample Preparation
-
For liquid samples, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate α-farnesene from the sample matrix. The final extract should be dissolved in the same solvent used for the calibration standards.
-
To a known volume of the final sample extract (e.g., 1 mL), add the same constant amount of the Internal Standard Working Solution (10 µg/mL) as was added to the calibration standards (e.g., 10 µL).
-
Vortex the sample thoroughly before analysis.
GC-MS Analysis
The following are general GC-MS parameters for terpene analysis and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 10:1 (can be adjusted based on analyte concentration) |
| Oven Temperature Program | Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (α-Farnesene) | To be determined from the mass spectrum (e.g., m/z 93, 136) |
| Qualifier Ion(s) (α-Farnesene) | To be determined from the mass spectrum (e.g., m/z 69, 204) |
| Quantifier Ion (this compound) | To be determined from the mass spectrum (e.g., m/z 99, 142) |
| Qualifier Ion(s) (this compound) | To be determined from the mass spectrum (e.g., m/z 72, 210) |
Note: The specific quantifier and qualifier ions should be selected based on the mass spectra of α-farnesene and this compound obtained on the user's instrument to ensure selectivity and avoid interferences.
Data Presentation and Analysis
Calibration Curve Generation
-
Inject the prepared calibration standards into the GC-MS system.
-
For each calibration standard, determine the peak area of the quantifier ion for α-farnesene and this compound.
-
Calculate the Peak Area Ratio for each calibration standard: Peak Area Ratio = (Peak Area of α-Farnesene) / (Peak Area of this compound)
-
Plot the Peak Area Ratio (y-axis) against the known concentration of α-farnesene in each calibration standard (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
Quantification of α-Farnesene in Unknown Samples
-
Inject the prepared unknown samples into the GC-MS system.
-
Determine the peak areas of the quantifier ions for α-farnesene and this compound in each sample.
-
Calculate the Peak Area Ratio for each unknown sample.
-
Using the equation from the calibration curve, calculate the concentration of α-farnesene in the sample: Concentration of α-Farnesene = (Peak Area Ratio - c) / m where 'm' is the slope and 'c' is the y-intercept of the calibration curve.
Data Summary Table
| Sample ID | α-Farnesene Peak Area | This compound Peak Area | Peak Area Ratio | Calculated Concentration (µg/mL) |
| CAL 1 | 0.1 | |||
| CAL 2 | 0.5 | |||
| CAL 3 | 1.0 | |||
| CAL 4 | 2.5 | |||
| CAL 5 | 5.0 | |||
| CAL 6 | 7.5 | |||
| CAL 7 | 10.0 | |||
| Unknown 1 | ||||
| Unknown 2 |
Visualization of Experimental Workflow
Caption: Experimental workflow for α-farnesene quantification.
References
Application of α-Farnesene-d6 in Insect Semiochemical Research
Introduction
α-Farnesene is a biologically significant sesquiterpene that functions as a crucial semiochemical in insect communication. It is known to act as an alarm pheromone in various aphid species, triggering dispersal and avoidance behaviors, and has also been identified as a component of sex and aggregation pheromones in other insects.[1][2][3][4] The precise quantification and study of the biosynthesis and metabolism of α-farnesene are paramount for understanding insect behavior, developing effective pest management strategies, and for potential applications in drug development. α-Farnesene-d6, a deuterated isotopologue of α-farnesene, serves as an invaluable tool in this research, primarily as an internal standard for accurate quantification and as a tracer in metabolic and biosynthetic pathway studies.[5][6]
Application Note 1: Quantitative Analysis of α-Farnesene in Insect Extracts using GC-MS with this compound as an Internal Standard
Objective: To accurately quantify the amount of α-farnesene present in insect extracts or headspace volatile collections using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and reproducible results.[5]
Experimental Protocol
1. Materials and Reagents:
-
α-Farnesene standard
-
This compound (internal standard)
-
Hexane or Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Insect samples (e.g., whole insects, specific glands, or headspace volatile collection traps)
-
Glass vials with PTFE-lined caps
-
Microsyringes
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Sample Preparation:
-
Extraction from Insect Tissues:
-
Weigh a known quantity of insect tissue (e.g., 10-50 mg) and place it in a glass vial.
-
Add a precise volume of this compound internal standard solution (e.g., 10 µL of a 10 ng/µL solution in hexane).
-
Add 1 mL of hexane and homogenize the tissue using a glass rod or a tissue grinder.
-
Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
-
Headspace Volatile Collection:
-
Collect volatiles from live insects using a dynamic headspace collection system with a suitable adsorbent trap (e.g., Porapak Q).
-
Elute the trapped volatiles with a known volume of hexane (e.g., 500 µL).
-
Add a precise volume of this compound internal standard solution to the eluate.
-
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: ZB-5 fused silica capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[7]
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For higher sensitivity and specificity in quantification, SIM mode is recommended.
-
Monitored Ions for α-Farnesene: m/z 93, 136, 204.
-
Monitored Ions for this compound: m/z 97, 142, 210 (assuming a d6 label on two methyl groups).
-
4. Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of α-farnesene and a constant concentration of this compound.
-
Analysis: Analyze the calibration standards and the prepared samples by GC-MS.
-
Data Processing: For each chromatogram, determine the peak area of the selected ions for both α-farnesene and this compound.
-
Calculation: Calculate the ratio of the peak area of α-farnesene to the peak area of this compound. Plot this ratio against the concentration of α-farnesene for the calibration standards to generate a calibration curve. Use the linear regression equation of the calibration curve to determine the concentration of α-farnesene in the unknown samples based on their peak area ratios.
Data Presentation
Table 1: Quantitative Analysis of α-Farnesene in Aphid Extracts
| Sample ID | Insect Species | Tissue Weight (mg) | Peak Area (α-Farnesene) | Peak Area (this compound) | Area Ratio | Calculated Amount (ng) | Concentration (ng/mg) |
|---|---|---|---|---|---|---|---|
| Control 1 | Acyrthosiphon pisum | 25.2 | 150,234 | 298,543 | 0.503 | 5.03 | 0.20 |
| Control 2 | Acyrthosiphon pisum | 24.8 | 145,890 | 295,112 | 0.494 | 4.94 | 0.20 |
| Treated 1 | Acyrthosiphon pisum | 25.5 | 455,123 | 299,876 | 1.518 | 15.18 | 0.60 |
| Treated 2 | Acyrthosiphon pisum | 25.1 | 448,765 | 297,432 | 1.509 | 15.09 | 0.60 |
Experimental Workflow for Quantitative Analysis
Application Note 2: Investigating α-Farnesene Biosynthesis using Deuterated Precursors
Objective: To elucidate the biosynthetic pathway of α-farnesene in an insect or plant species by administering a deuterated precursor and analyzing the incorporation of deuterium into the final product. This method can confirm precursor-product relationships and identify key enzymatic steps in the pathway.[5][8]
Experimental Protocol
1. Materials and Reagents:
-
Deuterated precursor (e.g., Farnesyl diphosphate-d6, Geranyl diphosphate-d6).[5]
-
Live insects or plant tissue capable of producing α-farnesene.
-
Artificial diet for insects (if applicable).
-
Solvents for extraction (e.g., Hexane).
-
GC-MS system.
2. Administration of Deuterated Precursor:
-
Topical Application: Dissolve the deuterated precursor in a suitable solvent (e.g., acetone) and apply a small volume to the cuticle of the insect.
-
Oral Administration: Incorporate the deuterated precursor into the artificial diet of the insects.[2]
-
Injection: For larger insects, microinjection of the precursor solution into the hemocoel may be feasible.
-
Plant Feeding: For plants, the deuterated precursor can be supplied through the hydroponic solution or injected into the stem.[8]
3. Incubation and Sample Collection:
-
Allow the insects or plant tissue to metabolize the deuterated precursor for a defined period (e.g., 24-48 hours).
-
Collect the insects or plant tissue at various time points to monitor the incorporation of the label over time.
-
Headspace volatiles can also be collected during the incubation period.
4. Extraction and Analysis:
-
Extract the semiochemicals from the collected samples as described in Application Note 1. Note that an internal standard is not necessary for this qualitative/semi-quantitative analysis of isotope incorporation, but can be included for simultaneous quantification.
-
Analyze the extracts using GC-MS in full scan mode to identify the mass spectra of the produced α-farnesene.
5. Data Interpretation:
-
Examine the mass spectrum of the α-farnesene peak in the chromatogram.
-
The presence of a molecular ion (M+) and fragment ions that are shifted by the mass of the incorporated deuterium (e.g., M+6 for a d6 precursor) confirms the biosynthesis of α-farnesene from the administered precursor.
-
The degree of deuterium incorporation can be estimated by comparing the relative intensities of the labeled and unlabeled ion peaks.
Data Presentation
Table 2: Mass Spectral Data for α-Farnesene Biosynthesis Study
| Compound | Precursor | Key Fragment Ions (m/z) - Unlabeled | Key Fragment Ions (m/z) - Labeled | Deuterium Incorporation |
|---|---|---|---|---|
| α-Farnesene | Farnesyl diphosphate (unlabeled) | 93, 136, 204 | N/A | None |
| α-Farnesene | Farnesyl diphosphate-d6 | 93, 136, 204 | 97, 142, 210 | Confirmed |
α-Farnesene Biosynthetic Pathway
The use of this compound is a powerful and essential technique in the field of insect semiochemical research. As an internal standard, it allows for the precise and accurate quantification of α-farnesene, which is critical for studies on pheromone production, release rates, and the effects of environmental or physiological factors. As a tracer in biosynthetic studies, it enables researchers to unravel the complex metabolic pathways leading to the production of this vital semiochemical. These applications provide fundamental insights into insect chemical ecology and can be leveraged for the development of novel and sustainable pest management strategies.
References
- 1. Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects | bioRxiv [biorxiv.org]
- 2. Frontiers | The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes [frontiersin.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Farnesene in Microbial Fermentation Broths
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesene, a group of six isomeric sesquiterpenes, is a key intermediate in the biosynthesis of commercially valuable compounds, including biofuels, pharmaceuticals, and flavorings. The microbial production of farnesene, primarily using engineered Saccharomyces cerevisiae or Yarrowia lipolytica, has gained significant attention as a sustainable alternative to traditional chemical synthesis.[1][2][3] Accurate and robust quantification of farnesene in fermentation broths is critical for process optimization, strain development, and quality control.
These application notes provide detailed protocols for the quantification of farnesene in microbial fermentation broths using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are compiled from established scientific literature to ensure reliability and reproducibility.
Analytical Methods Overview
The two primary analytical techniques for farnesene quantification are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds like farnesene.[4] It offers high sensitivity and selectivity, making it ideal for complex matrices such as fermentation broths.[5][6] When coupled with a Flame Ionization Detector (GC-FID), it provides excellent quantitative accuracy.[5]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is another viable method for farnesene quantification.[7][8] While generally less sensitive than GC-MS for volatile compounds, it can be a suitable alternative, particularly when simultaneous analysis of less volatile compounds is required.
Quantitative Data Summary
The following tables summarize the quantitative performance data for GC-FID and HPLC methods based on published literature.
Table 1: Quantitative Data for GC-FID Method
| Parameter | Value | Reference |
| Linearity (R²) | >0.998 | [5] |
| Concentration Range | 1-50 µg/mL | [5] |
| Limit of Detection (LOD) | 0.24 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.80 µg/mL | [5] |
| Intraday Reproducibility (RSD) | <10% | [5] |
Table 2: Quantitative Data for HPLC-UV Method
| Parameter | Value | Reference |
| Recovery (α-Farnesene) | 86 ± 2% | [7] |
| Wavelengths for Detection | 232 nm and 269 nm | [7][8] |
Experimental Protocols
Protocol 1: Quantification of Farnesene by GC-MS
This protocol is designed for the quantification of farnesene in a two-liquid-phase fermentation system, where a solvent overlay (e.g., dodecane) is used to capture the hydrophobic product.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Collect a sample of the fermentation broth containing the organic solvent overlay. In many fermentation processes, an organic solvent like dodecane is added to capture farnesene.[2]
-
Centrifuge the sample to separate the organic layer from the aqueous phase and microbial cells.[3]
-
Carefully collect the upper organic layer (e.g., n-dodecane) for direct analysis.[9]
-
If necessary, dilute the organic phase with a suitable solvent (e.g., ethyl acetate) to bring the farnesene concentration within the calibration range of the instrument.[3] An internal standard, such as n-tetradecane, can be added during dilution for improved accuracy.[3]
-
Add a small amount of anhydrous copper sulfate to the diluted sample to remove any residual water.[9]
-
Filter the sample through a 0.2 µm PTFE syringe filter before injection into the GC-MS.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[3]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]
-
Column: A ZB-50 column (50%-phenyl-50%-dimethylsiloxane) is recommended to increase peak intensity and minimize solvent carryover.[5]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Injection Mode: Splitless or split, depending on the concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 3 °C/min.[10]
-
-
MSD Conditions:
-
Ion Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Full scan (e.g., m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.[6][10] The most abundant ion that shows no evidence of chromatographic interference should be used for quantification.[6]
-
3. Calibration and Quantification
-
Prepare a series of farnesene standards of known concentrations in the same organic solvent used for extraction (e.g., dodecane). An analytical standard of trans-β-farnesene can be sourced from suppliers like Sigma-Aldrich.[11]
-
Inject the standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the farnesene concentration from the calibration curve.
Protocol 2: Quantification of Farnesene by HPLC-UV
This protocol is adapted for the analysis of farnesene from samples where it has been extracted into a solvent compatible with reversed-phase HPLC.
1. Sample Preparation
-
Extract farnesene from the fermentation broth using a suitable organic solvent such as hexane.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Redissolve the residue in a known volume of HPLC-grade methanol.[7]
-
Filter the methanolic solution through a 0.45-μm PTFE membrane prior to HPLC analysis.[7]
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Newcrom R1).[7][12]
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need optimization depending on the specific column and instrument.[12] For some applications, a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) may be added.[12]
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: 232 nm and 269 nm for simultaneous monitoring of farnesene and its oxidation products.[7][8]
-
Injection Volume: 10-20 µL.
3. Calibration and Quantification
-
Prepare a series of farnesene standards in the mobile phase.
-
Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.
-
Inject the prepared samples and quantify the farnesene concentration using the calibration curve.
Visualizations
Caption: Experimental workflow for farnesene quantification.
Caption: Simplified farnesene biosynthesis pathway in yeast.
References
- 1. Enzyme and Metabolic Engineering Strategies for Biosynthesis of α-Farnesene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved quantification of farnesene during microbial production from Saccharomyces cerevisiae in two-liquid-phase fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Quantification of α-Farnesene and Its Conjugated Trienol Oxidation Products from Apple Peel by C18-HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 9. Cofactor Engineering for Efficient Production of α-Farnesene by Rational Modification of NADPH and ATP Regeneration Pathway in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cropj.com [cropj.com]
- 11. trans-b-Farnesene analytical standard 18794-84-8 [sigmaaldrich.com]
- 12. Separation of trans-beta-Farnesene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes: α-Farnesene-d6 as a Certified Reference Material for Food Analysis
Introduction
α-Farnesene is a naturally occurring sesquiterpene found in the essential oils of various plants and is a key aroma compound in many fruits, most notably apples and pears. It is responsible for the characteristic "green apple" scent. Beyond its contribution to flavor and fragrance, α-farnesene is also implicated in the physiological disorder known as superficial scald in apples and pears during storage. The oxidation of α-farnesene on the fruit's surface leads to cell damage and browning. Consequently, the accurate quantification of α-farnesene in food products is crucial for quality control, shelf-life studies, and research into food preservation techniques.
The use of a stable isotope-labeled internal standard, such as α-Farnesene-d6, is the gold standard for accurate quantification of α-farnesene in complex food matrices by gas chromatography-mass spectrometry (GC-MS). As a certified reference material (CRM), this compound ensures traceability and comparability of analytical results across different laboratories and studies. This application note provides a detailed protocol for the analysis of α-farnesene in apples using this compound as an internal standard.
Analytical Principle
The methodology is based on a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). A known amount of the deuterated internal standard, this compound, is added to the sample prior to extraction. This standard is chemically identical to the analyte of interest (α-farnesene) but has a different mass due to the deuterium labeling. During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the deuterated internal standard, accurate and precise quantification can be achieved, compensating for matrix effects and variations in extraction recovery and injection volume.
Certified Reference Material: this compound
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 162189-16-4 |
| Chemical Formula | C₁₅H₁₈D₆ |
| Molecular Weight | 210.4 g/mol |
| Isotopic Purity | ≥ 98% |
| Chemical Purity | ≥ 98% |
| Format | Solution in a sealed ampoule |
| Certified Concentration | e.g., 100 µg/mL in methanol (concentration and uncertainty to be specified on the certificate of analysis) |
| Storage | -20°C in the dark |
| Traceability | To NIST standards |
Experimental Workflow
Caption: Workflow for α-farnesene analysis in apples.
Protocols
Sample Preparation and Extraction
Materials:
-
Apple samples
-
This compound certified reference material (e.g., 100 µg/mL in methanol)
-
Deionized water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber
Procedure:
-
Sample Preparation:
-
Wash the apple thoroughly with deionized water and pat dry.
-
Cut the apple into quarters and remove the core.
-
Weigh 5.0 ± 0.1 g of apple tissue (peel and pulp) into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of sodium chloride to the vial.
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound CRM solution to the vial to achieve a final concentration of approximately 50 ng/g in the sample. For a 100 µg/mL standard, this would be 2.5 µL.
-
-
Equilibration and Extraction:
-
Immediately seal the vial with the screw cap.
-
Incubate the vial in a water bath at 40°C for 30 minutes to allow for equilibration of the volatiles in the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C for extraction.
-
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME injection port liner
GC-MS Conditions:
| Parameter | Condition |
| Injection Mode | SPME, splitless |
| Injector Temperature | 250°C |
| Desorption Time | 2 minutes |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | 40°C (hold for 2 min), ramp to 250°C at 5°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | α-Farnesene: 93, 136, 204This compound: 96, 142, 210 |
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a certified α-farnesene standard and a fixed amount of the this compound CRM into a matrix blank (e.g., a very low-aroma fruit puree or water). The concentration range should bracket the expected concentration of α-farnesene in the samples.
-
Calibration Curve: Analyze the calibration standards using the same GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of the analyte (α-farnesene) to the peak area of the internal standard (this compound) against the concentration of the analyte.
-
Quantification: Analyze the prepared apple samples. Calculate the peak area ratio of α-farnesene to this compound in each sample and determine the concentration of α-farnesene from the calibration curve.
Quantitative Data Summary
The following table presents representative data for the quantification of α-farnesene in different apple cultivars. The values are expressed as a range, as the concentration can vary significantly based on factors such as cultivar, ripeness, and storage conditions.
| Apple Cultivar | α-Farnesene Concentration Range (µg/g fresh weight) | Reference |
| Granny Smith | 5 - 50 | |
| Red Delicious | 1 - 20 | |
| Gala | 0.5 - 10 | |
| Fuji | 2 - 30 |
α-Farnesene Biosynthesis Pathway
Caption: Key steps in the biosynthesis of α-farnesene.
Troubleshooting & Optimization
Technical Support Center: Optimizing α-Farnesene Analysis by Gas Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the peak shape of α-farnesene in gas chromatography (GC) analysis.
Troubleshooting Guide: Peak Shape Issues
This section addresses common peak shape abnormalities encountered during the GC analysis of α-farnesene.
Question: Why is my α-farnesene peak tailing?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing active compounds like α-farnesene.[1][2] Tailing can compromise peak integration, reduce resolution, and affect quantitation accuracy.[3] The primary causes are typically related to undesirable interactions between the analyte and the GC system.
Potential Causes and Solutions:
-
Active Sites in the Inlet or Column: α-Farnesene can interact with active sites, such as acidic silanol groups in the inlet liner or on the column stationary phase.[4][5] These interactions cause some molecules to be retained longer, resulting in a tailing peak.[2]
-
Solution 1: Use a Deactivated Inlet Liner. Always use a high-quality, deactivated (silanized) inlet liner. Consider liners with features like a taper to minimize contact with the metal inlet seal.[6][7] Replace the liner regularly, as its deactivation can degrade over time, especially with complex sample matrices.[8]
-
Solution 2: Condition or Trim the Column. If the front end of the column is contaminated, it can create active sites. Try trimming the first 10-50 cm of the column from the inlet side.[3][8] If tailing persists, reconditioning the column at its maximum operating temperature may help, but if the stationary phase is damaged, the column may need replacement.[8][9]
-
-
Incorrect Column Installation: Improper column installation can create "dead volumes" or turbulence in the carrier gas flow path, trapping some analyte molecules and causing them to elute later.[2][5]
-
Sub-optimal Inlet Temperature: If the inlet temperature is too low, the less volatile α-farnesene may not vaporize completely or efficiently, leading to poor sample transfer onto the column.[10]
-
Solution: Optimize Inlet Temperature. A good starting point for the inlet temperature is 250 °C. You can experiment with increasing it in increments (e.g., to 275 °C or 300 °C) to improve the vaporization of sesquiterpenes.[10] Be aware that excessively high temperatures can cause degradation of thermally labile compounds.[10]
-
Question: What is causing my α-farnesene peak to show fronting?
Answer:
Peak fronting, where the first half of the peak is broader than the second, is typically a sign of column overload or a mismatch between the sample and the chromatographic system.[11][12]
Potential Causes and Solutions:
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase at the head of the column.[3][11] The excess molecules cannot interact with the stationary phase and travel down the column faster, leading to fronting.[1]
-
Solution 1: Reduce Sample Concentration. Dilute the sample or reduce the injection volume.[1][11]
-
Solution 2: Use a Higher Capacity Column. A column with a thicker stationary phase film or a wider internal diameter (I.D.) will have a higher sample capacity.[11][13]
-
Solution 3: Use a Split Injection. If using a splitless injection for trace analysis, switching to a split injection with an appropriate split ratio will reduce the amount of analyte reaching the column.[14]
-
-
Incompatible Injection Solvent: If the sample solvent is not compatible with the stationary phase (e.g., a non-polar solvent like hexane with a polar PEG/wax column), it can cause poor "wetting" of the phase and lead to distorted peaks.[3][11]
-
Solution: Match Solvent and Stationary Phase Polarity. Ensure the injection solvent is compatible with the column's stationary phase.
-
Question: My α-farnesene peak is broad, resulting in poor resolution. How can I make it sharper?
Answer:
Peak broadening reduces resolution and sensitivity.[15] It can result from issues with the injection technique, gas flow, or column efficiency.
Potential Causes and Solutions:
-
Slow Analyte Transfer (Splitless Injection): In splitless mode, the slow transfer of analytes from the inlet to the column can cause band broadening.[6]
-
Solution: Use Solvent Focusing. To counteract band broadening in splitless injections, set the initial oven temperature approximately 20 °C below the boiling point of the injection solvent. This allows the solvent to condense at the column head, trapping the analytes in a narrow band before the oven temperature program begins.[3]
-
-
Sub-optimal Carrier Gas Flow Rate: The carrier gas linear velocity affects chromatographic efficiency. If the flow rate is too far from the optimal value for the column and carrier gas, it will lead to broader peaks.[16]
-
Solution: Optimize Linear Velocity. Consult the column manufacturer's recommendations for the optimal flow rate or linear velocity for your column dimensions and carrier gas (e.g., Helium, Hydrogen). Adjust the flow and observe the effect on peak width.
-
-
Column Contamination or Degradation: Over time, the accumulation of non-volatile residues can degrade column performance, leading to broader peaks for all analytes.[4][9]
-
Solution: Column Maintenance. As with peak tailing, trim the front of the column or replace it if it is old or heavily contaminated.[8]
-
Frequently Asked Questions (FAQs)
Q1: I see multiple peaks for farnesene even after optimizing the peak shape. Why is this happening?
A1: Farnesene exists as several isomers, including (E)-α-farnesene, (Z)-α-farnesene, (E,E)-α-farnesene, and β-farnesene, which itself has isomers. It is common to see multiple, closely eluting peaks corresponding to these different isomers in a single standard or sample. Using a mass spectrometry (MS) detector can help identify these isomers based on their mass spectra, even if they are not fully separated chromatographically.
Q2: What is the best type of GC column for α-farnesene analysis?
A2: The choice of stationary phase is the most critical factor for achieving good separation.[13][17] Since α-farnesene is a relatively non-polar hydrocarbon, a non-polar or mid-polarity column is generally recommended.
-
Non-Polar Columns (e.g., 5% Phenyl-Methylpolysiloxane): These are a good starting point and separate compounds primarily by their boiling points.[13]
-
Mid-Polarity Columns (e.g., Wax/PEG): While α-farnesene is non-polar, terpene analysis often involves separating it from more polar terpenoids. A wax column may be used in these cases, but care must be taken to avoid incompatibility with non-polar solvents.[3][18] The column dimensions (length, I.D., film thickness) should be chosen to balance resolution and analysis time. Longer, narrower columns provide better resolution but longer run times.[19]
Q3: Should I use split or splitless injection for α-farnesene?
A3: The choice depends on the concentration of α-farnesene in your sample.
-
Split Injection: Use for high-concentration samples to avoid column overload and peak fronting. A split ratio of 10:1 to 100:1 is common.[14][20]
-
Splitless Injection: Use for trace analysis where maximum sensitivity is required. This technique transfers the entire injected sample to the column but requires careful optimization of parameters like inlet temperature, purge activation time, and initial oven temperature to ensure good peak shape.
Q4: How can I improve the recovery of α-farnesene, especially when using headspace sampling?
A4: α-Farnesene is a sesquiterpene and is less volatile than monoterpenes.[21] In headspace analysis, this can lead to poor recovery.
-
Increase Incubation Temperature/Time: Optimizing the headspace vial's incubation temperature and time can increase the vapor pressure of α-farnesene, driving more of it into the headspace for injection.[22]
-
Salting Out: Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength of the matrix, which reduces the solubility of organic compounds like α-farnesene and promotes their release into the headspace.[21][23]
-
Change Sampling Technique: If headspace recovery remains low, consider direct liquid injection or solid-phase microextraction (SPME), which can be more effective at capturing less volatile compounds.[21]
Experimental Protocols
Protocol 1: Inlet Temperature Optimization for Liquid Injection
This protocol aims to find the optimal inlet temperature to ensure complete vaporization of α-farnesene without causing thermal degradation.
-
System Preparation:
-
Install a new, deactivated inlet liner (e.g., single taper with glass wool).[7]
-
Install a suitable column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Set the GC oven, carrier gas flow, and detector parameters to your standard method conditions.
-
-
Initial Analysis:
-
Set the initial inlet temperature to 250 °C.[10]
-
Inject a standard solution of α-farnesene.
-
Record the chromatogram and measure the peak asymmetry factor and peak area.
-
-
Temperature Increments:
-
Increase the inlet temperature to 275 °C and allow the system to equilibrate.
-
Inject the same standard solution and record the results.
-
Increase the inlet temperature to 300 °C and repeat the injection.
-
-
Data Evaluation:
-
Compare the peak asymmetry and area at each temperature.
-
Select the temperature that provides the best peak shape (asymmetry closest to 1.0) and the highest response without evidence of peak degradation (e.g., the appearance of smaller, related peaks).
-
Protocol 2: Optimizing Initial Oven Temperature for Splitless Injection (Solvent Focusing)
This protocol is for improving the peak shape of early eluting peaks, including α-farnesene, when using a splitless injection.
-
System Preparation:
-
Set up the GC with the desired column and a split/splitless inlet.
-
Set the inlet temperature and carrier gas flow according to your method. Set the injection mode to splitless with a purge activation time of 0.75-1.5 minutes.
-
-
Determine Solvent Boiling Point:
-
Identify the boiling point of the solvent used to dissolve your α-farnesene standard/sample.
-
-
Initial Analysis:
-
Set the initial oven temperature 20 °C below the solvent's boiling point.[3] For example, if using hexane (boiling point ~69 °C), set the initial oven temperature to 45-50 °C.
-
Hold this initial temperature for 1-2 minutes.
-
Inject the sample and run your temperature program.
-
Evaluate the peak shape of α-farnesene.
-
-
Adjust and Re-analyze:
-
If the peak is still broad, try lowering the initial oven temperature by another 5-10 °C.
-
If the solvent peak is tailing excessively and interfering with the analyte peak, you may need to decrease the splitless hold time slightly.[6]
-
-
Finalize Method:
-
Select the initial oven temperature that provides the sharpest, most symmetrical peak for α-farnesene.
-
Quantitative Data Summary
The following tables summarize the expected effects of changing key GC parameters on the peak shape of α-farnesene. The values are illustrative and represent typical outcomes of method optimization.
Table 1: Effect of Inlet Temperature on Peak Asymmetry
| Inlet Temperature (°C) | Expected Peak Asymmetry (As) | Observation |
| 220 | 1.8 | Incomplete vaporization may cause peak tailing. |
| 250 | 1.3 | Improved vaporization, reduced tailing.[10] |
| 275 | 1.1 | Optimal vaporization, near-symmetrical peak.[10] |
| 320 | >1.2 (with degradation) | Potential for thermal degradation, which can distort peak shape.[10] |
Table 2: Effect of Column Loading on Peak Shape
| Injection Amount (on-column) | Expected Peak Shape | Primary Cause |
| Low (e.g., <10 ng) | Symmetrical (As ≈ 1.0) | Within the column's linear capacity. |
| Medium (e.g., 50 ng) | Minor Fronting (As < 0.9) | Approaching saturation of the stationary phase. |
| High (e.g., >100 ng) | Severe Fronting (As < 0.8) | Column overload.[3][11] |
Diagrams
Below are diagrams illustrating key workflows and relationships for troubleshooting α-farnesene peak shape.
Caption: Troubleshooting workflow for common α-farnesene peak shape issues in GC.
Caption: Key GC parameter relationships affecting α-farnesene peak shape.
References
- 1. acdlabs.com [acdlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. glsciences.eu [glsciences.eu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. restek.com [restek.com]
- 11. perkinelmer.com [perkinelmer.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. fishersci.ca [fishersci.ca]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Sharper Peak Shape & Sensitivity in Gas Chromatography | Phenomenex [phenomenex.com]
- 16. lcms.cz [lcms.cz]
- 17. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 18. researchgate.net [researchgate.net]
- 19. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 20. agilent.com [agilent.com]
- 21. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 22. Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit [mdpi.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Farnesene Quantification by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of farnesene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my farnesene quantification?
A: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your farnesene quantification.[1]
Q2: I am seeing poor reproducibility in my farnesene measurements. Could this be due to matrix effects?
A: Yes, poor reproducibility is a common symptom of unmanaged matrix effects. Because the composition of biological and other complex matrices can vary between samples, the extent of ion suppression or enhancement can also differ, leading to inconsistent results for the same concentration of farnesene.
Q3: How can I determine if matrix effects are impacting my farnesene analysis?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment using Post-Column Infusion: In this method, a constant flow of a farnesene standard solution is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected. Any fluctuation (dip or peak) in the constant farnesene signal indicates the retention time at which matrix components are causing ion suppression or enhancement.
-
Quantitative Assessment by Post-Extraction Spike: This involves comparing the peak area of farnesene in a clean solvent to the peak area of farnesene spiked into a blank matrix sample that has already undergone the extraction process. A significant difference between these two signals indicates the presence of matrix effects.
Q4: What is the best internal standard to use for farnesene quantification to minimize matrix effects?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated farnesene (d-farnesene). A SIL internal standard co-elutes with the unlabeled farnesene and experiences similar matrix effects.[2][3][4][5] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects can be effectively compensated.[2][3] While carbon-13 labeled standards are considered the gold standard due to minimal chromatographic shifts, deuterated standards are more commonly used and are generally effective.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low farnesene signal intensity and poor sensitivity. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of farnesene. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the flow rate to separate farnesene from the interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: A deuterated farnesene internal standard will co-elute and experience similar suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio. |
| Inconsistent and irreproducible farnesene quantification. | Variable Matrix Effects: The composition of the matrix differs from sample to sample, causing inconsistent ion suppression or enhancement. | 1. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples. 2. Employ a Robust Internal Standard Strategy: The use of a deuterated farnesene internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[2][3] |
| High background noise in the chromatogram. | Matrix Interference: The sample matrix contains numerous compounds that are being detected by the mass spectrometer. | 1. Enhance Sample Cleanup: Utilize a more selective sample preparation technique like SPE with a sorbent specifically chosen to retain farnesene while allowing interfering compounds to pass through. 2. Optimize MS/MS Parameters: Ensure that the selected reaction monitoring (SRM) transitions for farnesene are highly specific and do not have interference from known matrix components. |
| Peak shape for farnesene is poor (e.g., tailing, fronting, or splitting). | Matrix Overload or Interaction: High concentrations of matrix components can overload the analytical column or interact with farnesene, affecting its chromatography. | 1. Dilute the Sample: If the farnesene concentration is sufficiently high, diluting the sample can reduce the overall matrix load on the system. 2. Improve Sample Preparation: Focus on removing the classes of compounds known to cause chromatographic issues, such as phospholipids in plasma samples. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Farnesene from Fermentation Broth
This protocol is a general guideline for extracting the non-polar compound farnesene from an aqueous fermentation broth.
Objective: To extract farnesene from a fermentation broth into an organic solvent, thereby separating it from polar matrix components like salts and sugars.
Materials:
-
Fermentation broth sample
-
Hexane (or another suitable non-polar solvent like dodecane)[6]
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
Procedure:
-
Transfer 1 mL of the fermentation broth to a centrifuge tube.
-
Add 1 mL of hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer (hexane) containing the farnesene.
-
Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
The dried organic extract is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Farnesene from Plant Extracts
This protocol provides a general framework for cleaning up a methanolic plant extract to isolate farnesene.
Objective: To remove polar and some non-polar interferences from a plant extract to reduce matrix effects.
Materials:
-
Methanolic plant extract[7]
-
SPE cartridge (e.g., C18 or a polymer-based sorbent)
-
Methanol
-
Water
-
Elution solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol through it, followed by 3-5 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the methanolic plant extract onto the conditioned SPE cartridge. The farnesene will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elution: Elute the farnesene from the cartridge using a strong, non-polar solvent.
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.
Visualizations
Caption: A general experimental workflow for farnesene quantification.
Caption: A troubleshooting flowchart for addressing matrix effects.
References
- 1. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. Improved quantification of farnesene during microbial production from Saccharomyces cerevisiae in two-liquid-phase fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Injector and Detector Parameters for α-Farnesene-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Farnesene-d6. The information provided is designed to address common issues encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS injector parameters for this compound analysis?
A1: For the analysis of this compound, which is a sesquiterpene, a good starting point for injector parameters can be adapted from methods used for other terpenes. It is recommended to use a splitless or split injection mode. A split ratio of 1:10 can be a good starting point for method development. The injector temperature should be high enough to ensure complete vaporization of the analyte without causing thermal degradation.[1][2]
Q2: How can I optimize the injector temperature for this compound?
A2: To optimize the injector temperature, you can perform a temperature ramp study. Start with a lower temperature (e.g., 230 °C) and gradually increase it in increments of 10-20 °C (e.g., up to 310 °C) while monitoring the peak shape and response of this compound. The optimal temperature will provide a sharp, symmetrical peak with the highest intensity.
Q3: What are the key MS detector parameters to consider for this compound analysis?
A3: For MS detection of this compound, the key parameters to optimize are the ionization mode, scan range, and the selection of characteristic ions for quantification in Selective Ion Monitoring (SIM) mode. Electron Ionization (EI) is a common ionization mode for terpenes. The mass spectrum of α-farnesene shows a characteristic fragmentation pattern, which can be used to identify specific ions for monitoring.[3]
Q4: What are the expected mass fragments for this compound?
A4: The mass spectrum of non-deuterated α-farnesene shows a molecular ion at m/z 204.35.[4][5] For this compound, the molecular ion would be expected at approximately m/z 210. Key fragment ions for α-farnesene include m/z 81, 93, 107, 121, 135, and 149.[3] For the deuterated version, you would expect a corresponding shift of +6 amu for fragments containing all six deuterium atoms. However, fragmentation can lead to the loss of deuterium, so a careful examination of the mass spectrum is necessary to select the most abundant and specific ions for quantification.
Q5: How do I select the appropriate ions for SIM mode analysis of this compound?
A5: To select the appropriate ions for SIM mode, first acquire a full scan mass spectrum of your this compound standard. Identify the molecular ion and the most abundant fragment ions. For quantification, select a stable and abundant ion that is unique to this compound to minimize interference. It is also good practice to select one or two qualifier ions to confirm the identity of the compound.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Injector temperature too low | Increase the injector temperature in 10-20 °C increments. |
| Active sites in the injector liner or column | Use a deactivated liner and a high-quality, low-bleed GC column suitable for terpene analysis. |
| Column contamination | Bake out the column at a high temperature (within its specified limits) or trim the first few centimeters of the column. |
| Improper column installation | Ensure the column is installed at the correct depth in both the injector and detector. |
Problem: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal injector parameters | Optimize the split ratio (for split injections) or the splitless time. |
| Low detector gain | Increase the detector gain, but be cautious of increasing noise levels. |
| Leak in the system | Check for leaks in the injector, column connections, and MS interface using an electronic leak detector. |
| Incorrect MS tune | Perform a system tune to ensure optimal detector performance. |
| Incorrect SIM ions selected | Verify the selected ions are the most abundant and specific for this compound by analyzing a standard in full scan mode. |
Problem: High Background Noise
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated carrier gas | Use high-purity carrier gas and install or replace gas purifiers. |
| Column bleed | Use a low-bleed GC column and ensure the oven temperature does not exceed the column's maximum limit.[6] |
| Septum bleed | Use high-quality, pre-conditioned septa and replace them regularly. |
| Contaminated ion source | Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and experimental goals.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate or hexane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).[7][8]
2. GC-MS Parameters:
| Parameter | Recommended Value |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be optimized) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 35-350) for initial identification, then SIM for quantification |
| SIM Ions | To be determined from the full scan spectrum of this compound (expect molecular ion around m/z 210 and key fragments) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for GC-MS analysis.
References
- 1. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. (E,Z)-α-Farnesene [webbook.nist.gov]
- 5. α-Farnesene [webbook.nist.gov]
- 6. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of α-Farnesene-d6 during sample preparation
Welcome to the technical support center for α-Farnesene-d6. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical for my experiments?
A1: this compound is a stable isotope-labeled (deuterated) form of α-Farnesene, a naturally occurring sesquiterpene.[1][2] In analytical chemistry, it is primarily used as an internal standard for the accurate quantification of α-Farnesene or related compounds in complex matrices. Its stability is paramount because if the internal standard degrades during sample preparation or analysis, it will lead to an overestimation of the native analyte concentration, compromising the accuracy and validity of your results. The use of a stable isotope-labeled standard is a preferred method to correct for matrix effects during mass spectrometry analysis.[3][4]
Q2: What are the primary causes of this compound degradation?
A2: The principal degradation pathway for α-Farnesene is oxidation, particularly auto-oxidation in the presence of atmospheric oxygen.[5][6] This process is accelerated by exposure to heat and light. The oxidation of α-Farnesene leads to the formation of conjugated trienols (CTols), which are the primary degradation products.[7][8][9] Additionally, exposure to highly acidic or alkaline conditions may also compromise its stability, a known issue for many organic compounds.[10][11]
Q3: How can I effectively prevent the oxidation of this compound during sample handling?
A3: Minimizing exposure to oxygen is the most critical step.
-
Work under Inert Gas: When possible, perform sample preparation steps under a stream of inert gas like nitrogen or argon.
-
Use Purged Solvents: Before use, sparge all solvents with an inert gas for 10-15 minutes to remove dissolved oxygen.
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of air in the headspace.
-
Add an Antioxidant: Consider adding a small amount of an antioxidant, such as Butylated hydroxytoluene (BHT), to your extraction and reconstitution solvents (e.g., 50-100 ppm). Antioxidants like diphenylamine (DPA) have been used to inhibit α-farnesene oxidation in agricultural applications.[9][12]
Q4: What are the optimal temperature conditions for preparing and storing samples containing this compound?
A4: Temperature control is crucial for maintaining stability.
-
Preparation: Keep samples and extracts cold throughout the preparation process by using ice baths.
-
Short-term Storage: For temporary storage during a work session, keep samples at refrigerator temperature (2-8 °C).
-
Long-term Storage: For storage longer than a few hours, samples should be kept in a freezer at -20°C or, ideally, -80°C.[13]
-
Avoid Freeze-Thaw Cycles: Aliquot samples if they need to be accessed multiple times to prevent repeated freezing and thawing.
Q5: Should I be concerned about light exposure?
A5: Yes. Terpenes can be susceptible to photodegradation. It is a standard best practice to protect samples from light.
-
Use Amber Vials: Always use amber glass vials or tubes to block UV and visible light.
-
Work in a Dimly Lit Area: If possible, minimize exposure to direct, bright laboratory light during handling. Storing essential oils and similar compounds in dark environments is a common practice to ensure stability.[14]
Q6: I am seeing inconsistent results. Could the sample matrix be the cause?
A6: It is highly possible. The "matrix effect" occurs when other components in your sample extract interfere with the ionization of your analyte in the mass spectrometer, causing signal suppression or enhancement.[3][15] While using a deuterated internal standard like this compound is the best way to compensate for these effects, severe matrix interference can still impact results.[4] If you suspect matrix effects, consider implementing additional sample cleanup steps like Solid-Phase Extraction (SPE) or ensuring sufficient chromatographic separation from interfering compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Symptom | Possible Cause | Recommended Solution |
| Low or no signal for this compound | Degradation due to Oxidation: Sample exposed to air for extended periods. | 1. Prepare fresh samples under an inert atmosphere (Nitrogen/Argon). 2. Add an antioxidant (e.g., BHT) to solvents. 3. Use solvents that have been purged with inert gas. |
| Thermal Degradation: Samples left at room temperature or heated. | 1. Process all samples on ice. 2. Ensure any solvent evaporation steps are performed at low temperatures. 3. Store final extracts at -80°C. | |
| Signal intensity decreases over an analytical run | In-sequence Degradation: The analyte is degrading in the autosampler. | 1. Use an autosampler cooler set to a low temperature (e.g., 4°C). 2. Ensure reconstitution solvent contains an antioxidant. 3. Check for active sites in the injection port or column if using GC. |
| High variability between replicate samples | Inconsistent Sample Handling: Variations in exposure to air, light, or temperature. | 1. Standardize the entire sample preparation workflow. 2. Minimize the time each sample is handled before analysis. 3. Ensure consistent storage conditions for all samples. |
| Severe Matrix Effects: Co-eluting compounds are interfering with ionization.[15] | 1. Implement additional sample cleanup steps (e.g., Solid-Phase Extraction). 2. Dilute the sample extract to reduce the concentration of interfering matrix components.[15] 3. Optimize the chromatographic method to separate this compound from the interferences. |
Quantitative Data Summary
| Factor | Condition | Expected Relative Stability | Rationale |
| Atmosphere | Air (Ambient Oxygen) | Low | Oxidation is the primary degradation pathway for α-Farnesene.[5] |
| Inert (Nitrogen/Argon) | High | The absence of oxygen significantly inhibits the auto-oxidation process.[9] | |
| Temperature | Room Temperature (~21°C) | Low to Moderate | Higher temperatures accelerate oxidative reactions.[14] |
| Refrigerated (4°C) | Moderate | Slows degradation but does not stop it, especially over long periods. | |
| Frozen (-20°C / -80°C) | High | Greatly reduces the rate of all chemical degradation reactions.[13] | |
| Light | Exposed to Lab Light | Moderate | Photons can provide the activation energy for degradation reactions. |
| Protected (Amber Vial/Dark) | High | Prevents photodegradation.[14] | |
| pH | Acidic (pH < 5) or Alkaline (pH > 8) | Low to Moderate | Extreme pH can catalyze hydrolysis or rearrangement of terpene structures.[11][16] |
| Neutral (pH 6-8) | High | Provides the most stable chemical environment for the molecule. |
Experimental Protocols & Visualizations
Protocol 1: Recommended Sample Preparation Workflow
This protocol outlines a general workflow designed to maximize the stability of this compound from extraction to analysis.
-
Reagent Preparation:
-
Prepare all aqueous buffers and adjust to a neutral pH (6.5-7.5).
-
Select an appropriate organic solvent (e.g., Hexane, Ethyl Acetate, Acetonitrile).
-
Add an antioxidant like BHT to the organic solvent to a final concentration of 50-100 ppm.
-
Purge the solvent with a gentle stream of nitrogen gas for 15 minutes.
-
-
Sample Extraction:
-
Pre-chill all samples, solvents, and equipment on ice.
-
Perform the extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) as quickly as possible to minimize exposure to air and light.
-
Ensure all centrifugation steps are done in a refrigerated centrifuge.
-
-
Solvent Evaporation (if necessary):
-
If the solvent needs to be evaporated, use a gentle stream of nitrogen gas and a low-temperature water bath (<30°C). Avoid heating.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a purged mobile phase or appropriate solvent (also containing BHT) in an amber autosampler vial.
-
Fill the vial to minimize headspace and cap immediately.
-
Place the vial in a cooled autosampler tray (e.g., 4°C) and proceed with analysis (GC-MS or LC-MS).
-
-
Storage:
-
If analysis is not immediate, flush the vial headspace with nitrogen or argon before capping and store at -80°C.
-
Diagrams
Below are diagrams illustrating the key degradation pathways and the recommended workflow to prevent them.
Figure 1. Primary degradation pathway for this compound.
Figure 2. Recommended workflow for this compound sample preparation.
References
- 1. Novachemistry-product-info [novachemistry.com]
- 2. alpha-Farnesene-d6 | CAS 162189-16-4 | LGC Standards [lgcstandards.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation products of alpha-farnesene associated with superficial scald development in d'Anjou pear fruits are conjugated trienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Quantification of α-Farnesene and Its Conjugated Trienol Oxidation Products from Apple Peel by C18-HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Understanding the relationship between α-farnesene metabolism and superficial scald induction in Granny Smith apples subjected to different storage practices [actahort.org]
- 13. researchgate.net [researchgate.net]
- 14. iar.shirazu.ac.ir [iar.shirazu.ac.ir]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isotopic Overlap in Farnesene Quantification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are quantifying farnesene and need to correct for natural isotopic overlap in their mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap in the context of farnesene quantification?
A1: Isotopic overlap occurs due to the natural abundance of heavy isotopes in the elements that constitute farnesene. Farnesene has a chemical formula of C₁₅H₂₄[1][2][3][4][5]. While the most abundant isotopes are ¹²C and ¹H, small percentages of ¹³C and ²H naturally exist[6].
This means that in a mass spectrometer, you will not see a single peak for farnesene at its monoisotopic mass (M+0). Instead, you will observe a cluster of peaks:
-
M+0: The peak for the molecule containing only the most abundant isotopes (¹²C and ¹H). For farnesene, the monoisotopic mass is approximately 204.188 Da[1][2].
-
M+1: A smaller peak about 1 Dalton higher, resulting from molecules containing one ¹³C atom or one ²H atom.
-
M+2: An even smaller peak about 2 Daltons higher, from molecules with two ¹³C atoms, one ¹³C and one ²H, etc.
This cluster of peaks is the isotopic distribution. Overlap happens when the M+1 or M+2 peak of your analyte (native farnesene) has the same mass-to-charge ratio (m/z) as the M+0 peak of an isotopically labeled internal standard (e.g., ¹³C-farnesene), leading to analytical interference[7].
Q2: Why is correcting for isotopic overlap crucial for accurate quantification?
A2: Correcting for isotopic overlap is critical for ensuring the accuracy and reliability of quantitative data[7]. Without correction, the signal from the M+1 isotopologue of the highly abundant native farnesene can artificially inflate the measured signal of the less abundant, isotopically labeled internal standard. This leads to an underestimation of the true analyte concentration. This issue is especially significant when there is a small mass difference between the labeled and unlabeled compounds[8]. Published equations and software tools are available to correct for these isotopic interferences[7][9].
Caption: Isotopic overlap of an analyte's M+1 peak with the internal standard's M+0 peak.
Q3: How is the theoretical isotopic distribution of farnesene calculated?
A3: The theoretical isotopic distribution is calculated based on the chemical formula (C₁₅H₂₄) and the natural abundance of the stable isotopes of carbon and hydrogen.
Table 1: Natural Abundance of Relevant Isotopes
| Isotope | Natural Abundance (%) |
|---|---|
| ¹²C | ~98.93%[10][11] |
| ¹³C | ~1.07%[10][11] |
| ¹H | ~99.985%[6] |
| ²H | ~0.015%[6] |
The probability of incorporating a certain number of heavy isotopes determines the relative intensity of the M+1, M+2, etc., peaks. For farnesene (C₁₅H₂₄), the M+1 peak intensity is primarily due to the probability of having one ¹³C atom out of 15 carbon atoms.
Table 2: Calculated Relative Isotopic Intensities for Farnesene (C₁₅H₂₄)
| Mass | Relative Intensity (%) | Primary Contribution |
|---|---|---|
| M+0 (204.19 Da) | 100% | ¹²C₁₅¹H₂₄ |
| M+1 (205.19 Da) | ~16.41% | ¹³C¹²C₁₄¹H₂₄ |
| M+2 (206.20 Da) | ~1.40% | ¹³C₂¹²C₁₃¹H₂₄ |
Note: These are simplified theoretical values. Actual measured intensities may vary slightly.
Troubleshooting Guide
Problem: My quantified farnesene concentration appears artificially low, and my internal standard signal seems too high.
-
Possible Cause: This is a classic symptom of isotopic overlap from the native farnesene (analyte) contributing to the signal of your isotopically labeled internal standard. The M+1 peak of the native farnesene is likely interfering with the M+0 peak of the standard.
-
Solution:
-
Verify the Overlap: Confirm that the m/z of your internal standard is compromised by the M+1 or M+2 peak of the native farnesene by examining the raw mass spectra.
-
Apply a Correction Algorithm: Use a mathematical correction to subtract the contribution of the native isotopologues from the standard's signal. The correction can be applied using a system of linear equations[12]. The general formula is:
Corrected_Standard_Intensity = Measured_Standard_Intensity - (Analyte_M0_Intensity * Theoretical_M+1_Ratio)
-
Use Correction Software: For complex datasets, consider using specialized software like IsoCorrectoR, which can automate the correction for natural isotope abundance and tracer impurities[9].
-
Problem: I am seeing unexpected or broad peaks in my mass spectrum, complicating quantification.
-
Possible Cause: Farnesene exists as several structural and stereoisomers, such as α-farnesene and β-farnesene, which have the same chemical formula and mass[5]. These isomers may co-elute during chromatographic separation, leading to overlapping peaks that are difficult to distinguish from isotopic clusters.
-
Solution:
-
Optimize Chromatography: Improve the separation of farnesene isomers by modifying your Gas Chromatography (GC) or Liquid Chromatography (LC) method. Adjust the temperature gradient, flow rate, or switch to a column with a different stationary phase chemistry[13].
-
Confirm Peak Identity: Use a known analytical standard for each farnesene isomer to confirm retention times and fragmentation patterns, helping to correctly identify and integrate each peak[14].
-
Run a Blank: Analyze a blank sample (solvent or matrix without the analyte) to ensure that the unexpected peaks are not due to system contamination.
-
Experimental Protocols & Workflows
Protocol: Farnesene Quantification using GC-MS with Isotopic Dilution
This protocol provides a general method for quantifying farnesene. Parameters should be optimized for your specific instrument and sample matrix.
-
Sample Preparation:
-
Extract farnesene from your sample matrix using an appropriate organic solvent (e.g., hexane or dodecane)[14].
-
Spike the sample with a known concentration of an isotopically labeled farnesene internal standard (e.g., ¹³C-farnesene).
-
Prepare a calibration curve using known concentrations of native farnesene standard spiked with the same amount of internal standard.
-
-
GC-MS Instrumentation and Parameters:
-
GC System: Agilent GC or similar.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[15].
-
Carrier Gas: Helium at a constant flow of 1 mL/min[15].
-
Injection: 1 µL with a split ratio (e.g., 10:1)[15].
-
Oven Program: Initial temperature of 70°C for 2 min, then ramp at 10°C/min to 300°C[15].
-
MS System: Quadrupole or Time-of-Flight (ToF) Mass Spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
Data Acquisition and Processing:
-
Acquire data in full scan mode to observe the complete isotopic pattern.
-
Integrate the peak areas for the M+0 ion of native farnesene (e.g., m/z 204.2) and the M+0 ion of the internal standard.
-
Apply the isotopic overlap correction to the integrated peak area of the internal standard.
-
Calculate the concentration of farnesene in the sample using the corrected response ratio from the calibration curve.
-
Workflow for Isotopic Overlap Correction
Caption: A streamlined workflow for correcting isotopic overlap in quantification experiments.
References
- 1. Farnesene | C15H24 | CID 5281516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-Farnesene | C15H24 | CID 5281517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E,Z)-α-Farnesene [webbook.nist.gov]
- 4. cis-β-Farnesene [webbook.nist.gov]
- 5. Farnesene - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - Natural abundance [chem.ucla.edu]
- 7. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. WebElements Periodic Table » Carbon » isotope data [winter.group.shef.ac.uk]
- 11. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]
- 12. en-trust.at [en-trust.at]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
improving recovery of α-Farnesene-d6 from complex biological matrices
Welcome to the technical support center for improving the recovery of α-Farnesene-d6 from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biological studies?
This compound is a deuterated form of α-Farnesene, a naturally occurring sesquiterpene. In analytical chemistry, it is commonly used as an internal standard for the quantification of endogenous or administered α-farnesene and other similar compounds in complex biological matrices. Its utility stems from its chemical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample extraction and analysis, thus correcting for variations in recovery and instrument response.[1]
Q2: I am observing low recovery of this compound. What are the potential causes?
Low recovery of this compound can be attributed to several factors throughout the analytical workflow. These include:
-
Suboptimal Extraction: The chosen extraction method (Liquid-Liquid Extraction or Solid-Phase Extraction) may not be optimized for the specific matrix and analyte. This can be due to incorrect solvent polarity, pH, or sorbent type.
-
Analyte Volatility: α-Farnesene is a semi-volatile compound, and loss can occur during sample preparation steps involving elevated temperatures, such as solvent evaporation.[2]
-
Matrix Effects: Components of the biological matrix (e.g., proteins, lipids, salts) can interfere with the extraction process or suppress the instrument's response.
-
Degradation: The analyte may be unstable under the experimental conditions (e.g., exposure to extreme pH, light, or temperature).
-
Improper Storage: Samples and standards may degrade if not stored at appropriate temperatures (typically -80°C for long-term storage).
Q3: How can I improve the recovery of this compound during Liquid-Liquid Extraction (LLE)?
To enhance recovery during LLE, consider the following:
-
Solvent Selection: Use a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate) to efficiently extract the non-polar this compound.
-
pH Adjustment: While α-Farnesene itself is not ionizable, adjusting the pH of the aqueous phase can help to minimize the extraction of interfering acidic or basic compounds.
-
Salting Out: Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of this compound into the organic phase.
-
Emulsion Prevention: If emulsions form, they can be broken by centrifugation, addition of a small amount of a different organic solvent, or by gentle agitation.
Q4: What are the key parameters to optimize for Solid-Phase Extraction (SPE) of this compound?
For optimal SPE recovery, focus on these parameters:
-
Sorbent Selection: A non-polar sorbent such as C18 or a polymeric sorbent is generally suitable for retaining this compound from an aqueous matrix.
-
Conditioning and Equilibration: Properly condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer to ensure proper interaction between the sorbent and the analyte.
-
Sample Loading: Load the sample at a slow and consistent flow rate to maximize retention.
-
Wash Step: Use a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences without eluting the analyte.
-
Elution: Elute this compound with a strong, non-polar organic solvent (e.g., hexane, ethyl acetate, or acetonitrile).
Q5: Can the GC-MS parameters affect the apparent recovery of this compound?
Yes, GC-MS parameters are critical for accurate quantification. Key considerations include:
-
Injector Temperature: A sufficiently high temperature is needed to ensure complete volatilization of this compound without causing thermal degradation.
-
Column Selection: A non-polar or mid-polarity capillary column is typically used for terpene analysis.
-
Temperature Program: An optimized temperature ramp is necessary to achieve good separation from other matrix components and isomers.
-
Mass Spectrometer Settings: For quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring specific ions for this compound.[3][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low or Inconsistent Recovery
| Potential Cause | Troubleshooting Step |
| Suboptimal LLE Solvent | Test different non-polar solvents or mixtures (e.g., hexane, heptane, ethyl acetate/hexane). |
| Inefficient SPE Sorbent | Evaluate different non-polar sorbents (e.g., C8, C18, polymeric). |
| Analyte Loss During Evaporation | Use a gentle stream of nitrogen and a controlled temperature during solvent evaporation. Consider using a solvent with a lower boiling point for easier removal. |
| Matrix Interference | For LLE, perform a back-extraction with a clean aqueous phase. For SPE, optimize the wash step with a slightly stronger solvent to remove more interferences. |
| Incomplete Elution from SPE Cartridge | Increase the volume or strength of the elution solvent. Try a different elution solvent. |
High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure all samples and standards are treated identically throughout the process. Use an automated liquid handler if available. |
| Variable Injection Volume | Use an autosampler for precise and reproducible injections. If performing manual injections, ensure a consistent technique. |
| Instrument Contamination | Clean the GC inlet liner and trim the analytical column regularly. Run solvent blanks to check for carryover. |
| Internal Standard Instability | Verify the stability of the this compound stock and working solutions. Store them properly and prepare fresh solutions as needed. |
Quantitative Data Summary
The following tables provide representative recovery data for this compound from various biological matrices using optimized extraction methods. Note that these are example values and actual recoveries may vary depending on the specific experimental conditions.
Table 1: Recovery of this compound using Liquid-Liquid Extraction (LLE)
| Biological Matrix | Extraction Solvent | Mean Recovery (%) | RSD (%) |
| Human Plasma | Hexane | 88.5 | 5.2 |
| Human Urine | Diethyl Ether | 92.1 | 4.8 |
| Rat Liver Homogenate | Hexane:Ethyl Acetate (9:1) | 85.3 | 6.5 |
Table 2: Recovery of this compound using Solid-Phase Extraction (SPE)
| Biological Matrix | SPE Sorbent | Elution Solvent | Mean Recovery (%) | RSD (%) | | :--- | :--- | :--- | :--- | | Human Plasma | C18 | Acetonitrile | 91.2 | 4.1 | | Human Urine | Polymeric | Methanol | 94.5 | 3.7 | | Mouse Brain Homogenate | C18 | Ethyl Acetate | 89.8 | 5.9 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma
-
Sample Preparation: Thaw frozen plasma samples on ice. Spike 500 µL of plasma with 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation (Optional but Recommended): Add 1 mL of cold acetonitrile to the plasma sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 2 mL of hexane to the supernatant. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Solvent Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Protocol 2: Solid-Phase Extraction of this compound from Tissue Homogenate
-
Tissue Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Sample Preparation: To 500 µL of tissue homogenate, add 10 µL of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared tissue homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound with 1 mL of acetonitrile into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the extract in 100 µL of ethyl acetate for GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Factors influencing this compound recovery.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
method development challenges for farnesene analysis in essential oils
Welcome to the technical support center for farnesene analysis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges in the gas chromatographic analysis of farnesene in complex essential oil matrices.
Frequently Asked Questions (FAQs)
Q1: What is farnesene and why is its analysis in essential oils important?
A1: Farnesene is a type of organic chemical compound known as a sesquiterpene, with the chemical formula C15H24. It exists in several isomeric forms, most notably α-farnesene and β-farnesene, which are found naturally in various plants and are components of many essential oils[1]. Farnesene is responsible for the characteristic green apple aroma and also acts as a natural insect repellent and alarm pheromone[2]. Accurate analysis is crucial for the quality control of essential oils, for developing new fragrances and flavors, and for its applications in agriculture and pharmaceuticals[1].
Q2: What are the primary isomers of farnesene?
A2: The two main isomers are α-farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene) and β-farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene)[2]. These differ in the location of a carbon-carbon double bond. Each of these isomers can also exist as multiple stereoisomers; for instance, (E,E)-α-farnesene is one of the most common forms found in nature[2]. The structural differences between isomers can significantly impact their chemical properties and biological activity[3].
Q3: What is the standard analytical technique for farnesene analysis?
A3: The most suitable and widely used analytical method for essential oil analysis, including farnesene, is Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector or a Flame Ionization Detector (FID)[4]. GC is ideal for separating the volatile components of the essential oil, while MS allows for their identification based on their mass spectra[5][6]. For complex mixtures where isomers are difficult to separate, more advanced techniques like two-dimensional gas chromatography (GC×GC) may be employed[7].
Q4: Why is sample preparation critical for accurate farnesene analysis?
A4: The method used to extract the volatile fraction from the plant matrix significantly impacts the final compositional analysis. Techniques like hydrodistillation, steam distillation, or headspace sampling each yield a different profile of volatile compounds[8][9]. Comparing results from different extraction methods is often not viable because the approaches greatly influence the final composition[8]. Therefore, consistency in the sample preparation method, such as steam distillation, is essential for reproducible and comparable results[10].
Troubleshooting Guides
This section addresses specific issues you may encounter during method development for farnesene analysis.
Problem 1: Poor chromatographic separation of farnesene isomers (e.g., α- and β-farnesene).
-
Question: My chromatogram shows co-eluting or poorly resolved peaks for farnesene isomers. How can I improve the separation?
-
Answer:
-
Stationary Phase Selection: The choice of GC column (stationary phase) is the most critical parameter for achieving separation[11]. For sesquiterpenes like farnesene, a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) can offer better selectivity for isomers compared to a standard non-polar phase like a 5% phenyl-methylpolysiloxane (HP-5MS type)[11]. In some cases, using two columns of different polarities can help confirm separations[11].
-
Optimize Temperature Program: A slow oven temperature ramp rate (e.g., 2-5 °C/min) through the elution range of sesquiterpenes can significantly enhance resolution.
-
Carrier Gas Flow Rate: Adjust the helium carrier gas flow rate to its optimal linear velocity (around 20-30 cm/s) for your column's inner diameter. This maximizes column efficiency.
-
Column Dimensions: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm) can increase separation efficiency, although it may lead to longer analysis times and require higher inlet pressure[12].
-
Problem 2: Inaccurate or inconsistent quantification of farnesene.
-
Question: The concentration of farnesene in my samples varies widely between runs or seems incorrect. What could be the cause?
-
Answer:
-
Matrix Effects: The complex matrix of essential oils can cause signal enhancement or suppression in the GC-MS system, leading to inaccurate quantification[13]. To mitigate this, a matrix-matched calibration is recommended. This involves preparing your calibration standards in a blank essential oil matrix that does not contain farnesene.
-
Internal Standard (IS) Use: Use a suitable internal standard that is not naturally present in the sample and has similar chemical properties to farnesene. An appropriate IS can correct for variations in injection volume and detector response. Nonane is sometimes used as an internal standard in essential oil analysis[9].
-
Calibration Curve: Ensure you are using a multi-point calibration curve prepared with a certified reference standard of the specific farnesene isomer you are quantifying. A single-point calibration is not sufficient for accurate results.
-
Injector Temperature: Farnesene is a relatively high-boiling point sesquiterpene. An injector temperature that is too low can lead to incomplete volatilization and poor transfer to the column, resulting in lower-than-expected quantitative values. A typical injector temperature is 250-280 °C[14].
-
Problem 3: Ambiguous identification of farnesene isomers.
-
Question: The mass spectra for several of my peaks are very similar and match multiple farnesene isomers in the database. How can I be certain of the identification?
-
Answer:
-
Limitations of Mass Spectrometry: Isomers, particularly sesquiterpenes, often produce very similar mass spectra, making identification by MS alone unreliable[4][5].
-
Use of Retention Indices (RI): The most reliable method for isomer identification is to compare the experimental Linear Retention Index (LRI) of your unknown peak with published literature values. The LRI is calculated by running a series of n-alkanes (e.g., C8-C20) under the exact same chromatographic conditions as your sample.
-
Analysis on Multiple Columns: As a confirmatory step, analyze the sample on a second column with a different stationary phase polarity[11]. The elution order of compounds will change based on their interaction with the new phase, providing an additional layer of confidence in your peak assignments.
-
Authenticated Standards: The ultimate confirmation is to inject a certified reference standard of each suspected isomer and compare the retention times directly.
-
Data Presentation
For successful method development, understanding the properties of farnesene isomers is essential.
Table 1: Physicochemical Properties of Common Farnesene Isomers
| Isomer | Structure | Molar Mass ( g/mol ) | Boiling Point | CAS Number |
| (E,E)-α-Farnesene | 3,7,11-trimethyl-1,3,6,10-dodecatetraene | 204.36 | ~135 °C @ 14 mmHg | 502-61-4[2] |
| (Z,E)-α-Farnesene | 3,7,11-trimethyl-1,3,6,10-dodecatetraene | 204.36 | ~125 °C @ 12 mmHg | 28973-97-9 |
| (E)-β-Farnesene | 7,11-dimethyl-3-methylene-1,6,10-dodecatriene | 204.36 | ~124 °C @ 12 mmHg | 18794-84-8 |
Note: Boiling points are approximate and reported at reduced pressure.
Experimental Protocols
Protocol 1: Quantitative Analysis of Farnesene in Essential Oils by GC-MS
This protocol provides a standard methodology for the separation and quantification of farnesene isomers.
1. Sample Preparation (Hydrodistillation):
-
Weigh approximately 50-100 g of the plant material (e.g., leaves, flowers) into a round-bottom flask.
-
Add 500-1000 mL of deionized water[9].
-
Subject the mixture to hydrodistillation for 3 hours using a Clevenger-type apparatus[14].
-
Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4 °C in an amber vial[14].
2. Standard and Sample Dilution:
-
Prepare a stock solution of a certified farnesene standard (e.g., (E,E)-α-farnesene) at 1000 µg/mL in hexane.
-
Prepare a series of calibration standards by diluting the stock solution in hexane to concentrations ranging from 1 to 100 µg/mL.
-
Prepare the essential oil sample by diluting 5 µL of the oil in 1 mL of hexane[14]. An internal standard can be added at this stage.
3. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[3][15].
-
Injection: 1 µL injection volume with a split ratio of 10:1[3][15].
-
Inlet Temperature: 280 °C[14].
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[3][15].
-
Oven Temperature Program:
-
Mass Spectrometer:
4. Data Analysis:
-
Identify farnesene isomers by comparing their mass spectra and retention times to those of the reference standards.
-
For quantification, generate a calibration curve by plotting the peak area of the farnesene standard against its concentration.
-
Calculate the concentration of farnesene in the essential oil sample using the regression equation from the calibration curve.
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the standard experimental workflow for farnesene analysis and a logical troubleshooting guide for common separation issues.
Caption: General experimental workflow for farnesene analysis in essential oils.
Caption: Troubleshooting decision tree for poor isomer separation.
References
- 1. Farnesene Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Farnesene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. tisserandinstitute.org [tisserandinstitute.org]
- 6. extractionmagazine.com [extractionmagazine.com]
- 7. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. researchgate.net [researchgate.net]
- 10. agriculturejournals.cz [agriculturejournals.cz]
- 11. gcms.cz [gcms.cz]
- 12. vurup.sk [vurup.sk]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor linearity in α-farnesene calibration curves
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with poor linearity in α-farnesene calibration curves.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My α-farnesene calibration curve is not linear. What are the most common causes?
Poor linearity in α-farnesene calibration curves can stem from several sources, broadly categorized as sample preparation issues, instrument problems (injector, column, or detector), and matrix effects. It is crucial to systematically investigate each of these potential areas to identify and resolve the issue.[1][2] A common problem is that the concentrations of your calibration standards may fall outside the linear range of your detector.[1]
Q2: How can I troubleshoot issues related to my calibration standards?
Errors in the preparation of your standards are a frequent cause of non-linearity.[1]
-
Recommendation: Prepare a fresh set of calibration standards, paying close attention to accurate serial dilutions. It's also beneficial to have another analyst prepare a set to rule out user-specific errors in technique.[1]
-
α-Farnesene Stability: α-Farnesene is susceptible to oxidation, which can lead to the formation of conjugated trienols (CTols).[3] This degradation can alter the concentration of your standards over time.
-
Recommendation: Prepare fresh standards for each analytical run. If standards must be stored, they should be kept under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.
-
-
Solvent Effects: Ensure the solvent used for your standards is high purity and does not interfere with the analysis. Evaporation of the solvent can concentrate your standards, leading to inaccuracies.[1]
Q3: My calibration standards are freshly and accurately prepared, but I still have poor linearity. What instrumental factors should I investigate?
If you are confident in your standards, the next step is to examine the gas chromatography (GC) system.
-
Injector Problems: The injector is a common source of non-linearity.
-
Active Sites: The injector liner and packing material (e.g., glass wool) can have active sites that adsorb the analyte, especially at low concentrations, causing peak tailing and non-linear responses.[4] Consider using a deactivated liner.
-
Injection Volume & Technique: Inconsistent injection volumes can lead to poor precision and linearity.[1] Ensure your autosampler is functioning correctly or that manual injection technique is highly consistent.
-
Injector Temperature: An incorrect injector temperature can lead to analyte degradation or incomplete volatilization.
-
-
Column Issues: The analytical column can also contribute to non-linearity.
-
Column Bleed and Contamination: A contaminated or old column can lead to poor peak shape and analyte loss.[5] Conditioning the column as recommended by the manufacturer can help.
-
Stationary Phase Interactions: For certain compounds, interactions with the stationary phase can be non-linear. While less common for non-polar compounds like α-farnesene on a standard non-polar column, it is a possibility.[6]
-
-
Detector Saturation: This is a very common cause of non-linearity at the high end of the calibration curve.[1][7]
Q4: Could my sample matrix be affecting the linearity of my calibration curve?
Yes, this is known as a matrix effect. Components in your sample that co-elute with α-farnesene can either enhance or suppress the detector response, leading to inaccurate quantification and poor linearity.[9][10][11][12]
-
How to Identify Matrix Effects: Prepare a set of matrix-matched calibration standards. This involves spiking known concentrations of α-farnesene into a blank sample matrix that is representative of your actual samples. If the slope of the matrix-matched curve is significantly different from your solvent-based calibration curve, a matrix effect is present.
-
Mitigating Matrix Effects:
-
Sample Preparation: Employ more selective sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Internal Standard: Use a suitable internal standard (a compound with similar chemical properties to α-farnesene but not present in the sample) to compensate for matrix effects.[11]
-
Standard Addition: The method of standard additions can be used to quantify α-farnesene in complex matrices.
-
Q5: My correlation coefficient (R²) is greater than 0.99. Does this guarantee good linearity?
A high R² value is a good indicator, but it does not solely guarantee linearity, especially if there are issues at the low or high ends of the curve.[2]
-
Recommendation: Always visually inspect a plot of your calibration curve. A non-linear trend may be apparent even with a high R².
-
Residual Plots: A plot of the residuals (the difference between the actual and calculated concentrations) versus concentration is a powerful tool. For a linear model, the residuals should be randomly distributed around zero.[13][14] Any discernible pattern suggests non-linearity.
Quantitative Data Summary
The following table summarizes key parameters and their typical values or effects related to α-farnesene calibration curves.
| Parameter | Acceptable Value/Range | Potential Impact of Deviation on Linearity |
| Correlation Coefficient (R²) | > 0.995 | A value below this may indicate significant non-linearity.[5] |
| Detector Linear Range | Typically 10⁴ - 10⁵ for FID | Concentrations outside this range will lead to a non-linear response.[1] |
| Relative Standard Deviation (RSD) of Response Factors | < 15% | High RSD indicates poor precision and potential non-linearity. |
| Residuals | Randomly distributed around zero | A clear pattern (e.g., U-shape) indicates a poor fit of the linear model.[13][14] |
Experimental Protocols
Protocol 1: Preparation of α-Farnesene Calibration Standards
-
Primary Stock Solution: Accurately weigh a known amount of pure α-farnesene standard and dissolve it in a precise volume of high-purity solvent (e.g., hexane or ethyl acetate) in a volumetric flask to create a primary stock solution of known concentration (e.g., 1000 µg/mL).
-
Working Stock Solution: Perform a serial dilution of the primary stock solution to create a working stock solution of a lower concentration (e.g., 100 µg/mL).
-
Calibration Standards: From the working stock solution, prepare a series of at least five calibration standards by serial dilution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL). Ensure the concentrations are evenly spaced across the range.[13]
-
Storage: Prepare standards fresh before each analysis. If storage is necessary, store in amber vials under an inert atmosphere at ≤ 4°C.
Protocol 2: Assessment of Matrix Effects
-
Obtain Blank Matrix: Source a sample matrix that is free of α-farnesene but is otherwise identical to the samples to be analyzed.
-
Prepare Matrix-Matched Standards: Spike the blank matrix with the same concentrations of α-farnesene as your solvent-based calibration standards.
-
Analyze Both Sets of Standards: Analyze both the solvent-based and matrix-matched standards under the same instrumental conditions.
-
Compare Slopes: Plot the calibration curves for both sets of standards. Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = [(Slope of matrix-matched curve / Slope of solvent curve) - 1] x 100
-
A value close to 0% indicates a negligible matrix effect. A positive value indicates signal enhancement, and a negative value indicates signal suppression.[15]
-
Visual Troubleshooting Workflows
Caption: A workflow for troubleshooting poor linearity in α-farnesene calibration curves.
Caption: A logical pathway for the proper evaluation of calibration curve linearity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. calibration curve in GC-MS - Chromatography Forum [chromforum.org]
- 7. reddit.com [reddit.com]
- 8. Decreased response in high points, GC-MS - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
addressing α-Farnesene-d6 adsorption to vials and instrument parts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the adsorption of α-Farnesene-d6 to vials and instrument parts during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its adsorption a concern?
A1: this compound is a deuterated form of α-Farnesene, a naturally occurring sesquiterpene. The deuterium labeling makes it a valuable internal standard for quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS). Adsorption of this compound to the surfaces of sample vials, pipette tips, and instrument components is a significant concern because it leads to the loss of the analyte from the sample solution. This loss results in inaccurate and imprecise quantification of the target analyte in your experiments. Due to its nonpolar and volatile nature, this compound has a tendency to adsorb to surfaces, particularly untreated glass.
Q2: What types of vials are recommended for working with this compound?
A2: For volatile and nonpolar compounds like this compound, it is highly recommended to use deactivated or silanized glass vials.[1][2] Standard borosilicate glass vials have active silanol groups on their surface that can interact with and adsorb analytes. The silanization process masks these active sites, creating a more inert and hydrophobic surface, which significantly reduces analyte adsorption.[1][2] Polypropylene vials can be an alternative, but their compatibility with all organic solvents should be verified to avoid leaching of plasticizers.
Q3: How can I prevent the loss of this compound during sample preparation and storage?
A3: To minimize the loss of this volatile compound, adhere to the following best practices:
-
Use appropriate vials: Always use silanized glass vials with PTFE-lined septa caps.
-
Minimize headspace: Use vials that are appropriately sized for your sample volume to reduce the headspace where the volatile compound can partition.
-
Proper sealing: Ensure a tight seal with the vial cap to prevent evaporation. For volatile compounds, crimp caps are often recommended for a more secure seal than screw caps.
-
Solvent choice: Dissolve your this compound standard in a solvent that is compatible with your analytical method and in which it is highly soluble.
-
Storage conditions: Store stock solutions and samples in a cool, dark place, such as a refrigerator or freezer, to reduce volatility and potential degradation.[3] Always allow standards to equilibrate to room temperature before opening to prevent condensation from atmospheric moisture.
-
Handling: When preparing dilutions, work quickly and efficiently to minimize the time the vial is open to the atmosphere.[2]
Q4: Can the vial cap and septa affect my results?
A4: Yes, the choice of cap and septa is crucial. The septa should be made of a material that is inert and does not adsorb the analyte or leach contaminants into the sample. For most applications involving volatile organic compounds (VOCs), PTFE/silicone septa are recommended.[4][5][6][7] The PTFE layer provides a chemically inert barrier between the sample and the silicone, while the silicone provides good resealability after puncture by an autosampler needle.[5][6][7] Pre-slit septa can be beneficial for preventing a vacuum from forming in the vial during multiple injections but may not be suitable for long-term storage of highly volatile compounds.[8]
Troubleshooting Guide
This guide addresses common issues encountered due to this compound adsorption.
Issue 1: Low or No Analyte Response in GC-MS
| Possible Cause | Troubleshooting Steps |
| Adsorption to Vial/Liner: this compound has adsorbed to the surface of a non-silanized vial or GC inlet liner. | 1. Verify Vial Type: Confirm that you are using silanized glass vials. 2. Condition the System: Inject a high-concentration standard to "prime" the system and passivate active sites. Run a solvent blank afterward to check for carryover. 3. Change Inlet Liner: Replace the GC inlet liner with a new, silanized liner. |
| Evaporation: The analyte has evaporated from the vial due to a poor seal or excessive headspace. | 1. Check Vial Seal: Ensure the vial caps are tightly sealed. Use crimp caps for a more secure seal with volatile compounds. 2. Minimize Headspace: Transfer the sample to a smaller vial with an appropriate micro-insert if necessary. 3. Re-prepare Standard: Prepare a fresh standard and analyze it immediately. |
| Incorrect GC-MS Parameters: The instrument parameters are not optimized for this volatile, nonpolar compound. | 1. Check Temperatures: Ensure the injector and transfer line temperatures are high enough to prevent condensation but not so high as to cause degradation. A typical starting point is 250 °C for the injector. 2. Review Method: Consult established methods for terpene analysis to ensure your GC oven temperature program and MS acquisition parameters are appropriate.[9] |
Issue 2: Poor Reproducibility and High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Adsorption: The degree of adsorption varies between vials. | 1. Standardize Vial Type: Use only silanized vials from a single, reputable supplier to ensure consistent surface chemistry. 2. Proper Vial Cleaning (if reusing): If you are silanizing vials in-house, ensure a consistent and thorough cleaning and silanization protocol is followed for every batch. However, for trace analysis, reusing vials is generally not recommended. |
| Sample Preparation Technique: Inconsistent handling during sample preparation leads to variable loss of the volatile analyte. | 1. Standardize Workflow: Develop and adhere to a strict SOP for sample and standard preparation. 2. Minimize Exposure: Keep vials capped as much as possible. When adding the standard, dispense it below the solvent surface. 3. Use a Gas-Tight Syringe: For manual dilutions and injections, use a gas-tight syringe to prevent loss of the volatile analyte.[2] |
| Autosampler Issues: The autosampler is not handling the samples consistently. | 1. Check Syringe: Inspect the autosampler syringe for any plugs or leaks. 2. Verify Injection Volume: Ensure the correct sample volume is being drawn and injected. |
Data Presentation: Impact of Vial Type on this compound Recovery
The following table summarizes the expected recovery of this compound from different vial types based on typical performance for nonpolar, volatile compounds. This data illustrates the importance of selecting appropriate labware.
| Vial Type | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Standard Borosilicate Glass Vials | 65.8 | 15.2 |
| Silanized Glass Vials | 98.5 | 2.1 |
| Polypropylene Vials | 92.3 | 5.8 |
This is representative data to illustrate the expected outcome. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: In-House Vial Silanization
This protocol describes a general procedure for silanizing glass vials in the laboratory.
Materials:
-
Glass vials
-
Dichlorodimethylsilane (DMDCS) or other suitable silanizing agent
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Deionized water
-
Nitrogen gas
-
Fume hood
-
Oven
Procedure:
-
Cleaning: a. Thoroughly wash vials with a laboratory detergent and deionized water. b. Rinse with deionized water, followed by a rinse with methanol. c. Dry the vials in an oven at 110 °C for at least 2 hours.
-
Silanization (perform in a fume hood): a. Prepare a 5% (v/v) solution of DMDCS in anhydrous toluene. b. Completely fill the dried vials with the silanizing solution. c. Allow the vials to stand for 15-30 minutes at room temperature. d. Decant the silanizing solution.
-
Rinsing and Curing: a. Rinse the vials thoroughly with anhydrous toluene to remove excess silanizing agent. b. Rinse the vials with anhydrous methanol. c. Dry the vials under a gentle stream of nitrogen gas. d. Cure the vials in an oven at 100-120 °C for 1 hour.
-
Storage: a. Allow the vials to cool to room temperature in a desiccator. b. Cap the vials until use to prevent contamination.
Protocol 2: Evaluating this compound Adsorption to Vials
This protocol provides a method to quantify the recovery of this compound from different vial types.
Materials:
-
This compound standard solution (e.g., 100 µg/mL in methanol)
-
Hexane (or other suitable organic solvent)
-
Internal standard (e.g., d10-anthracene, if not using this compound as the internal standard itself in a separate experiment)
-
Silanized glass vials with PTFE-lined septa
-
Standard borosilicate glass vials with PTFE-lined septa
-
Polypropylene vials with PTFE-lined septa
-
Gas-tight syringe
-
GC-MS system
Procedure:
-
Sample Preparation: a. Prepare a working solution of this compound at a relevant concentration (e.g., 1 µg/mL) in hexane. b. Aliquot 1 mL of the working solution into each of the three vial types (n=5 for each type). c. Prepare a control sample by adding 1 mL of the working solution to a volumetric flask.
-
Incubation: a. Cap all vials and let them stand at room temperature for a defined period (e.g., 1 hour, 4 hours, 24 hours) to simulate typical sample queue times.
-
Analysis: a. Directly inject an aliquot from each vial and the control flask into the GC-MS. b. Use a validated GC-MS method for the quantification of this compound.
-
Data Analysis: a. Calculate the peak area of this compound for each sample. b. Determine the recovery for each vial by comparing the peak area to the control sample: Recovery (%) = (Peak Area_vial / Peak Area_control) * 100 c. Calculate the average recovery and relative standard deviation (RSD) for each vial type.
Visualizations
Caption: Workflow for evaluating this compound adsorption.
Caption: Troubleshooting low analyte response.
References
- 1. welchlab.com [welchlab.com]
- 2. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. For Vial Caps and Septa, What You Need to Know--Aijiren HPLC Vials [chromatographyselling.com]
- 5. Everything You Need to Know About GC Vial Caps and Septa--Aijiren HPLC Vials [chromatographyselling.com]
- 6. For HPLC Vial Caps and Septa, you need to know [hplcvials.com]
- 7. mastelf.com [mastelf.com]
- 8. iltusa.com [iltusa.com]
- 9. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for α-Farnesene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of α-farnesene, a sesquiterpene of significant interest in various research and industrial fields. We will delve into the validation of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. This guide aims to equip researchers with the necessary information to select and implement the most suitable method for their specific application, supported by experimental data and detailed protocols.
Introduction to α-Farnesene
α-Farnesene is an acyclic sesquiterpene found in the coating of apples and other fruits, and it is a key component of the characteristic green apple aroma.[1] It has various isomers, with (E,E)-α-farnesene being the most common. Beyond its role in fragrance, α-farnesene is investigated for its potential applications in biofuels, agriculture, and pharmaceuticals. Accurate and reliable quantification of α-farnesene is crucial for quality control, formulation development, and mechanistic studies.
Comparative Overview of Analytical Methods
The choice of an analytical method for α-farnesene quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of the most commonly employed techniques.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Separation of compounds based on their affinity to a stationary and mobile phase, with detection typically by UV absorbance. | Measurement of the absorbance of light by the analyte at a specific wavelength. |
| Selectivity | Very High | High | Low to Medium |
| Sensitivity | Very High | High | Medium |
| Sample Volatility | Required | Not required | Not required |
| Instrumentation Cost | High | Medium to High | Low |
| Throughput | Medium | High | High |
| Primary Application | Ideal for complex matrices and trace-level quantification. Considered a gold standard for volatile compound analysis.[2][3] | Suitable for non-volatile derivatives of α-farnesene or when GC is not available. Often requires derivatization. | Best for rapid, high-throughput screening of total sesquiterpene content or for samples with a simple matrix. |
Data Presentation: Method Validation Parameters
The following tables summarize the typical validation parameters for the quantification of terpenes using GC-MS and a proposed HPLC-UV method. These values are based on published data for similar analytes and serve as a benchmark for method performance.[4][5][6][7]
Table 1: GC-MS Method Validation Parameters for Terpene Quantification [4][5][6]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 79 - 91% |
| Precision (RSD) | < 10% |
| Limit of Detection (LOD) | 0.82 - 3.69 ppm |
| Limit of Quantification (LOQ) | 2.47 - 11.2 ppm |
Table 2: Proposed HPLC-UV Method Validation Parameters for Sesquiterpene Quantification [8][9]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
| Limit of Detection (LOD) | 0.5 - 7 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 20 µg/mL |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for terpene analysis in plant matrices.[10][11][12][13]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of hexane (or another suitable organic solvent).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant (hexane layer) to a clean vial for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
GC System: Agilent Intuvo 9000 GC or similar.
-
MS System: Agilent 5977C MS or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
c. Method Validation
-
Linearity: Prepare a series of α-farnesene standard solutions in hexane (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Spike a blank matrix with known concentrations of α-farnesene at three levels (low, medium, high). Analyze the spiked samples and calculate the percentage recovery.
-
Precision: Assess intra-day precision by analyzing six replicates of a medium concentration standard on the same day. Evaluate inter-day precision by repeating the analysis on three different days.
-
LOD and LOQ: Determine the signal-to-noise ratio for a series of low-concentration standards. The LOD is typically defined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1.
High-Performance Liquid Chromatography (HPLC-UV) Protocol (Proposed)
As α-farnesene lacks a strong chromophore for UV detection, this proposed method may require derivatization for enhanced sensitivity. However, for initial screening or in matrices where high concentrations are expected, direct UV detection at lower wavelengths can be attempted. This protocol is based on general methods for sesquiterpene analysis.[8][9][14]
a. Sample Preparation
-
Perform a liquid-liquid extraction as described in the GC-MS protocol.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or similar with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile.
-
Linearly increase to 95% acetonitrile over 20 minutes.
-
Hold at 95% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or a wavelength determined by spectral analysis of α-farnesene standard).
c. Method Validation
Follow the same validation principles as outlined for the GC-MS method, preparing standards and spiked samples in acetonitrile.
UV-Vis Spectrophotometry Protocol (for Total Sesquiterpenes)
This method is adapted from a protocol for the quantification of total terpenoids and is suitable for a rapid estimation of α-farnesene in simple matrices.[15][16]
a. Sample Preparation
-
Extract the sample as described in the GC-MS protocol.
-
Evaporate the solvent and reconstitute in a known volume of ethanol.
b. Colorimetric Assay
-
Pipette 1 mL of the ethanolic extract into a glass test tube.
-
Add 1 mL of 5% (w/v) vanillin-acetic acid reagent.
-
Add 1 mL of concentrated sulfuric acid.
-
Mix well and incubate at 60 °C for 30 minutes.
-
Cool the mixture in an ice bath.
-
Measure the absorbance at 548 nm against a reagent blank.
c. Method Validation
-
Linearity: Use a standard of a representative sesquiterpene (linalool is commonly used, or α-farnesene itself) to prepare a calibration curve.
-
Note: This method is less specific and may be subject to interference from other terpenoids in the sample.
Mandatory Visualization
Caption: Workflow for analytical method validation.
Caption: Inter-relationships of validation parameters.
Conclusion
The selection of an analytical method for α-farnesene quantification is a critical decision that impacts the reliability and accuracy of research and quality control data.
-
GC-MS stands out as the most powerful technique, offering high sensitivity and selectivity, making it ideal for complex samples and trace-level analysis.
-
HPLC-UV presents a viable alternative, particularly for non-volatile derivatives or when GC-MS is unavailable, though it may require method development to optimize sensitivity.
-
UV-Vis Spectrophotometry serves as a cost-effective and rapid screening tool for total sesquiterpene content, especially in high-throughput settings with simple sample matrices.
By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can make an informed choice that best suits their analytical needs for α-farnesene quantification. This guide provides a foundational framework for the validation and implementation of these analytical techniques.
References
- 1. Farnesene - Wikipedia [en.wikipedia.org]
- 2. gentechscientific.com [gentechscientific.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
α-Farnesene-d6: A Comparative Guide for Use as a Deuterated Internal Standard
In the realm of quantitative analysis, particularly in mass spectrometry-based applications, the use of deuterated internal standards is a cornerstone for achieving accurate and reliable results. This guide provides a comprehensive comparison of α-Farnesene-d6 with other relevant deuterated internal standards, offering researchers, scientists, and drug development professionals objective data and experimental insights to inform their analytical method development.
Performance Comparison of Deuterated Internal Standards
The efficacy of a deuterated internal standard is determined by its ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation, injection volume, and instrument response. The following table summarizes the key performance metrics of this compound in comparison to other commonly used deuterated terpene internal standards. The data presented is a representative compilation from various studies involving the analysis of volatile and semi-volatile compounds in complex matrices.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Linearity (R²) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| This compound | α-Farnesene, other sesquiterpenes | Plant Extracts | 95 - 105 | > 0.995 | < 5 | -5 to +5 |
| Limonene-d10 | Monoterpenes | Cannabis Flower | 92 - 108 | > 0.99 | < 7 | -8 to +10 |
| Linalool-d3 | Linalool, other oxygenated monoterpenes | Essential Oils | 90 - 110 | > 0.99 | < 8 | -10 to +12 |
| β-Caryophyllene-d4 | β-Caryophyllene, other sesquiterpenes | Biological Fluids | 93 - 107 | > 0.992 | < 6 | -7 to +8 |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions, matrix, and analytical instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following is a representative experimental protocol for the quantification of α-Farnesene and other terpenes in a plant matrix using this compound as an internal standard, employing Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
-
Weigh 1 gram of homogenized plant material into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to a new vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injection Volume: 1 µL (Splitless mode)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
α-Farnesene: m/z 93, 133, 204
-
This compound: m/z 97, 137, 210
-
(Note: Specific ions for other terpenes of interest should be determined)
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical flow of using a deuterated internal standard, the following diagrams are provided.
A Comparative Guide to Farnesene Analysis: Cross-Validation of GC-FID and GC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of farnesene, a key sesquiterpene with significant applications in pharmaceuticals and biofuels, is paramount. The two most common analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols to aid in method selection and validation for farnesene analysis.
Method Comparison at a Glance
Gas Chromatography is a powerful technique for separating volatile and semi-volatile compounds from a mixture.[1] The choice of detector, however, significantly influences the nature and quality of the analytical data. While GC-FID is a robust and widely used detector for quantifying organic compounds, GC-MS offers both qualitative and quantitative information by identifying compounds based on their mass-to-charge ratio.[1][2][3]
GC-FID is often preferred for its reliability in quantification, while GC-MS provides a higher degree of certainty in compound identification.[4] For farnesene analysis, where isomers may be present, the confirmatory power of GC-MS can be invaluable.[5] Conversely, GC-FID is known for its consistent response factors for hydrocarbons, which can lead to more accurate quantification without the need for extensive calibration for every compound.[4]
Quantitative Performance: A Comparative Summary
The following table summarizes typical performance characteristics for the analysis of terpenes, including farnesene, using GC-FID and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | GC-FID | GC-MS |
| Linearity (R²) | ≥ 0.999[6] | ≥ 0.998[7][8] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL[9] | 0.82 - 3.69 ppm[10] |
| Limit of Quantitation (LOQ) | 0.63 - 1.63 µg/mL[9] | 2.47 - 11.2 ppm[10] |
| Accuracy (% Recovery) | 93.0 - 104.8%[10] | 80.23 - 115.41%[7][8] |
| Precision (RSD) | < 1.0%[6] | ≤ 12.03% (Intra-day)[7][8] |
Experimental Protocols
A successful cross-validation requires a well-defined experimental plan. Below are detailed methodologies for sample preparation and instrumental analysis for both GC-FID and GC-MS.
Sample Preparation
-
Standard Preparation : Prepare a stock solution of farnesene standard in a suitable solvent such as hexane or ethanol.
-
Calibration Standards : Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Extraction : If farnesene is in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Internal Standard : For improved accuracy and precision, add a suitable internal standard to all samples and calibration standards.
GC-FID Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890B GC system or equivalent.
-
Column : DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Inlet : Split mode with a split ratio of 15:1 and a temperature of 250°C.
-
Oven Program :
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 130°C.
-
Ramp: 4°C/min to 140°C.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Detector : FID at 250°C.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890A GC system coupled to a 7000 Triple Quadrupole MS system or equivalent.[11]
-
Column : HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[11]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[11]
-
Inlet : Split mode with a split ratio of 10:1 and a temperature of 250°C.
-
Oven Program :
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp: 3°C/min to 246°C, hold for 25 minutes.[8]
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Mode : Full scan or Selected Ion Monitoring (SIM).
-
Mass Range : 40-400 m/z.
-
Cross-Validation Workflow
Cross-validation is a systematic process to ensure that an analytical method is reliable and reproducible under various conditions.[12] The following diagram illustrates a typical workflow for the cross-validation of GC-FID and GC-MS methods for farnesene analysis.
Caption: A flowchart illustrating the key stages of cross-validating GC-FID and GC-MS methods.
Signaling Pathways and Logical Relationships
The choice between GC-FID and GC-MS for farnesene analysis often depends on the specific research question and the complexity of the sample matrix. The following diagram outlines the logical decision-making process.
Caption: Decision tree for selecting between GC-FID and GC-MS based on analytical needs.
References
- 1. 6-napse.com [6-napse.com]
- 2. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 3. GC FID vs GC MS - What is the Difference Between GC FID and GC MS [monadlabtech.com]
- 4. phytochemia.com [phytochemia.com]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. pharmaguru.co [pharmaguru.co]
A Guide to Inter-Laboratory Study Design for α-Farnesene Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies and a framework for designing a robust inter-laboratory study to ensure accurate and reproducible quantification of α-farnesene. Standardized measurement is critical for quality control, regulatory compliance, and consistent research outcomes in various fields, from flavor and fragrance development to biofuel and pharmaceutical production.
Comparison of Analytical Methods for α-Farnesene Quantification
The selection of an appropriate analytical technique is fundamental to the accurate measurement of α-farnesene. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] GC-MS is generally preferred for volatile terpenes like α-farnesene due to its high resolution and sensitivity.[2][3]
Table 1: Comparison of GC-MS and HPLC for α-Farnesene Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile compounds based on boiling point and polarity; identifies based on mass spectrum. | Separates compounds based on polarity, size, or charge in a liquid mobile phase. |
| Suitability for α-Farnesene | Excellent, ideal for volatile terpenes.[2][3] | Possible, but can be challenging due to co-elution with other compounds.[4] |
| Limit of Detection (LOD) | High sensitivity, typically in the low ng/mL to pg/mL range.[5] | Moderate sensitivity, typically in the low µg/mL to ng/mL range. |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range.[5] | Typically in the µg/mL range. |
| Precision (%RSD) | Excellent, typically < 15%.[6] | Good, typically < 15%. |
| Accuracy (Recovery %) | Good, typically 90-110%.[6] | Fair to Good, typically 80-120%. |
| Key Advantage | High specificity from mass spectral data allows for definitive compound identification.[2] | Suitable for non-volatile or thermally unstable compounds. |
| Key Disadvantage | Limited to volatile and thermally stable compounds.[2] | Potential for co-elution and lower resolution for complex terpene mixtures.[4] |
Detailed Experimental Protocol: Headspace GC-MS Method
This protocol is designed for the quantification of α-farnesene in a liquid matrix (e.g., fermentation broth or a solvent extract).
2.1. Objective To develop and validate a precise and accurate method for quantifying α-farnesene using headspace gas chromatography-mass spectrometry (HS-GC-MS).
2.2. Materials and Reagents
-
α-Farnesene standard (≥95% purity)
-
Internal Standard (IS), e.g., ²H₃-α-pinene or isobutylbenzene[3]
-
Methanol or Ethanol (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
20 mL headspace vials with magnetic crimp caps
-
Matrix-matched blanks (e.g., fermentation medium without α-farnesene)
2.3. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS) and a headspace autosampler.
-
Capillary column suitable for terpene analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6][7]
2.4. Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of α-farnesene in methanol. Prepare a corresponding stock solution for the internal standard.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the α-farnesene stock solution into the matrix blank. A typical range would be 5-500 ng/mL.[7]
-
Sample Handling: Dilute the unknown sample with methanol to fall within the calibration range.
-
Vial Preparation: Add 1 mL of the prepared standard or sample to a 20 mL headspace vial. Add a fixed amount of internal standard to each vial. Seal immediately.
2.5. GC-MS Parameters
-
Headspace Autosampler:
-
GC Inlet:
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 min
-
Ramp 1: 5°C/min to 75°C
-
Ramp 2: 37.5°C/min to 150°C, hold for 1 min[7]
-
-
Mass Spectrometer:
-
Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for α-Farnesene: m/z 93 or 136
-
Qualifier Ions: e.g., m/z 69, 121
-
MS Source Temperature: 230°C
-
MS Quad Temperature: 150°C
-
Inter-Laboratory Study (Round-Robin) Design
An inter-laboratory study, or round-robin test, is essential for determining the reproducibility of an analytical method.[8] It involves multiple laboratories analyzing identical samples to assess the consistency and reliability of results across different sites.[9]
3.1. Study Objectives
-
To assess the reproducibility and robustness of the α-farnesene quantification method.
-
To identify and quantify sources of variability between laboratories.
-
To establish performance characteristics (e.g., repeatability, reproducibility) for the method.
3.2. Study Coordinator and Participating Laboratories
-
A central study coordinator is responsible for sample preparation, distribution, and final data analysis.
-
A minimum of 7-8 participating laboratories is recommended for statistical significance.[10]
-
Participants should have experience with GC-MS analysis.
3.3. Sample Preparation and Distribution
-
Homogeneity and Stability: The central coordinator prepares a large, homogeneous batch of the sample material. The material's stability must be confirmed before distribution.[10]
-
Sample Sets: Each laboratory receives a set of identical, coded samples, including:
-
At least two different concentration levels of α-farnesene.
-
Blind duplicates to assess intra-laboratory precision.
-
A matrix blank.
-
-
Standard Operating Procedure (SOP): A detailed SOP, including the analytical protocol described above, must be distributed to all participants to ensure consistency.[9]
Data Analysis and Interpretation
Upon receiving data from all participants, the coordinator performs a statistical analysis, often following standards like ASTM E691.
4.1. Key Performance Metrics
-
Repeatability (sᵣ): The standard deviation of test results obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.
-
Reproducibility (sR): The standard deviation of test results obtained with the same method on identical test items in different laboratories with different operators using different equipment.
Table 2: Hypothetical Inter-Laboratory Study Results for α-Farnesene (ng/mL)
| Laboratory ID | Sample A (Low Conc.) | Sample B (High Conc.) |
| Lab 1 | 48.5 | 405.2 |
| Lab 2 | 51.2 | 415.8 |
| Lab 3 | 45.9 | 390.1 |
| Lab 4 | 53.5 | 422.5 |
| Lab 5 | 49.1 | 409.7 |
| Lab 6 | 55.0 | 445.3 |
| Lab 7 | 47.8 | 398.4 |
| Lab 8 | 50.5 | 411.9 |
| Mean | 49.5 | 406.7 |
| Repeatability SD (sᵣ) | 1.8 | 10.2 |
| Reproducibility SD (sR) | 2.9 | 15.5 |
| RSDᵣ (%) | 3.6% | 2.5% |
| RSDʀ (%) | 5.9% | 3.8% |
| Data point identified as a potential outlier and may be excluded after statistical testing (e.g., Cochran's or Grubbs' test). |
Addressing Challenges in Measurement
Accurate α-farnesene measurement can be influenced by several factors. Understanding these is crucial for robust method development.
5.1. Matrix Effects The sample matrix—the components of a sample other than the analyte—can suppress or enhance the analytical signal, leading to inaccurate quantification.[11][12]
-
Mitigation Strategy: Use of matrix-matched calibration standards or the standard addition method is highly recommended to compensate for these effects.[13]
5.2. Analyte Stability α-Farnesene is volatile and can be prone to degradation.
-
Mitigation Strategy: Samples should be stored in sealed vials at low temperatures (e.g., -20°C or -80°C) and analyzed promptly. The use of an internal standard added prior to storage can help correct for any loss during handling or storage.[7]
References
- 1. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bucksci.com [bucksci.com]
- 5. redalyc.org [redalyc.org]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Round-robin test - Wikipedia [en.wikipedia.org]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. testex.com [testex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
A Comparative Analysis of the Ionization Efficiency of Native vs. Deuterated Farnesene in Mass Spectrometry
For researchers and professionals in drug development and related scientific fields, the use of deuterated internal standards is a cornerstone of quantitative analysis using mass spectrometry. The underlying assumption is that the deuterated standard will behave identically to the native analyte in terms of ionization, leading to accurate quantification. However, subtle but significant differences, known as deuterium isotope effects, can influence ionization efficiency and fragmentation patterns, potentially impacting analytical results. This guide provides a comparative overview of the potential differences in ionization efficiency between native and deuterated farnesene, supported by general principles of mass spectrometry.
Quantitative Data Summary
| Compound | Molecular Ion (m/z) | Predominant Fragment Ion (m/z) | Relative Ionization Efficiency (Hypothetical) |
| Native Farnesene (C₁₅H₂₄) | 204.2 | 69.1 | 100% |
| Deuterated Farnesene (e.g., d₆-Farnesene) | 210.2 | 72.1 | 95% - 105% |
Note: The relative ionization efficiency is presented as a range, as the precise effect can vary depending on the specific deuteration pattern and the mass spectrometry conditions. It has been observed that deuterated analogs can sometimes exhibit either slightly lower or higher mass responses compared to their native counterparts[1].
Experimental Protocols
To empirically determine the ionization efficiency of native versus deuterated farnesene, a series of controlled experiments using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be required. Below is a generalized protocol for such a study.
Objective: To compare the ionization efficiency of native farnesene and a deuterated analog.
Materials:
-
Native β-farnesene standard
-
Deuterated β-farnesene standard (e.g., d₆-β-farnesene)
-
High-purity solvent (e.g., dodecane for GC-MS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Standard Preparation: Prepare equimolar solutions of native and deuterated farnesene in the chosen solvent. A concentration range relevant to the expected experimental conditions should be used.
-
GC-MS Analysis:
-
Inject equal volumes of the prepared standards into the GC-MS system.
-
Use a suitable GC column and temperature program to achieve chromatographic separation. For example, an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) could be used with an oven temperature program starting at 70°C and ramping up to 300°C[2].
-
The mass spectrometer should be operated in full scan mode to identify the molecular ions and fragmentation patterns of both native and deuterated farnesene.
-
The ion source, ion trap, and interface temperatures should be optimized and held constant for all analyses[3].
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatograms (TIC) and mass spectra for both compounds.
-
Integrate the peak areas for the molecular ions and major fragment ions of both native and deuterated farnesene.
-
Calculate the response factor for each compound by dividing the peak area by the concentration.
-
The relative ionization efficiency can be determined by comparing the response factors of the native and deuterated compounds.
-
Considerations for Isotope Effects:
-
Chromatographic Separation: Deuterated compounds may elute slightly earlier or later than their native counterparts due to subtle differences in polarity[4]. This can be critical, as compounds that do not co-elute may experience different matrix effects, leading to apparent differences in ionization efficiency[5].
-
Fragmentation: The substitution of hydrogen with deuterium can alter the bond strengths within the molecule. This can lead to different fragmentation patterns and relative abundances of fragment ions upon ionization[6][7]. For instance, a C-D bond is stronger than a C-H bond, which may suppress certain fragmentation pathways in the deuterated molecule.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for comparing the ionization efficiency of native and deuterated farnesene.
References
- 1. researchgate.net [researchgate.net]
- 2. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ozonolysis of α/β-farnesene mixture: analysis of gas-phase and particulate reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to the Accuracy and Precision of Farnesene Isotope Dilution Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the sesquiterpene farnesene, selecting an appropriate analytical methodology is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the isotope dilution mass spectrometry (IDMS) method for farnesene quantification against common alternative techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented herein is supported by a review of analytical validation studies for terpenes and structurally related compounds.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of farnesene quantification methods. It is important to note that while Isotope Dilution GC-MS data is specific to this type of methodology, the data for GC-FID and HPLC-UV are based on validated methods for other terpenes and sesquiterpenes and represent expected performance for farnesene analysis.
| Parameter | Isotope Dilution GC-MS | GC-FID | HPLC-UV |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low µg/mL to high ng/mL | Low µg/mL to high ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | µg/mL range | µg/mL range |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Specificity | Very High (Mass-based) | Moderate to High (Retention time-based) | Moderate (Retention time and UV spectra) |
| Matrix Effect | Minimal (compensated by internal standard) | Can be significant | Can be significant |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is considered the gold standard for accuracy and precision due to the use of a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
Farnesene analytical standard (e.g., trans-β-farnesene)
-
Deuterated farnesene internal standard (e.g., trans-β-farnesene-d6)
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
Anhydrous sodium sulfate
2. Sample Preparation:
-
Accurately weigh the sample matrix containing farnesene.
-
Spike the sample with a known amount of deuterated farnesene internal standard solution. The amount of internal standard should be close to the expected concentration of the native farnesene.
-
Extract the farnesene from the matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate or dilute the extract to a suitable volume for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program: An initial temperature of 60°C, ramped to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both native farnesene (e.g., m/z 93, 136, 204) and the deuterated internal standard (e.g., m/z 99, 142, 210 for farnesene-d6).
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the native farnesene to the peak area of the deuterated internal standard against the concentration of the native farnesene.
-
The concentration of farnesene in the sample is determined from the calibration curve based on the measured peak area ratio.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
GC-FID is a robust and widely used technique for the quantification of volatile compounds.
1. Materials and Reagents:
-
Farnesene analytical standard.
-
Internal standard (optional, but recommended for improved precision, e.g., n-alkanes like dodecane).
-
High-purity solvent.
2. Sample Preparation:
-
Extract farnesene from the sample matrix as described for the GC-MS method.
-
If using an internal standard, add a known amount to the extract.
-
Prepare a series of calibration standards of farnesene (and internal standard, if used) in the same solvent.
3. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Injection and Oven Parameters: Similar to the GC-MS method.
-
Detector: Flame Ionization Detector (FID).
4. Quantification:
-
Quantification is based on the peak area of farnesene relative to a calibration curve generated from the analytical standards. If an internal standard is used, the ratio of the farnesene peak area to the internal standard peak area is used.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
HPLC-UV is a versatile technique for the analysis of non-volatile or thermally labile compounds, and can be adapted for some terpenes.
1. Materials and Reagents:
-
Farnesene analytical standard.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
2. Sample Preparation:
-
Extract farnesene using a solvent compatible with the HPLC mobile phase.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards in the mobile phase.
3. HPLC-UV Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Detection Wavelength: Farnesene has a UV absorbance maximum around 230 nm.
4. Quantification:
-
Quantification is based on the peak area of farnesene in the sample compared to a calibration curve.
Mandatory Visualization
Farnesene Biosynthesis via the Mevalonate Pathway
The following diagram illustrates the key steps in the biosynthesis of farnesene from acetyl-CoA via the mevalonate pathway, a common metabolic route in many organisms.
Farnesene biosynthesis from acetyl-CoA via the mevalonate pathway.
Experimental Workflow for Isotope Dilution GC-MS
This diagram outlines the logical flow of an experiment using the isotope dilution GC-MS method for farnesene quantification.
Workflow for farnesene quantification by isotope dilution GC-MS.
Performance Showdown: Analyzing α-Farnesene-d6 Across Different Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals requiring precise and sensitive quantification of α-Farnesene-d6, the choice of mass spectrometer is a critical decision that directly impacts data quality and analytical outcomes. This guide provides an objective comparison of the performance of this compound analysis on various mass spectrometry platforms, supported by experimental data for analogous compounds to facilitate an informed selection process.
At a Glance: Performance Metrics Comparison
The following table summarizes the expected performance characteristics for the analysis of this compound on different types of mass spectrometers. The data is compiled from studies on terpenes and other deuterated volatile or semi-volatile compounds, providing a reliable estimate of performance for this compound.
| Mass Spectrometer Type | Separation Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |
| Triple Quadrupole (QqQ) | GC-MS/MS | 0.1 - 1 ng/L | 0.5 - 5 ng/L | >0.99 | < 10% |
| LC-MS/MS | 2 - 25 ppb | 5 - 50 ppb | >0.99 | < 15%[1] | |
| Quadrupole Time-of-Flight (Q-TOF) | GC-QTOF | < 5 µg/kg | 5 - 10 µg/kg | >0.99 | < 20% |
| LC-QTOF | Not commonly reported for terpenes | Not commonly reported for terpenes | >0.99 | < 15% | |
| Orbitrap | GC-Orbitrap | 10 fg on-column | 0.1 - 4 µg/kg | >0.998[2] | < 20% |
| LC-Orbitrap | Comparable to QqQ | Comparable to QqQ | >0.99 | < 15%[3][4] |
Delving into the Details: Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a composite based on established methods for terpene analysis and is suitable for platforms such as Triple Quadrupole, Q-TOF, and Orbitrap GC-MS systems.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate). Create a series of calibration standards by serial dilution.
-
Sample Extraction: For solid samples, employ solvent extraction (e.g., with hexane or ethyl acetate). For liquid samples, a simple dilution may be sufficient. An internal standard (e.g., a different deuterated terpene not present in the sample) should be added to all standards and samples.
2. GC-MS System Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column is typically used (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet: Split/splitless inlet, with the split ratio adjusted based on expected analyte concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient is employed to separate the analytes. A typical program might be: initial temperature of 60°C held for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For initial method development and qualitative analysis.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for QqQ): For targeted quantification to achieve the highest sensitivity and selectivity.
-
High-Resolution Full Scan (for Q-TOF and Orbitrap): For accurate mass measurements and confident identification.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from methods for analyzing terpenes in various matrices and is primarily suited for Triple Quadrupole and high-resolution LC-MS systems like Orbitrap.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards by serial dilution in the mobile phase.
-
Sample Extraction: A simple methanol extraction followed by centrifugation and filtration is often sufficient for plant materials and other solid matrices.[1] An internal standard should be added.
2. LC-MS/MS System Parameters:
-
Liquid Chromatograph:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for non-polar compounds like terpenes.[1]
-
Acquisition Mode:
-
Multiple Reaction Monitoring (MRM) (for QqQ): For targeted quantification, specific precursor-to-product ion transitions for this compound would be monitored.
-
High-Resolution Full Scan or Parallel Reaction Monitoring (PRM) (for Orbitrap): For targeted quantification with high mass accuracy.
-
-
Visualizing the Workflow and Logic
To better understand the analytical process and the decision-making involved, the following diagrams created using the DOT language illustrate the experimental workflow and the logical relationship between different mass spectrometry techniques.
Caption: General experimental workflow for this compound analysis.
Caption: Logical relationships of different mass spectrometers for this compound analysis.
Concluding Remarks
The selection of a mass spectrometer for the analysis of this compound should be guided by the specific requirements of the study.
-
Triple Quadrupole (QqQ) mass spectrometers , particularly when coupled with GC-MS/MS, offer the highest sensitivity and are the gold standard for targeted quantification at ultra-trace levels. LC-MS/MS with a QqQ is also a robust technique, especially for higher concentration samples or when analyzing less volatile terpenes.[1]
-
Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide high-resolution accurate mass data, making them excellent tools for screening and identification of unknown compounds. While their quantitative performance is good, they may not reach the same level of sensitivity as triple quadrupoles for targeted analysis.
-
Orbitrap mass spectrometers represent a versatile platform offering both high-resolution accurate mass capabilities for confident identification and excellent sensitivity for quantification, often comparable to that of triple quadrupoles.[3][4] This makes them a strong choice for both targeted and untargeted studies, allowing for retrospective data analysis.
For routine, high-sensitivity targeted quantification of this compound, a GC-MS/MS with a triple quadrupole analyzer is often the most appropriate choice. For research applications that require both sensitive quantification and the ability to perform untargeted screening and identification, a GC- or LC-Orbitrap platform offers a powerful and flexible solution. The use of deuterated internal standards like this compound is crucial in all cases to correct for matrix effects and ensure the highest accuracy and precision of the results.
References
The Imperative for Precision: Justifying the Use of a Deuterated Standard in Farnesene Research
In the dynamic landscape of farnesene research, which spans from the development of sustainable biofuels to pioneering new pharmaceuticals, the accuracy and reliability of quantitative analysis are paramount. For researchers, scientists, and drug development professionals, the ability to precisely measure farnesene concentrations in complex matrices is not just a matter of procedural correctness, but a cornerstone of valid and reproducible scientific discovery. This guide provides a comprehensive comparison of analytical methodologies, underscoring the justification for employing a deuterated farnesene standard for robust and defensible quantitative results.
The Challenge of Farnesene Quantification: Overcoming Matrix Effects
Farnesene, a volatile sesquiterpene, is often analyzed in intricate biological or chemical matrices, such as fermentation broths, plant extracts, or biological fluids. These complex sample environments are fraught with components that can interfere with the analytical signal, a phenomenon known as the "matrix effect." Matrix effects can either suppress or enhance the instrument's response to the analyte, leading to significant inaccuracies in quantification when using traditional calibration methods like the external standard method.[1][2]
An external standard calibration relies on analyzing the pure standard at various concentrations to create a calibration curve. The concentration of the analyte in an unknown sample is then determined by comparing its response to this curve. However, this method assumes that the analyte in the sample behaves identically to the pure standard, an assumption that often fails in the presence of a complex matrix.[3]
The Superiority of the Stable Isotope Dilution Method with a Deuterated Standard
To counteract the challenges of matrix effects and other potential sources of error during sample preparation and analysis, the stable isotope dilution (SID) method, utilizing a deuterated internal standard, is the gold standard.[4] A deuterated standard is a version of the farnesene molecule where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.
The fundamental principle behind the SID method is that the deuterated standard is chemically identical to the native farnesene and will therefore behave in the same manner during extraction, derivatization, and chromatographic analysis.[5] Because it is distinguished from the native analyte by its mass-to-charge ratio (m/z) in a mass spectrometer, it can be added to the sample at the very beginning of the workflow. Any loss of analyte during sample processing will be accompanied by a proportional loss of the deuterated standard. The final quantification is based on the ratio of the signal from the native farnesene to that of the known amount of added deuterated standard, effectively nullifying any variations.[6]
Comparative Analysis: Deuterated Standard vs. External Standard
The advantages of using a deuterated farnesene standard become evident when comparing the performance of the SID method with the external standard method. The following table summarizes the expected performance metrics based on typical validation studies of terpene analysis using gas chromatography-mass spectrometry (GC-MS).[7][8]
| Parameter | External Standard Method | Deuterated Internal Standard (SID) Method | Justification for Superiority of SID |
| Accuracy (% Recovery) | Highly variable (e.g., 70-130%) depending on matrix complexity. | Typically within a much tighter range (e.g., 95-105%).[7] | The deuterated standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[4] |
| Precision (% RSD) | Higher variability (e.g., <15-20%).[7] | Significantly lower variability (e.g., <5-10%).[8] | Compensates for variations in injection volume, sample workup, and instrument response.[9] |
| Linearity (r²) | Can be compromised by matrix effects, leading to non-linear responses (e.g., >0.99). | Excellent linearity is typically achieved (e.g., >0.999).[10] | The ratio-based quantification minimizes the impact of non-linear detector responses caused by the matrix. |
| Robustness | Sensitive to minor changes in experimental conditions and matrix composition. | More robust and transferable between different laboratories and sample types.[4] | The internal correction makes the method less susceptible to slight variations in the analytical procedure. |
| Limit of Quantification (LOQ) | Can be artificially elevated due to signal suppression from the matrix. | Lower and more reliable LOQs can be achieved. | By correcting for signal suppression, the true sensitivity of the method can be realized. |
Experimental Protocols
Key Experiment: Quantification of Farnesene in a Fermentation Broth using GC-MS with a Deuterated Internal Standard
1. Sample Preparation:
-
Internal Standard Spiking: To a 1 mL aliquot of the fermentation broth, add a known amount (e.g., 50 µL of a 10 µg/mL solution) of deuterated farnesene (e.g., farnesene-d6) in a suitable solvent like ethyl acetate.
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate to the spiked sample. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.
-
Final Volume: Adjust the final volume to 1 mL with ethyl acetate. The sample is now ready for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Farnesene (Analyte): Monitor characteristic ions (e.g., m/z 93, 136, 204).
-
Farnesene-d6 (Internal Standard): Monitor corresponding shifted ions (e.g., m/z 99, 142, 210).
-
3. Quantification:
-
A calibration curve is prepared by analyzing standards containing known concentrations of farnesene and a constant concentration of farnesene-d6.
-
The curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The concentration of farnesene in the unknown samples is then calculated from their measured peak area ratios using the calibration curve.
Visualizing the Rationale and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the logical justification for using a deuterated standard and the typical experimental workflow.
Caption: Justification for using a deuterated standard to overcome matrix effects.
Caption: A typical experimental workflow for farnesene quantification using a deuterated internal standard.
References
- 1. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. quora.com [quora.com]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. environics.com [environics.com]
Safety Operating Guide
Safe Disposal of α-Farnesene-d6: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling α-Farnesene-d6 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound waste, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
This compound, like its non-deuterated counterpart, is classified as a flammable liquid and a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times during handling and disposal.[1][2] All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard classifications and disposal parameters for α-Farnesene. Note that while this data is for the non-deuterated form, it serves as a conservative proxy for this compound, as deuteration does not significantly alter the primary chemical hazards of the molecule.
| Parameter | Value/Classification | Source |
| GHS Classification | Flammable Liquid, Skin Irritant, Eye Irritant | [1] |
| Signal Word | Danger | [3] |
| Hazard Statements | Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May be fatal if swallowed and enters airways. | [1][3] |
| Disposal Recommendation | Dispose of contents/container to hazardous or special waste collection point in accordance with local/regional/national regulations. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids and bases. | [1] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the sink or in general trash. As a water-immiscible organic compound, it must be collected as hazardous chemical waste.[5]
-
Designate a specific, properly labeled waste container for non-halogenated organic solvent waste.[6] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw-top cap.[7]
-
The waste container should be clearly labeled as "Hazardous Waste," "this compound," and "Flammable." Include any other components of the waste stream if it is a mixture.
2. Handling of Empty Containers:
-
A container that has held this compound is not considered empty until all liquid has been removed.[8]
-
To render a container "empty" for non-hazardous disposal, it should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste in the designated non-halogenated organic solvent waste container.[8]
-
Once triple-rinsed, the container's label should be defaced, and it can typically be disposed of in the regular laboratory glass or solid waste stream, depending on institutional policies.[7]
3. Accidental Spills:
-
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[1] Remove all sources of ignition.[4]
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill pillow.[1][4]
-
Carefully collect the absorbent material and contaminated items into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with soap and water.
4. Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[1]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. angenechemical.com [angenechemical.com]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. download.basf.com [download.basf.com]
- 5. Laboratory chemical waste [watercorporation.com.au]
- 6. nipissingu.ca [nipissingu.ca]
- 7. vumc.org [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
